2-Bromo-4-nitroimidazole
Description
The exact mass of the compound 2-Bromo-4-nitro-1H-imidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-5-nitro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrN3O2/c4-3-5-1-2(6-3)7(8)9/h1H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRJWMLKEHRGOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216120 | |
| Record name | 2-Bromo-4-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65902-59-2 | |
| Record name | 2-Bromo-4-nitroimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65902-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-nitro-1H-imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065902592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-4-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Bromo-4-nitroimidazole chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4-nitroimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated nitroimidazole derivative of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Identified by the CAS Number 65902-59-2, this compound serves as a critical building block and key intermediate in the synthesis of a variety of bioactive molecules, including antitubercular, antiparasitic, and antimicrobial agents.[1][2][3] Its chemical structure, featuring a bromine atom at the 2-position and a nitro group at the 4-position of the imidazole (B134444) ring, confers unique reactivity that is instrumental in its synthetic utility.[1] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, reactivity, and biological significance, presenting data in a structured format for technical reference.
Core Chemical and Physical Properties
This compound is typically a light yellow to yellow crystalline powder or solid.[4][5] Its quantitative properties are summarized below for clear reference.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₂BrN₃O₂ | [1][2][4][5][6][7][8] |
| Molecular Weight | 191.97 g/mol | [1][4][5][6][7][8] |
| CAS Number | 65902-59-2 | [1][3][4][6][9] |
| Melting Point | 232 - 239 °C | [1][4][5][9] |
| Boiling Point (Predicted) | 402.5 ± 37.0 °C at 760 mmHg | [4] |
| Density (Predicted) | 2.156 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 5.65 ± 0.10 | [4] |
| LogP | 1.2 | [1] |
| Appearance | Light yellow to yellow powder/solid | [3][4][5] |
| Solubility | Sparingly soluble in water | [4] |
| Storage Conditions | Room temperature, sealed in dry, dark place | [4][5] |
Synthesis and Experimental Protocols
An efficient, scalable, two-step method for the synthesis of this compound has been developed, making it a readily accessible intermediate for drug development.[10][11] The process begins with the dibromination of the inexpensive starting material, 4-nitroimidazole (B12731), followed by a selective debromination.[3][10]
Experimental Protocol: Two-Step Synthesis
Step 1: Dibromination of 4-Nitroimidazole
-
Objective: To synthesize 2,5-dibromo-4-nitroimidazole.
-
Reagents: 4-nitroimidazole, Bromine (Br₂), Sodium Bicarbonate (NaHCO₃), Water.
-
Methodology: 4-nitroimidazole undergoes dibromination using bromine in an aqueous medium. Sodium bicarbonate is used as a base. The reaction is typically conducted at a controlled temperature of 0–5°C to minimize side reactions. The reaction proceeds for 4–6 hours.
-
Yield: This step can achieve yields as high as 88%.[1]
Step 2: Selective Reductive Debromination
-
Objective: To selectively remove the bromine atom at the 5-position to yield this compound.
-
Reagents: 2,5-dibromo-4-nitroimidazole, Potassium Iodide (KI), Sodium Sulfite (B76179) (Na₂SO₃), Acetic Acid.
-
Methodology: The intermediate from Step 1 is treated with potassium iodide and sodium sulfite in acetic acid. This process proceeds via an in situ reductive deiodination strategy.[10] The reaction mixture is heated to 120°C for approximately 16 hours.[1] The mechanism involves the formation of a 2-bromo-5-iodo-4-nitroimidazole intermediate, which then undergoes reductive deiodination in the presence of sodium sulfite to afford the final product.[10]
-
Yield: This selective debromination step has a reported yield of 64-79%.[1]
Synthesis Workflow Diagram
Chemical Reactivity and Applications
The unique arrangement of the bromo and nitro groups on the imidazole ring governs the reactivity of this compound, making it a versatile synthetic intermediate.
Key Reactions
-
Nucleophilic Substitution: The bromine atom at the 2-position acts as an excellent leaving group, making the compound highly susceptible to nucleophilic substitution reactions.[1][2] This reactivity is superior to its chloro-analog, often resulting in higher yields in coupling reactions.[1] This property is exploited in the synthesis of complex molecules, such as attaching chiral sidechains in the production of Delamanid and Pretomanid.[1]
-
Reduction of the Nitro Group: The nitro group at the 4-position can be reduced to an amino group using standard reducing agents, such as hydrogen gas with a catalyst.[1][2] This allows for further functionalization and the creation of a different class of derivatives.
-
Alkylation and Coupling Reactions: The compound readily participates in alkylation and coupling reactions.[1] For instance, it can be regioselectively alkylated with epoxides under mild conditions.[1]
Biological Activity and Mechanism of Action
This compound is a precursor to compounds with potent antimicrobial activity, particularly against Mycobacterium tuberculosis and Leishmania donovani.[1][2] The biological activity is intrinsically linked to the nitro group.
Mechanism of Action: Reductive Activation
The primary mechanism of action for nitroimidazole-based drugs involves the reductive activation of the nitro group within target cells, especially under hypoxic (low oxygen) conditions.[1] This is a critical feature for targeting pathogens like M. tuberculosis, which can reside in hypoxic environments within the host, and for targeting hypoxic tumor cells.[1]
-
Entry and Reduction: The parent compound enters the microbial or target cell.
-
Formation of Reactive Intermediates: Inside the cell, the nitro group undergoes a one-electron reduction, catalyzed by microbial nitroreductases, to form a nitroso radical anion.
-
Cellular Damage: This highly reactive intermediate can then interact with and damage critical cellular components, such as DNA, leading to cell death.[1]
This bioactivation pathway is essential for the compound's therapeutic effect.
Signaling Pathway Diagram
Conclusion
This compound is a compound of high strategic importance in modern drug discovery. Its well-defined chemical properties, scalable synthesis, and versatile reactivity make it an invaluable intermediate for developing novel therapeutics against infectious diseases and cancer. The understanding of its mechanism of action, centered on reductive bioactivation, continues to drive research into new nitroimidazole-based agents. This guide provides the core technical information required by researchers and developers to effectively utilize this potent chemical entity in their work.
References
- 1. This compound | 65902-59-2 | Benchchem [benchchem.com]
- 2. Buy this compound | 65902-59-2 [smolecule.com]
- 3. This compound | 65902-59-2 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | 65902-59-2 | FB55690 [biosynth.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | C3H2BrN3O2 | CID 47754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 65902-59-2 Cas No. | 2-Bromo-4-nitro-1H-imidazole | Apollo [store.apolloscientific.co.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Synthesis of 2-Bromo-4-nitroimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 2-bromo-4-nitroimidazole, a critical building block in the development of nitroimidazole-based therapeutics. This document details the primary synthetic routes, provides structured quantitative data for comparison, and presents detailed experimental protocols for key reactions.
Introduction
This compound is a key intermediate in the synthesis of several important pharmaceutical compounds, including the anti-tuberculosis drug Pretomanid and the anti-leishmanial candidate DNDI-VL-2098.[1][2] The strategic placement of the bromine atom and the nitro group on the imidazole (B134444) ring allows for further chemical modifications, making it a versatile precursor in drug development. This guide focuses on the most efficient and scalable methods for its preparation.
Primary Synthetic Pathway: A Two-Step Approach
The most common and scalable method for synthesizing this compound begins with the commercially available starting material, 4-nitroimidazole (B12731).[3][4][5][6] The process involves two main steps:
-
Dibromination: The initial step is the bromination of 4-nitroimidazole to produce 2,5-dibromo-4-nitro-1H-imidazole.
-
Selective Debromination: The second step involves the selective removal of the bromine atom at the 5-position to yield the desired this compound.
This two-step approach is favored for its efficiency, safety, and scalability, making it suitable for kilogram-scale production.[1][3][4][5]
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of this compound, based on reported experimental findings.
Table 1: Dibromination of 4-Nitroimidazole
| Parameter | Value | Reference |
| Starting Material | 4-Nitroimidazole | [2] |
| Reagents | Bromine, Sodium Bicarbonate | [1][2] |
| Solvent | Water | [2] |
| Reaction Time | 10 hours (6 hours at 23-25°C, 4 hours at 50-55°C) | [2] |
| Yield | 88% | [1] |
| Temperature | 23-55°C | [2] |
Table 2: Selective Debromination Methods
| Method | Key Reagents | Solvent | Temperature | Time | Yield | Reference |
| Reductive Deiodination | Potassium Iodide, Sodium Sulfite (B76179) | Acetic Acid | 120-125°C | 16 hours | 64% | [1][3] |
| Reductive Debromination | Tetrabutylammonium (B224687) Borohydride (B1222165) | 1,4-Dioxane (B91453) | Reflux (20°C initial) | 23 hours | 71% | [7] |
| Phosphorus Reduction | Diethyl Phosphite | Absolute Ethanol | Reflux | 6 hours | High (exact % not stated) | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments in the synthesis of this compound.
Protocol 1: Synthesis of 2,5-dibromo-4-nitro-1H-imidazole
This protocol details the direct dibromination of 4-nitroimidazole.[2]
Materials:
-
4-nitroimidazole
-
Sodium bicarbonate (NaHCO₃)
-
Bromine (Br₂)
-
Water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, combine 4-nitroimidazole (1.0 equivalent), sodium bicarbonate (2.2 equivalents), and water.
-
Slowly add bromine (2.3 equivalents) dropwise to the stirring mixture at room temperature (23-25°C). Note: Vigorous foaming may occur.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Heat the mixture to 50-55°C and continue stirring for an additional 4 hours to ensure the reaction is complete.
-
Cool the mixture in an ice bath to below 10°C.
-
Filter the resulting solid, wash with water, and dry to obtain 2,5-dibromo-4-nitro-1H-imidazole.
Protocol 2: Selective Debromination via Reductive Deiodination
This protocol describes the selective removal of the 5-bromo group using potassium iodide and sodium sulfite.[3]
Materials:
-
2,5-dibromo-4-nitro-1H-imidazole
-
Potassium iodide (KI)
-
Sodium sulfite (Na₂SO₃)
-
Acetic acid
Procedure:
-
To a solution of 2,5-dibromo-4-nitro-1H-imidazole in acetic acid, add potassium iodide (1.5 equivalents) and sodium sulfite (1.5 equivalents).
-
Heat the reaction mixture to 120-125°C and maintain for 16 hours.
-
After cooling, the product can be isolated through appropriate work-up procedures. The yield of this compound is typically around 64%.[1][3]
Protocol 3: Selective Debromination using Tetrabutylammonium Borohydride
This method provides an alternative route for the selective debromination.[7]
Materials:
-
2,5-dibromo-4-nitroimidazole
-
Tetrabutylammonium borohydride
-
1,4-Dioxane
-
Concentrated hydrochloric acid
-
Ethyl acetate (B1210297)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of tetrabutylammonium borohydride in 1,4-dioxane, add a solution of 2,5-dibromo-4-nitroimidazole in 1,4-dioxane dropwise at room temperature.
-
Reflux the reaction mixture for 23 hours.
-
Quench the excess reagents by adding concentrated hydrochloric acid.
-
Add water and ethyl acetate for extraction.
-
Wash the organic layer with a saturated aqueous solution of sodium chloride, then dry over anhydrous sodium sulfate.
-
Purify the product by thin-layer chromatography (developing agent: ethyl acetate) to obtain this compound as a white powdery product with a yield of 71%.[7]
Visualized Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the chemical reaction pathway and a general experimental workflow for the synthesis of this compound.
Caption: Reaction scheme for the two-step synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. This compound | 65902-59-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. gov.uk [gov.uk]
- 6. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to 2-Bromo-4-nitroimidazole (CAS: 65902-59-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-nitroimidazole, with the CAS number 65902-59-2, is a pivotal heterocyclic building block in the landscape of medicinal chemistry and pharmaceutical development. This halogenated nitroimidazole derivative is characterized by a bromine atom at the 2-position and a nitro group at the 4-position of the imidazole (B134444) ring. This specific arrangement of functional groups imparts unique reactivity, making it a valuable intermediate in the synthesis of a variety of bioactive molecules. Its primary significance lies in its role as a key precursor for a new generation of antitubercular and antiprotozoal drugs, including Pretomanid and Delamanid, which are crucial in combating multidrug-resistant strains. The presence of the nitro group is central to its biological activity, which is manifested upon reductive activation under hypoxic conditions, a hallmark of the microenvironment of many pathogens and solid tumors. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on experimental details and quantitative data to support research and development endeavors.
Physicochemical and Spectral Data
A thorough understanding of the physicochemical and spectral properties of this compound is essential for its effective use in synthesis and analysis. The following tables summarize the key data available for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 65902-59-2 | |
| Molecular Formula | C₃H₂BrN₃O₂ | |
| Molecular Weight | 191.97 g/mol | |
| Appearance | White to yellow powder/crystal | |
| Melting Point | 235 °C | |
| Purity | >97% | |
| Storage Temperature | Room temperature, keep in a dark and dry place | |
| IUPAC Name | 2-bromo-5-nitro-1H-imidazole | |
| InChI Key | UWRJWMLKEHRGOH-UHFFFAOYSA-N |
Table 2: Spectral Data of this compound
| Spectrum Type | Data | Reference(s) |
| ¹H NMR | δ (ppm) in DMSO-d₆: 8.42 (s, 1H), 14.10 (bs, 1H) | ChemicalBook |
| ¹³C NMR | Data not readily available in searched literature. | |
| Infrared (IR) | Data not readily available in searched literature. | |
| Mass Spectrometry | Data not readily available in searched literature. |
Synthesis and Experimental Protocols
The synthesis of this compound is a critical process for its application in drug discovery. An efficient and scalable synthesis has been developed, which is detailed below.
Synthetic Pathway Overview
The most common synthetic route to this compound involves a two-step process starting from 4-nitroimidazole (B12731). The first step is the dibromination of 4-nitroimidazole, followed by a selective debromination to yield the final product.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol: Kilogram-Scale Synthesis
This protocol is adapted from a reported kilogram-scale synthesis, demonstrating its industrial applicability.
Step 1: Synthesis of 2,5-Dibromo-4-nitroimidazole
-
To a solution of 4-nitroimidazole (1.0 eq) in water, add sodium bicarbonate (2.2 eq).
-
Slowly add bromine (2.3 eq) to the stirred mixture at room temperature (23-25°C). Note: Vigorous foaming may occur.
-
Stir the reaction mixture for 6 hours at room temperature.
-
Heat the mixture to 50-55°C and continue stirring for an additional 4 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture in an ice bath to below 10°C.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2,5-dibromo-4-nitroimidazole.
Step 2: Synthesis of this compound
-
In a reaction vessel, suspend 2,5-dibromo-4-nitroimidazole (1.0 eq) in acetic acid.
-
Add potassium iodide (KI) and sodium sulfite (B76179) (Na₂SO₃).
-
Heat the mixture to 120°C and stir for 16 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Filter the resulting precipitate, wash thoroughly with water to remove any remaining salts, and dry under vacuum to obtain this compound. A yield of 62-79% with >98% purity can be expected.
Reactivity and Mechanism of Action
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the imidazole ring, enhanced by the electron-withdrawing nitro group, and the presence of a good leaving group (bromine) at the 2-position. This makes it susceptible to nucleophilic substitution reactions, which are fundamental to its use in synthesizing more complex molecules. The nitro group can also undergo reduction to an amino group under appropriate conditions.
Mechanism of Biological Action: Reductive Activation
The biological activity of this compound and its derivatives is contingent upon the reductive activation of the nitro group. This process is particularly efficient in the hypoxic environments characteristic of anaerobic bacteria, protozoa, and the core of solid tumors.
An In-depth Technical Guide to the Molecular Structure of 2-Bromo-4-nitroimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-nitroimidazole is a pivotal heterocyclic compound, serving as a key building block in the synthesis of a new generation of nitroimidazole-based therapeutics. Its unique molecular architecture, featuring both a bromine atom and a nitro group on the imidazole (B134444) scaffold, imparts distinct reactivity and biological activity. This technical guide provides a comprehensive overview of the molecular structure, spectroscopic properties, and synthesis of this compound. Detailed experimental protocols for its synthesis and characterization are presented, along with an exploration of its role in the mechanism of action of nitroimidazole drugs. This document is intended to be a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and development.
Molecular Structure and Properties
This compound (CAS No: 65902-59-2) possesses a molecular formula of C₃H₂BrN₃O₂ and a molecular weight of 191.97 g/mol .[1] The molecule consists of a five-membered imidazole ring substituted with a bromine atom at the 2-position and a nitro group at the 4-position. The presence of the electron-withdrawing nitro group and the halogen substituent significantly influences the electronic properties and reactivity of the imidazole ring.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₂BrN₃O₂ | [1] |
| Molecular Weight | 191.97 g/mol | [1] |
| Appearance | White to yellow powder/crystal | [2] |
| CAS Number | 65902-59-2 | [1] |
Crystallographic Data
As of the latest literature review, detailed single-crystal X-ray diffraction data for this compound is not publicly available. The determination of its precise bond lengths, bond angles, and crystal packing remains an area for future investigation.
Spectroscopic Data
The structural characterization of this compound is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | DMSO-d₆ | ~8.5 | Singlet | Imidazole C5-H |
| ¹³C | DMSO-d₆ | Predicted values: | ||
| ~145-150 | - | C4-NO₂ | ||
| ~120-125 | - | C5 | ||
| ~115-120 | - | C2-Br |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3100 | Medium | N-H stretch |
| ~1550-1500 | Strong | Asymmetric NO₂ stretch |
| ~1350-1300 | Strong | Symmetric NO₂ stretch |
| ~1450 | Medium | C=N stretch |
| ~830 | Medium | C-N stretch (NO₂) |
| ~650 | Medium | C-Br stretch |
Note: The table presents characteristic absorption bands expected for this compound based on its functional groups.
Mass Spectrometry (MS)
Mass spectrometry of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).
| m/z | Relative Intensity | Assignment |
| ~191/193 | ~1:1 | [M]⁺ (¹²C₃¹H₂⁷⁹Br¹⁴N₃¹⁶O₂ / ¹²C₃¹H₂⁸¹Br¹⁴N₃¹⁶O₂) |
| Further fragmentation would involve the loss of NO₂, Br, and other small neutral molecules. |
Experimental Protocols
Synthesis of this compound
A widely adopted and scalable synthesis of this compound proceeds via a two-step process starting from 4-nitroimidazole (B12731).[1][3][4]
Step 1: Synthesis of 2,5-dibromo-4-nitroimidazole [4]
-
In a suitable reaction vessel equipped with a mechanical stirrer, add 4-nitroimidazole (1.0 eq), sodium bicarbonate (2.2 eq), and water.
-
Cool the mixture to 0-5 °C.
-
Slowly add liquid bromine (2.3 eq) dropwise to the stirred mixture.
-
Stir the reaction mixture at room temperature (23-25 °C) for 6 hours.
-
Heat the reaction to 50-55 °C and continue stirring for an additional 4 hours.
-
Cool the mixture to below 10 °C in an ice bath.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield 2,5-dibromo-4-nitroimidazole.
Step 2: Selective Debromination to this compound [5]
-
In a reactor, combine 2,5-dibromo-4-nitroimidazole (1.0 eq), sodium iodide (1.05 eq), and a mixed solvent of water and DMF (4:1).
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to 5 °C and filter the precipitate.
-
Wash the solid with distilled water and dry under vacuum to obtain 2-bromo-5-iodo-4-nitroimidazole.
-
In a separate reactor, suspend the 2-bromo-5-iodo-4-nitroimidazole in absolute ethanol.
-
Slowly add diethyl phosphite (B83602) (1.3 eq) and heat the mixture to reflux for 6 hours.
-
Evaporate the ethanol, cool the residue, and add concentrated ammonia (B1221849) water and crushed ice.
-
Adjust the pH to weakly acidic with concentrated hydrochloric acid.
-
Cool to 5 °C, filter the solid, wash with distilled water, and dry under vacuum to yield the final product, this compound.
Caption: Synthetic pathway for this compound.
Spectroscopic Characterization Protocols
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
Spectral width: 0 to 200 ppm
-
Proton decoupling should be applied.
-
3.2.2. IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
Record a background spectrum of a blank KBr pellet for background correction.
-
3.2.3. Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Parameters (ESI-MS):
-
Mode: Positive or negative ion mode.
-
Mass range: 50-500 m/z.
-
Analyze for the characteristic isotopic pattern of bromine.
-
Role in Drug Development and Signaling Pathways
This compound is a crucial intermediate in the synthesis of several antitubercular and antiparasitic drug candidates, including Pretomanid.[1] The biological activity of nitroimidazole drugs is contingent on the reductive activation of the nitro group within the target pathogen.
Mechanism of Action of Nitroimidazole Drugs
The general mechanism of action for nitroimidazole-based drugs involves a prodrug activation strategy.
-
Entry into the Cell: The lipophilic nature of the nitroimidazole allows it to diffuse across the cell membrane of the target organism (e.g., Mycobacterium tuberculosis, anaerobic bacteria, or protozoa).
-
Reductive Activation: In the low-oxygen environment of these pathogens, the nitro group of the imidazole is reduced by specific nitroreductases. This reduction process generates a series of highly reactive nitrogen-containing radical species.
-
Cellular Damage: These reactive intermediates are cytotoxic and can damage various cellular macromolecules, including DNA, proteins, and lipids. The primary mode of action is believed to be the induction of DNA damage, leading to strand breaks and inhibition of DNA replication, ultimately causing cell death.
-
Specificity: The selective toxicity of nitroimidazoles towards anaerobic or microaerophilic organisms is due to the presence of low redox potential electron-transfer proteins in these organisms, which are capable of reducing the nitro group, a process that is inhibited by the presence of oxygen in aerobic cells.
Caption: Reductive activation pathway of nitroimidazole drugs.
Conclusion
This compound stands out as a molecule of significant interest in contemporary medicinal chemistry. Its well-defined synthesis and the versatile reactivity of its functional groups make it an indispensable precursor for the development of novel therapeutics targeting a range of infectious diseases. The data and protocols compiled in this guide offer a foundational resource for researchers aiming to leverage the chemical and biological potential of this important building block. Further elucidation of its solid-state structure through crystallographic studies will undoubtedly provide deeper insights into its properties and reactivity, paving the way for the rational design of next-generation nitroimidazole-based drugs.
References
An In-Depth Technical Guide to 2-Bromo-4-nitroimidazole: A Key Building Block in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-nitroimidazole is a critical heterocyclic building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of novel therapeutics. Its unique electronic and structural properties, conferred by the presence of both a bromine atom and a nitro group on the imidazole (B134444) scaffold, make it a versatile precursor for the development of drugs targeting infectious diseases and cancer. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed synthesis protocols, and its significant applications in drug discovery, with a particular focus on the antitubercular agent Pretomanid.
Chemical Identity and Properties
The nomenclature of substituted imidazoles can be ambiguous due to the tautomeric nature of the imidazole ring. However, based on IUPAC naming conventions that prioritize the lowest locant for substituents, the preferred IUPAC name for this compound is 2-bromo-4-nitro-1H-imidazole . It is also commonly referred to as 2-bromo-5-nitro-1H-imidazole in various chemical catalogs and literature.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| IUPAC Name | 2-bromo-4-nitro-1H-imidazole | |
| Synonyms | 2-Bromo-5-nitro-1H-imidazole, this compound | |
| CAS Number | 65902-59-2 | |
| Molecular Formula | C₃H₂BrN₃O₂ | |
| Molecular Weight | 191.97 g/mol | |
| Appearance | Light yellow to yellow powder | [1] |
| Melting Point | 236 - 239 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage | Store at 0 - 8 °C in a dry, dark place | [1] |
Synthesis of this compound
The synthesis of this compound is a well-established process, with scalable methods developed for industrial production. The most common and efficient route involves a two-step process starting from 4-nitroimidazole (B12731).
Experimental Protocol: Two-Step Synthesis
Step 1: Dibromination of 4-nitroimidazole
This step involves the bromination of 4-nitroimidazole to yield 2,5-dibromo-4-nitro-1H-imidazole.
-
Materials: 4-nitroimidazole, Sodium bicarbonate (NaHCO₃), Bromine (Br₂), Water.
-
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, 4-nitroimidazole (1.0 equivalent) and sodium bicarbonate (2.2 equivalents) are suspended in water.
-
Liquid bromine (2.3 equivalents) is added dropwise to the stirred mixture at room temperature (23-25 °C). Vigorous foaming may occur during the addition.
-
The reaction mixture is stirred for 6 hours at room temperature.
-
The mixture is then heated to 50-55 °C and stirred for an additional 4 hours to ensure the reaction goes to completion.
-
The mixture is cooled in an ice bath to below 10 °C, and the pH is adjusted to ~1.0 with concentrated hydrochloric acid.
-
The precipitated product, 2,5-dibromo-4-nitro-1H-imidazole, is collected by filtration, washed with cold water, and dried.
-
Step 2: Selective Debromination
This step selectively removes the bromine atom at the 5-position to yield the final product, 2-bromo-4-nitro-1H-imidazole.
-
Materials: 2,5-dibromo-4-nitro-1H-imidazole, Potassium iodide (KI), Sodium sulfite (B76179) (Na₂SO₃), Acetic acid.
-
Procedure:
-
2,5-dibromo-4-nitro-1H-imidazole (1.0 equivalent) is dissolved in acetic acid.
-
Potassium iodide (1.5 equivalents) and sodium sulfite (1.5 equivalents) are added to the solution.
-
The reaction mixture is heated to 120-125 °C and stirred for 16 hours.
-
After cooling, the reaction mixture is poured into ice water.
-
The precipitated product is collected by filtration, washed with water, and then with a saturated sodium bicarbonate solution until the filtrate is neutral.
-
The crude product is recrystallized from ethanol (B145695) to yield pure 2-bromo-4-nitro-1H-imidazole.
-
Synthesis Workflow Diagram
The following diagram illustrates the two-step synthesis of this compound.
References
Physical and chemical properties of 2-Bromo-4-nitroimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Bromo-4-nitroimidazole, a key heterocyclic building block in medicinal chemistry. It details its synthesis, reactivity, and critical role as an intermediate in the development of novel therapeutic agents.
Core Physicochemical Properties
This compound (CAS No: 65902-59-2) is a halogenated nitroimidazole derivative.[1] Its structure, featuring a bromine atom at the 2-position and a nitro group at the 4-position, is crucial for its reactivity and biological activity.[1][2] The compound typically appears as a light yellow to yellow solid or powder.[3][4][5]
Table 1: Physical and Chemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃H₂BrN₃O₂ | [1][3][6] |
| Molecular Weight | 191.97 g/mol | [1][3][6] |
| Melting Point | 232 - 239 °C | [3][4][7] |
| Boiling Point | 402.5 ± 37.0 °C (Predicted) | [3] |
| Density | 2.156 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 5.65 ± 0.10 (Predicted) | [3] |
| Solubility | Sparingly soluble in water. | [3] |
| Appearance | Light yellow to yellow powder/solid. | [3][4][5] |
| Storage | Keep in a dark place, sealed in dry, room temperature. | [3] |
Chemical Properties and Reactivity
The unique arrangement of the bromine atom and the nitro group on the imidazole (B134444) ring governs the compound's chemical behavior, making it a versatile intermediate.[1]
-
Nucleophilic Substitution: The bromine atom at the 2-position is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, a key step in synthesizing diverse derivatives.[1][2] It exhibits superior reactivity in these reactions compared to its chloro-substituted analogs.[1]
-
Reduction of the Nitro Group: The nitro group at the 4-position can be reduced to an amino group under appropriate conditions, using reducing agents like hydrogen gas with a catalyst.[1][2] This transformation is fundamental to its biological mechanism of action.
-
Reactivity and Stability: The compound's thermal stability, indicated by its high melting point, makes it suitable for reactions conducted at elevated temperatures.[1] The bromine atom enhances metabolic stability and target binding in its derivatives.[1]
Experimental Protocols
3.1. Kilogram-Scale Synthesis of this compound
A robust and scalable two-step synthesis starting from 4-nitroimidazole (B12731) is widely documented.[5] This method achieves high yields (62-79%) and purity (>98%).[1]
Experimental Workflow: Synthesis of this compound
Caption: A two-step process for the synthesis of this compound.
Methodology:
-
Step 1: Dibromination of 4-nitroimidazole.
-
Step 2: Selective Reductive Debromination.
-
The 2,5-dibromo-4-nitroimidazole intermediate is dissolved in acetic acid.[9]
-
Potassium iodide (1.5 equiv) and sodium sulfite (1.5 equiv) are added to the solution.[9]
-
The mixture is heated to 120-125°C for 16 hours.[9] This process proceeds via an in situ reductive deiodination, where the bromine at the 5-position is selectively replaced by iodine and subsequently removed.[9]
-
After cooling, the final product, this compound, is isolated via filtration and washing, yielding a product of high purity.[9]
-
3.2. Structural Characterization
To confirm the structural integrity and purity of the synthesized compound, a combination of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical environment of the atoms. For this compound, a characteristic singlet peak for the proton on the imidazole ring is observed around 8.44 ppm in DMSO-d₆.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to confirm the molecular weight of the compound, which is expected to be approximately 191.97 g/mol .[1]
Biological Activity and Applications in Drug Development
This compound is a crucial precursor in the synthesis of several important nitroimidazole-based drugs, including agents for tuberculosis and leishmaniasis.[1][2]
4.1. Mechanism of Action: Hypoxia-Selective Cytotoxicity
The biological activity of drugs derived from this compound is primarily attributed to the nitro group.[2] In the low-oxygen (hypoxic) environments characteristic of solid tumors or microbial infections, the nitro group undergoes bioreductive activation.
-
In normal, oxygenated tissues, the nitro group undergoes a one-electron reduction to a nitro radical anion, which is rapidly and harmlessly re-oxidized back to the parent compound.[10]
-
In hypoxic cells, this radical anion undergoes further reduction to form highly reactive and cytotoxic intermediates (e.g., nitroso, hydroxylamine).[10]
-
These reactive species cause damage to essential cellular macromolecules like DNA and proteins, leading to cell death.[10]
This selective activation in hypoxic environments makes these compounds highly targeted and reduces toxicity to healthy tissues.[10]
Mechanism: Bioreductive Activation of Nitroimidazole Derivatives
Caption: Comparative pathway of nitroimidazole activation in normal vs. hypoxic cells.
4.2. Role as a Key Pharmaceutical Intermediate
This compound is a vital building block for advanced antitubercular and antiprotozoal drugs.[1] Its structure allows for regioselective alkylation and coupling reactions to build more complex molecules.[1]
-
Pretomanid: This anti-tuberculosis drug's synthesis involves the alkylation of this compound.[1]
-
Delamanid: The synthesis of this drug for multi-drug-resistant tuberculosis utilizes the compound in a Mitsunobu etherification step to attach a chiral sidechain.[1]
-
DNDI-VL-2098: This preclinical antileishmanial drug candidate is also synthesized using this key intermediate.[1]
The bromine atom at the 2-position has been shown to improve the in vitro activity of these drugs against Mycobacterium tuberculosis compared to chloro-substituted analogs.[1]
Role in Drug Synthesis Pathways
Caption: this compound as a central precursor in drug synthesis.
Safety and Handling
According to GHS classifications, this compound is considered harmful if swallowed and causes skin and serious eye irritation.[6][7] It may also cause respiratory irritation.[7] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be strictly followed when handling this compound.[11] It should be stored in a dry, dark, and well-ventilated place.[3]
References
- 1. This compound | 65902-59-2 | Benchchem [benchchem.com]
- 2. Buy this compound | 65902-59-2 [smolecule.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 65902-59-2 [chemicalbook.com]
- 6. This compound | C3H2BrN3O2 | CID 47754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 65902-59-2 Cas No. | 2-Bromo-4-nitro-1H-imidazole | Apollo [store.apolloscientific.co.uk]
- 8. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to the Discovery and History of Nitroimidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitroimidazole class of compounds represents a cornerstone in the treatment of anaerobic bacterial and protozoal infections. From their serendipitous discovery as natural products to the synthesis of highly effective derivatives, the history of nitroimidazoles is a testament to scientific inquiry and development. This technical guide provides a comprehensive overview of the discovery, history, key experimental data, and methodologies that have been pivotal in establishing this essential class of antimicrobial agents.
Discovery and Historical Development
The journey of nitroimidazoles began in the 1950s with the isolation of a naturally occurring compound with antimicrobial properties. This discovery laid the groundwork for the synthesis of numerous derivatives, most notably metronidazole (B1676534), which has become an indispensable tool in medicine.
The First Nitroimidazole: Azomycin (B20884)
In 1953, Japanese scientist K. Maeda and his team first isolated a nitroimidazole compound from the bacterium Nocardia mesenterica (later reclassified as a Streptomyces species).[1] This compound, named azomycin, was later identified as 2-nitroimidazole (B3424786) in 1955 by Nakamura.[1] Azomycin demonstrated promising activity against the protozoan Trichomonas vaginalis, a common sexually transmitted parasite.[1] This initial discovery spurred further research into the therapeutic potential of this new class of compounds.
The Rise of Synthetic Derivatives: The Metronidazole Story
Inspired by the anti-trichomonal activity of azomycin, researchers at the French pharmaceutical company Rhône-Poulenc embarked on a program to synthesize derivatives of nitroimidazole.[1] While the synthesis of azomycin itself proved challenging initially, their efforts fortuitously led to the synthesis of 5-nitroimidazole regioisomers.[1] This shift in focus resulted in the development of metronidazole (1-(β-hydroxyethyl)-2-methyl-5-nitroimidazole) in the late 1950s.[2]
Metronidazole exhibited potent activity against Trichomonas vaginalis and was first introduced for the treatment of trichomoniasis in 1960.[1] A serendipitous clinical observation in 1962 revealed its antibacterial properties when a patient being treated for trichomoniasis was also cured of a concurrent anaerobic bacterial infection. This discovery significantly broadened the therapeutic applications of metronidazole to include infections caused by anaerobic bacteria such as Bacteroides and Clostridium species.
Expansion of the Nitroimidazole Family
The success of metronidazole prompted the development of other 5-nitroimidazole derivatives with modified pharmacokinetic profiles. These include tinidazole, ornidazole, and secnidazole, which are distinguished by their longer half-lives, allowing for different dosing regimens.[3][4] More recently, bicyclic nitroimidazoles like pretomanid (B1679085) and delamanid (B1670213) have been developed for the treatment of multidrug-resistant tuberculosis, highlighting the continued importance and versatility of this chemical scaffold.[1]
Mechanism of Action
The antimicrobial activity of nitroimidazoles is dependent on the reductive activation of their nitro group within the target organism. This process is highly selective for anaerobic and microaerophilic pathogens due to their unique metabolic pathways.
Under the low redox potential conditions found in anaerobes, the nitro group of the nitroimidazole is reduced by electron-transport proteins such as ferredoxin.[5] This reduction is catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) and specific nitroreductases, such as RdxA and FrxA in Helicobacter pylori.[5][6] The reduction process generates highly reactive cytotoxic intermediates, including nitroso radicals.[7] These reactive species are potent oxidizing agents that interact with and damage microbial DNA, leading to strand breaks and helical structure destabilization, ultimately resulting in cell death.[7][8] The selective toxicity of nitroimidazoles is attributed to the fact that in aerobic environments, oxygen readily re-oxidizes the nitro radical anion back to the parent compound in a "futile cycle," preventing the accumulation of the cytotoxic intermediates.[5]
Quantitative Data
The following tables summarize key quantitative data for several important nitroimidazole compounds.
Table 1: Pharmacokinetic Properties of Selected Nitroimidazoles
| Compound | Half-life (hours) | Protein Binding (%) | Bioavailability (Oral) (%) |
| Metronidazole | 7-8 | < 20 | > 90 |
| Tinidazole | ~12 | < 20 | > 90 |
| Ornidazole | 14-15 | < 20 | > 90 |
| Secnidazole | ~17 | Not specified | > 90 |
Data compiled from multiple sources.[3][4][8]
Table 2: In Vitro Activity of Selected Nitroimidazoles against Anaerobic Bacteria
| Compound | Organism | MIC Range (µg/mL) |
| Metronidazole | Bacteroides fragilis group | 0.25 - 2.0 |
| Clostridium difficile | 0.12 - 1.0 | |
| Tinidazole | Bacteroides fragilis group | 0.12 - 1.0 |
| Clostridium difficile | 0.06 - 0.5 | |
| Ornidazole | Bacteroides fragilis group | 0.25 - 2.0 |
| Clostridium difficile | 0.12 - 1.0 |
MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and testing methodology. Data is representative of typical ranges found in the literature.
Experimental Protocols
This section details the methodologies for key experiments related to the discovery and characterization of nitroimidazole compounds.
Synthesis of Azomycin (2-Nitroimidazole)
The first successful chemical synthesis of azomycin was reported by Beaman and colleagues in 1965. A more practical, patented method is described below.[9]
Materials:
-
2-aminoimidazole hydrochloride
-
Sodium nitrite (B80452)
-
40% Fluoroboric acid
-
Copper powder
-
Water
-
Hydrochloric acid
-
Ethyl acetate (B1210297)
Procedure:
-
A solution of 167 g of sodium nitrite in 420 ml of water is slowly added to a solution of 288 g of 2-aminoimidazole hydrochloride in 1300 ml of 40% fluoroboric acid.
-
The resulting mixture is then poured into 5000 ml of water containing 2500 g of sodium nitrite and 500 g of copper powder.
-
The mixture is stirred at room temperature for 1 hour.
-
The pH of the solution is adjusted to 2.0 with hydrochloric acid.
-
The product is extracted with ethyl acetate.
-
The ethyl acetate is evaporated, and the residue is recrystallized from ethanol to yield 2-nitroimidazole.
Experimental Workflow for Discovery of Azomycin from Streptomyces
The original discovery of azomycin involved screening of microbial fermentation broths. The following is a representative workflow for such a process.
Detection of DNA Damage by Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method to detect DNA strand breaks in individual cells, making it suitable for evaluating the genotoxic effects of nitroimidazoles.[10][11]
Materials:
-
Treated and control cells
-
Low melting point agarose (B213101)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, 1% Triton X-100)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green or ethidium (B1194527) bromide)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Harvest treated and control cells and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding Cells in Agarose: Mix the cell suspension with molten low melting point agarose (at 37°C) and pipette onto a microscope slide. Allow to solidify.
-
Lysis: Immerse the slides in lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind. Apply an electric field (typically 25 V, 300 mA) for 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with neutralization buffer and then stain with a fluorescent DNA dye.
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. Damaged DNA will migrate out of the nucleus, forming a "comet tail." The extent of DNA damage can be quantified by measuring the length and intensity of the comet tail using image analysis software.
Conclusion
The discovery of azomycin from a natural source and the subsequent development of synthetic nitroimidazoles, particularly metronidazole, have had a profound impact on the treatment of anaerobic infections. The unique mechanism of action, involving reductive activation to cytotoxic radicals that damage microbial DNA, provides a high degree of selectivity for anaerobic pathogens. The continued exploration of the nitroimidazole scaffold has led to new derivatives with improved pharmacokinetic properties and expanded therapeutic applications, demonstrating the enduring importance of this class of compounds in the fight against infectious diseases. The experimental protocols and quantitative data presented in this guide provide a technical foundation for researchers and drug development professionals working with these critical antimicrobial agents.
References
- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metronidazole Activation Is Mutagenic and Causes DNA Fragmentation in Helicobacter pylori and in Escherichia coli Containing a Cloned H. pylori rdxA+ (Nitroreductase) Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US3420842A - Process for the preparation of 2-nitroimidazoles - Google Patents [patents.google.com]
- 10. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Spectroscopic Profile of 2-Bromo-4-nitroimidazole: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4-nitroimidazole (CAS No. 65902-59-2), a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for the characterization of this important heterocyclic compound.
Core Spectroscopic Data
The structural integrity and purity of this compound can be ascertained through a combination of spectroscopic techniques. The following tables summarize the key quantitative data available for this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is crucial for confirming the substitution pattern on the imidazole (B134444) ring.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| 14.14 | broad | 1H | N-H | DMSO-d₆[2] |
| 8.44 | singlet | 1H | C5-H | DMSO-d₆[2] |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
As of the latest literature review, specific experimental ¹³C NMR data for this compound has not been prominently reported. However, based on the analysis of similar nitroimidazole structures, the expected chemical shifts for the carbon atoms are estimated as follows:
| Carbon Atom | Expected Chemical Shift (δ) ppm |
| C2 (C-Br) | 120 - 130 |
| C4 (C-NO₂) | 145 - 155 |
| C5 | 120 - 130 |
Note: These are estimated ranges and experimental verification is recommended.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy helps in identifying the key functional groups present in the molecule, particularly the nitro group and N-H bond.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Medium-Strong, Broad | N-H Stretch |
| ~1550 - 1475 | Strong | Asymmetric NO₂ Stretch[3] |
| ~1360 - 1290 | Strong | Symmetric NO₂ Stretch[3] |
| ~1600 - 1400 | Medium | C=N and C=C Ring Stretching |
| ~850 - 550 | Medium | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern is observed.
| m/z | Ion | Notes |
| 191 | [M]⁺ (with ⁷⁹Br) | Molecular ion |
| 193 | [M]⁺ (with ⁸¹Br) | Molecular ion |
| 192 | [M+H]⁺ (with ⁷⁹Br) | Protonated molecular ion |
| 194 | [M+H]⁺ (with ⁸¹Br) | Protonated molecular ion |
Note: The relative abundance of the M and M+2 peaks is approximately 1:1 due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-16 ppm.
-
Reference: The residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) is used for calibration.
-
FT-IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a concentration of approximately 1 mg/mL.
-
Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source.
-
Parameters (ESI):
-
Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): Flow rate adjusted for a stable spray.
-
Drying Gas (N₂): Temperature set to 250-350 °C.
-
Mass Range: Scan from m/z 50 to 500.
-
Visualization of Spectroscopic Analysis Workflow
The logical flow of acquiring and interpreting spectroscopic data for the characterization of this compound is illustrated in the following diagram.
Caption: Workflow for the spectroscopic characterization of this compound.
References
Solubility Profile of 2-Bromo-4-nitroimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Bromo-4-nitroimidazole, a key intermediate in the synthesis of various pharmaceutical compounds. While precise quantitative solubility data is not widely available in public literature, this document consolidates existing qualitative information and outlines detailed experimental protocols for its determination.
Core Concepts: Understanding the Solubility of this compound
This compound is a halogenated nitroimidazole derivative. Its molecular structure, characterized by the presence of a bromine atom and a nitro group on the imidazole (B134444) ring, significantly influences its physicochemical properties, including solubility. The compound is noted for its lower aqueous solubility, a critical factor to consider in its handling, formulation, and bioavailability in drug development processes.
Data Presentation: Solubility in Various Solvents
Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound in various solvents remains largely unpublished. The available information is qualitative, as summarized in the table below.
| Solvent | Temperature | Solubility (Quantitative) | Solubility (Qualitative) |
| Water | Ambient | Data not available | Sparingly soluble[1], Lower aqueous solubility[2][3] |
| Organic Solvents | Ambient | Data not available | Expected to have higher solubility than in water |
It is important to note that for a related compound, 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol, solubility in Dimethyl Sulfoxide (DMSO) has been reported.
Experimental Protocols: Determining Solubility
To ascertain the quantitative solubility of this compound, standardized experimental methods are required. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.
Shake-Flask Method for Solubility Determination
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., water, ethanol, methanol, DMSO, acetone, acetonitrile)
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a known volume of the chosen solvent in a sealed flask or vial. The excess solid should be clearly visible.
-
Place the flasks in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the suspension to settle for a short period.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Analysis:
-
Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations of this compound to quantify the sample.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula:
Solubility (g/L) = Concentration from analysis (g/L) × Dilution factor
-
Reporting: The results should be reported as the mean solubility ± standard deviation from at least three replicate experiments for each solvent and temperature.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.
Caption: Workflow for determining the solubility of this compound.
References
The Thermal Stability of 2-Bromo-4-nitroimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 2-Bromo-4-nitroimidazole, a key building block in the synthesis of various pharmaceutical compounds, including the anti-tuberculosis drugs Pretomanid and Delamanid. This document summarizes available data on its physical properties, provides detailed experimental protocols for its synthesis, and outlines standard procedures for its thermal analysis.
Core Physical and Thermal Properties
This compound is a light yellow crystalline solid. Its thermal behavior is a critical parameter for its safe handling, storage, and use in high-temperature reactions. While detailed thermoanalytical data from techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are not extensively published in peer-reviewed literature, various sources provide its melting and decomposition points. The compound's suitability for high-temperature reactions suggests a notable degree of thermal stability.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₂BrN₃O₂ | [1] |
| Molecular Weight | 191.97 g/mol | [1] |
| Appearance | Light yellow powder/crystal | [1] |
| Melting Point | 180-182 °C (decomposition) | [2] |
| 232.0 to 236.0 °C | [2] | |
| 236 - 239 °C | [3] | |
| Boiling Point (Predicted) | 402.5 ± 37.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 2.156 ± 0.06 g/cm³ | [2] |
Synthesis of this compound
The most common and efficient synthesis of this compound is a two-step process starting from 4-nitroimidazole (B12731). This method involves dibromination followed by a selective debromination.[4]
Experimental Protocol: Synthesis
Step 1: Synthesis of 2,5-dibromo-4-nitroimidazole
-
In a suitable reaction vessel equipped with mechanical stirring, add 4-nitroimidazole (1.0 eq), sodium bicarbonate (2.2 eq), and water.
-
Slowly add liquid bromine (2.3 eq) dropwise to the stirring mixture at room temperature (23-25°C). Note that vigorous foaming may occur.
-
Stir the reaction mixture for 6 hours at room temperature.
-
Heat the mixture to 50-55°C and continue stirring for an additional 4 hours to ensure the reaction proceeds to completion.[5]
-
Cool the mixture in an ice bath to below 10°C.
-
Filter the resulting solid, wash it with distilled water, and dry it under a vacuum to obtain 2,5-dibromo-4-nitroimidazole.
Step 2: Synthesis of this compound (Selective Debromination)
-
In a reactor, dissolve the 2,5-dibromo-4-nitroimidazole obtained in the previous step in a mixture of distilled water and dimethylformamide (DMF).[6]
-
Add sodium iodide to the solution.[6]
-
Heat the mixture to reflux and maintain it until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).[6]
-
Cool the reaction mixture to 5°C and filter the precipitate.[6]
-
Wash the filtered solid with distilled water and dry it under a vacuum to yield the final product, this compound.[6]
Synthesis Workflow
Role as a Key Pharmaceutical Intermediate
This compound is a crucial precursor in the synthesis of several nitroimidazole-based drugs. Its chemical structure allows for further modifications to build more complex and biologically active molecules.[5]
Thermal Stability Analysis: Experimental Protocols
Differential Scanning Calorimetry (DSC)
DSC is used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides information on melting point, phase transitions, and decomposition temperatures.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature well above the decomposition point (e.g., 300°C).
-
-
Data Analysis: Record the heat flow as a function of temperature. The melting point is determined from the onset or peak of the endothermic event, and decomposition is typically observed as a sharp exothermic event.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.
Experimental Protocol:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA crucible (typically alumina (B75360) or platinum).
-
Instrument Setup: Place the crucible onto the TGA's high-precision balance.
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a controlled, linear rate (e.g., 10°C/min) to a final temperature where complete decomposition is expected (e.g., 500°C).
-
-
Data Analysis: Record the sample weight as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition and the percentage of weight loss at different temperature ranges. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
General Workflow for Thermal Analysis
Conclusion
This compound is a thermally stable compound, making it a valuable intermediate in the synthesis of pharmaceuticals that may require elevated reaction temperatures. While a range of melting and decomposition temperatures are reported, a comprehensive thermal analysis using modern techniques like DSC and TGA would provide a more complete understanding of its thermal behavior and decomposition kinetics. The provided synthesis protocols offer a reliable method for its preparation, and its role as a key building block in medicinal chemistry is well-established. Researchers and drug development professionals should consider the available thermal data when designing synthetic routes and ensure safe handling and storage conditions.
References
Purity Analysis of 2-Bromo-4-nitroimidazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methods and considerations for the purity analysis of 2-Bromo-4-nitroimidazole, a key intermediate in the synthesis of various pharmaceutical compounds. This document details experimental protocols for common analytical techniques, presents data in a structured format, and includes visualizations to clarify workflows and relationships between analytical methods.
Introduction
This compound (CAS No: 65902-59-2) is a critical building block in the synthesis of nitroimidazole-based therapeutics, including the anti-tuberculosis drug Pretomanid.[1][2] The purity of this intermediate is paramount as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide outlines a multi-faceted approach to purity assessment, employing chromatographic and spectroscopic techniques to identify and quantify the main component and any process-related impurities or degradation products.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the development of analytical methods and for handling and storage of the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₂BrN₃O₂ |
| Molecular Weight | 191.97 g/mol [1] |
| Appearance | White to light yellow powder/crystal[3] |
| CAS Number | 65902-59-2[1] |
| IUPAC Name | 2-bromo-4-nitro-1H-imidazole |
| Storage Conditions | Keep in a dark place, sealed in dry, room temperature.[4] |
Purity Analysis Overview
A comprehensive purity analysis of this compound typically involves a combination of chromatographic and spectroscopic methods to ensure both the quantification of the main component and the identification of any impurities. High-Performance Liquid Chromatography (HPLC) is the primary technique for quantitative analysis, while Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful tools for structural confirmation and impurity identification.
The synthesis of this compound commonly involves the dibromination of 4-nitroimidazole, followed by selective debromination.[3] This process can lead to impurities such as the starting material, 4-nitroimidazole, and the intermediate, 2,5-dibromo-4-nitroimidazole. A thorough purity analysis should aim to separate and quantify these potential impurities.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This section details a reverse-phase HPLC method suitable for the routine purity analysis of this compound.
Table 2: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 320 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of Acetonitrile and Water. Filter through a 0.45 µm syringe filter before injection. |
Data Analysis: The purity is calculated using the area normalization method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a valuable technique for identifying and quantifying volatile and semi-volatile impurities.
Table 3: GC-MS Method Parameters
| Parameter | Recommended Conditions |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 amu |
| Sample Preparation | Dissolve 1 mg of this compound in 1 mL of Methanol. |
Data Analysis: Mass spectra of any detected impurity peaks are compared with spectral libraries (e.g., NIST) for identification. Quantification can be performed using an internal or external standard method.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy provides detailed structural information and can be used for quantitative purity assessment (qNMR).
Table 4: NMR Spectroscopy Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Internal Standard | Tetramethylsilane (TMS) at 0.00 ppm | Tetramethylsilane (TMS) at 0.00 ppm |
| Expected ¹H Shifts | Aromatic proton singlet expected around δ 8.0-8.5 ppm. NH proton broad singlet expected at higher chemical shift. | Aromatic carbons expected in the range of δ 110-150 ppm. |
| Sample Preparation | Dissolve approximately 10 mg of the sample in 0.7 mL of DMSO-d₆. | Dissolve approximately 20-30 mg of the sample in 0.7 mL of DMSO-d₆. |
Data Analysis: The purity is determined by comparing the integral of the analyte's signals to that of a certified internal standard of known purity and concentration. The absence of unexpected signals indicates high purity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Impurity Profiling
LC-MS/MS offers high sensitivity and selectivity for the detection and quantification of trace-level impurities.
Table 5: LC-MS/MS Method Parameters
| Parameter | Recommended Conditions |
| LC System | UHPLC system with conditions similar to the HPLC method (Table 2), but with a faster gradient if necessary. |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Precursor Ion (m/z): 192/194 (for [M+H]⁺ of this compound, showing isotopic pattern of Bromine). Product Ions: To be determined by infusion and fragmentation studies. Common losses include NO₂, Br. |
| Collision Energy | To be optimized for each transition. |
| Sample Preparation | Same as for HPLC analysis, potentially with further dilution. |
Data Analysis: Impurities are identified by their specific precursor-product ion transitions and retention times. Quantification is achieved using a calibration curve prepared with reference standards.
Data Presentation
Chromatographic Data
The following table illustrates a typical output from an HPLC purity analysis of a this compound sample.
Table 6: Representative HPLC Purity Analysis Data
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.5 | 15,000 | 0.3 | 4-nitroimidazole (Impurity A) |
| 2 | 8.2 | 4,950,000 | 99.0 | This compound |
| 3 | 10.1 | 25,000 | 0.5 | 2,5-dibromo-4-nitroimidazole (Impurity B) |
| 4 | - | 10,000 | 0.2 | Unknown Impurity |
| Total | 5,000,000 | 100.0 |
Impurity Profile
A well-characterized impurity profile is essential for quality control.
Table 7: Potential Impurity Profile of this compound
| Impurity Name | Structure | Origin |
| 4-nitroimidazole (Impurity A) | Starting Material | |
| 2,5-dibromo-4-nitroimidazole (Impurity B) | ![]() | Synthesis Intermediate |
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key aspects of the purity analysis workflow and the interplay of different analytical techniques.
Caption: Workflow for the purity analysis of this compound.
Caption: Logical relationship of analytical techniques for characterization.
References
Methodological & Application
2-Bromo-4-nitroimidazole: A Versatile Building Block for Modern Drug Discovery
Abstract
2-Bromo-4-nitroimidazole is a pivotal heterocyclic intermediate in medicinal chemistry, distinguished by its unique electronic and structural properties. The presence of a nitro group and a bromine atom on the imidazole (B134444) ring imparts significant reactivity and biological activity, making it a cornerstone for the synthesis of a new generation of therapeutic agents.[1][2] This document provides a comprehensive overview of its applications, particularly in the development of drugs targeting infectious diseases and cancer. Detailed protocols for its synthesis and subsequent derivatization through common cross-coupling reactions are provided, alongside quantitative data on the biological activity of key derivatives.
Introduction: The Strategic Importance of this compound
This compound (CAS No: 65902-59-2, Molecular Formula: C₃H₂BrN₃O₂) is a light-yellow powdered solid that has gained prominence as a key building block in pharmaceutical synthesis.[2][3] Its structure is characterized by an imidazole ring substituted with a bromine atom at the 2-position and a nitro group at the 4-position.[1] This specific arrangement is crucial for its function. The electron-withdrawing nitro group activates the molecule for bioreduction, a key mechanism of action for many nitroimidazole-based drugs.[1][4] The bromine atom serves as an excellent leaving group, facilitating a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for the construction of more complex molecular architectures.[1][5] This versatility has enabled its use in the synthesis of prominent drugs and clinical candidates, including those for tuberculosis, cancer, and leishmaniasis.[1][5][6]
Mechanism of Action: Bioreductive Activation
The therapeutic efficacy of drugs derived from this compound is often linked to the general mechanism of action of nitroimidazoles. These compounds are typically pro-drugs that are selectively activated under hypoxic (low oxygen) conditions, which are characteristic of the microenvironments of solid tumors and anaerobic bacterial or protozoal infections.[4][][8]
The activation process involves the following key steps:
-
Cellular Uptake: The nitroimidazole pro-drug passively diffuses into the target cell (e.g., bacterium, cancer cell).[9]
-
One-Electron Reduction: In the low-oxygen environment, intracellular reductases (like nitroreductases) donate an electron to the nitro group, forming a nitro radical anion.[][10][11]
-
Formation of Reactive Intermediates: This radical anion is highly reactive. In the absence of oxygen, it undergoes further reduction to form cytotoxic intermediates, such as nitroso and hydroxylamine (B1172632) derivatives.[4][8]
-
Cellular Damage and Death: These reactive species can covalently bind to and damage critical cellular macromolecules, including DNA, proteins, and thiols, leading to strand breakage, inhibition of protein synthesis, and disruption of cellular redox balance, ultimately causing cell death.[][10][12][13]
In well-oxygenated (normoxic) cells, molecular oxygen can rapidly re-oxidize the nitro radical anion back to the parent nitro compound. This "futile cycling" prevents the accumulation of toxic intermediates, thus conferring selectivity for hypoxic cells and minimizing damage to healthy tissues.[4]
Applications in Drug Development
This compound is a precursor to several significant therapeutic agents.
-
Antitubercular Agents: It is a critical intermediate in the synthesis of bicyclic nitroimidazoles like Pretomanid (PA-824) and Delamanid (OPC-67683), which are effective against both replicating and non-replicating Mycobacterium tuberculosis (Mtb) and are crucial components of treatment regimens for multi-drug resistant tuberculosis (MDR-TB).[1][5][6] The bromine at the 2-position has been shown to improve metabolic stability and target binding compared to chloro-substituted analogs.[1]
-
Anticancer Agents: The principle of hypoxia-selective activation has been leveraged to design anticancer drugs. This compound is used in the synthesis of hypoxia-activated prodrugs (HAPs) like Evofosfamide (TH-302).[14][15] Evofosfamide links a 2-nitroimidazole (B3424786) moiety to a DNA cross-linking agent (bromo-isophosphoramide mustard).[15] In the hypoxic environment of solid tumors, the nitro group is reduced, releasing the cytotoxic agent to kill cancer cells.[14][15]
-
Antiparasitic Agents: The versatility of this building block extends to antiparasitic drug discovery. For example, it is a starting material for the synthesis of DNDI-VL-2098 , a nitroimidazooxazine derivative being investigated for the treatment of visceral leishmaniasis.[1][5] Studies have shown that such derivatives can have potent activity, with IC₅₀ values below 1 µM against Leishmania donovani.[1]
Summary of Biological Activity
The following table summarizes the biological activity of representative drugs synthesized using this compound as a key building block.
| Compound Name | Drug Class | Target Organism/Disease | Biological Activity Metric | Reported Value | Reference(s) |
| Pretomanid | Antitubercular | Mycobacterium tuberculosis | MIC (Minimum Inhibitory Conc.) | 0.015 - 0.25 µg/mL | [1] |
| Delamanid | Antitubercular | Mycobacterium tuberculosis | MIC (Minimum Inhibitory Conc.) | 0.006 - 0.012 µg/mL | [1] |
| DNDI-VL-2098 | Antileishmanial | Leishmania donovani | IC₅₀ (Half-maximal inhibitory conc.) | <1 µM | [1] |
| Evofosfamide | Anticancer (HAP) | Pancreatic Cancer, Soft Tissue Sarcoma | N/A (Prodrug) | N/A | [15] |
Note: MIC and IC₅₀ values can vary depending on the specific strain and assay conditions.
Experimental Protocols
Synthesis of this compound
An efficient and scalable two-step synthesis involves the dibromination of 4-nitroimidazole (B12731) followed by selective reductive debromination.[16][17][18]
Protocol: Kilogram-Scale Synthesis of this compound [16][17][18][19]
Step 1: Synthesis of 2,5-Dibromo-4-nitroimidazole
-
Reaction Setup: In a suitable reactor equipped with mechanical stirring, charge 4-nitroimidazole (1.0 eq), sodium bicarbonate (2.2 eq), and water.
-
Bromine Addition: Slowly add liquid bromine (2.3 eq) dropwise to the vigorously stirring mixture. Caution: Vigorous foaming may occur.
-
Reaction: Stir the mixture at room temperature (23-25 °C) for 6 hours.
-
Heating: Heat the reaction mixture to 50-55 °C and continue stirring for an additional 4 hours to ensure the reaction proceeds to completion.
-
Isolation: Cool the mixture to 5-10 °C. Filter the resulting solid, wash it with distilled water, and dry it under vacuum to obtain 2,5-dibromo-4-nitroimidazole as a yellow solid.
Step 2: Selective Debromination to this compound
-
Reaction Setup: In a reactor, suspend 2,5-dibromo-4-nitroimidazole (1.0 eq) and an iodo-reagent (e.g., sodium iodide) in an alcohol solvent (e.g., ethanol).
-
Reductant Addition: While stirring, slowly add a phosphorus reduction reagent, such as diethyl phosphite.
-
Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature and evaporate the bulk of the solvent. Add crushed ice and concentrated ammonia (B1221849) water.
-
Purification: Adjust the pH to weakly acidic with concentrated hydrochloric acid to precipitate the product. Cool to 5 °C, filter the solid, wash with distilled water, and dry under vacuum to yield this compound as a light-yellow solid.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)[20]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)[20]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene)[20]
-
Inert gas (Argon or Nitrogen)
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-aryl-4-nitroimidazole derivative.
General Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1–1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-2 mol%)[23]
-
Phosphine (B1218219) ligand (e.g., XPhos, SPhos, BINAP; 1.2-2.4 mol%)[23][24]
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)[23]
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)[25]
-
Inert gas (Argon or Nitrogen)
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand.
-
Reagent Addition: Add the base, the amine, and finally this compound.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C). Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the 2-amino-4-nitroimidazole derivative.
Conclusion
This compound is a high-value synthetic intermediate that continues to play a crucial role in the advancement of medicinal chemistry. Its utility in constructing potent antitubercular, anticancer, and antiparasitic agents underscores its importance. The bioreductive activation of its derivatives provides a powerful strategy for achieving selective toxicity against pathogens and cancer cells in hypoxic environments. The synthetic protocols provided herein offer robust starting points for researchers aiming to leverage the unique properties of this building block in the discovery and development of novel therapeutics.
References
- 1. This compound | 65902-59-2 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 65902-59-2 [chemicalbook.com]
- 4. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biosynth.com [biosynth.com]
- 8. mdpi.com [mdpi.com]
- 9. lecturio.com [lecturio.com]
- 10. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]
- 11. mdpi.com [mdpi.com]
- 12. Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 13. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Evofosfamide - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. gov.uk [gov.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 20. benchchem.com [benchchem.com]
- 21. m.youtube.com [m.youtube.com]
- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 23. benchchem.com [benchchem.com]
- 24. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 25. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 26. benchchem.com [benchchem.com]
Application of 2-Bromo-4-nitroimidazole in Biochemical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-nitroimidazole is a halogenated nitroimidazole derivative that serves as a versatile building block in medicinal chemistry and a valuable tool in biochemical research.[1] Its unique structure, featuring a bromine atom at the 2-position and a nitro group at the 4-position of the imidazole (B134444) ring, confers specific chemical reactivity and biological activity.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key areas of biochemical research, including its role as a synthetic precursor, a hypoxia-selective cytotoxin, and a radiosensitizer.
Key Intermediate in Pharmaceutical Synthesis
This compound is a crucial precursor in the synthesis of several important pharmaceutical agents, most notably the anti-tuberculosis drug Pretomanid.[2][3] Its chemical structure allows for facile nucleophilic substitution and coupling reactions, making it an ideal starting material for the construction of more complex molecules.[1]
Protocol: Synthesis of Pretomanid from this compound
This protocol outlines a multi-step synthesis of Pretomanid, adapted from published procedures.[3][4][5]
Step 1: Alkylation of this compound
-
To a solution of this compound in a suitable organic solvent (e.g., toluene), add a protected (R)-glycidol derivative and a non-nucleophilic base such as diisopropylethylamine (DIPEA).[4]
-
Heat the reaction mixture at a slightly elevated temperature and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture and perform a standard aqueous workup.
-
Purify the resulting intermediate by column chromatography on silica (B1680970) gel.
Step 2: O-Alkylation of the Secondary Alcohol
-
Dissolve the intermediate from Step 1 in an appropriate solvent (e.g., tetrahydrofuran).
-
Add a suitable base, such as sodium hydride, followed by the addition of 4-(trifluoromethoxy)benzyl bromide.
-
Stir the reaction at room temperature until the starting material is consumed, as indicated by TLC or HPLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Step 3: Deprotection and Cyclization to Pretomanid
-
Treat the product from Step 2 with a deprotecting agent suitable for the chosen protecting group (e.g., hydrochloric acid in 1,4-dioxane (B91453) for a TBS group).[3]
-
The deprotection will be followed by an in-situ cyclization to form the final Pretomanid product.
-
Monitor the reaction by TLC or HPLC.
-
After completion, neutralize the reaction mixture and extract the Pretomanid.
-
Purify the final product by recrystallization or column chromatography to yield Pretomanid of high purity.[3]
Caption: Synthetic pathway of Pretomanid from this compound.
Hypoxia-Selective Cytotoxin
The nitro group of this compound can be bioreductively activated under hypoxic (low oxygen) conditions, which are characteristic of the microenvironment of solid tumors.[1] This activation leads to the formation of reactive intermediates that are toxic to cells, making this compound and its derivatives potential candidates for hypoxia-selective cancer therapy.[1][6]
Protocol: In Vitro Hypoxia-Selective Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the hypoxia-selective cytotoxicity of this compound using a colorimetric MTT assay.
Materials:
-
Cancer cell line of choice (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Hypoxia chamber or incubator capable of maintaining low oxygen levels (e.g., <1% O₂)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Prepare a stock solution of this compound in DMSO and dilute it to various concentrations in the cell culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO) and a no-drug control.
-
Normoxic and Hypoxic Incubation:
-
Place one set of plates in a standard incubator (normoxia, ~21% O₂).
-
Place another set of plates in a hypoxia chamber (e.g., <1% O₂) for the same duration (e.g., 24-48 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the drug concentration and determine the IC₅₀ (half-maximal inhibitory concentration) values for both normoxic and hypoxic conditions. The ratio of the normoxic IC₅₀ to the hypoxic IC₅₀ gives the hypoxia cytotoxicity ratio (HCR).
-
Quantitative Data (Example for Nitroimidazole Derivatives):
| Compound | Cell Line | IC₅₀ (Normoxia, µM) | IC₅₀ (Hypoxia, µM) | Hypoxia Cytotoxicity Ratio (HCR) |
| Nitroimidazole Derivative A | HCT116 | 12.50 - 24.39 | 4.69 - 11.56 | ~2-3 |
| Nitroimidazole Derivative B | FaDu | ~1463 | ~271 | >5 |
Note: Data presented are for representative nitroimidazole derivatives and may not be specific to this compound.[6][7]
Caption: Bioreductive activation of this compound under hypoxia.
Radiosensitizer
Nitroimidazole compounds can act as radiosensitizers, increasing the susceptibility of hypoxic tumor cells to radiation therapy. The electron-affinic nature of the nitro group is thought to "fix" radiation-induced DNA damage, preventing its repair and leading to enhanced cell killing.
Protocol: Clonogenic Survival Assay for Radiosensitization
This protocol describes a clonogenic survival assay to evaluate the radiosensitizing effect of this compound.
Materials:
-
Cancer cell line of choice
-
Complete cell culture medium
-
This compound
-
Radiation source (e.g., X-ray irradiator)
-
6-well plates or culture flasks
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Plate a known number of cells into 6-well plates or flasks. The number of cells plated will need to be adjusted based on the expected survival at different radiation doses.
-
Drug Treatment and Hypoxic Incubation:
-
Allow cells to attach overnight.
-
Replace the medium with medium containing this compound at a non-toxic concentration.
-
Incubate the cells under hypoxic conditions for a defined period (e.g., 4-6 hours) to allow for drug uptake and equilibration.
-
-
Irradiation:
-
Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
A control group of cells without the drug should also be irradiated under the same conditions.
-
-
Colony Formation:
-
After irradiation, replace the drug-containing medium with fresh, drug-free medium.
-
Incubate the plates for 7-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).
-
-
Staining and Counting:
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) and the surviving fraction (SF) for each dose.
-
Plot the surviving fraction versus the radiation dose on a semi-logarithmic scale to generate cell survival curves.
-
Determine the Sensitizer Enhancement Ratio (SER) by comparing the radiation dose required to achieve a certain level of cell kill (e.g., 10% survival) in the presence and absence of the drug.
-
Quantitative Data (Example for 2-Nitroimidazole (B3424786) Derivatives):
| Compound | Cell Line | Concentration (mM) | Sensitizer Enhancement Ratio (SER) at 10% Survival |
| Etanidazole | EMT6 | 5 | 2.3 |
| KU-2285 | EMT6 | 5 | 3.8 |
| RP-170 | EMT6 | 5 | 3.2 |
Note: Data presented are for representative 2-nitroimidazole derivatives and may not be specific to this compound.[8]
Caption: Workflow for a clonogenic survival assay to assess radiosensitization.
Conclusion
This compound is a valuable compound in biochemical research with significant applications in drug development and cancer biology. Its utility as a synthetic intermediate is well-established, and its potential as a hypoxia-selective cytotoxin and radiosensitizer warrants further investigation. The protocols and data presented here provide a framework for researchers to explore the diverse applications of this versatile molecule.
References
- 1. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 3. Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijrpr.com [ijrpr.com]
- 6. CN113717197A - Preparation method and application of antituberculosis drug Pretomanid - Google Patents [patents.google.com]
- 7. Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Bromo-4-nitroimidazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Bromo-4-nitroimidazole as a versatile building block in organic synthesis. This key intermediate is particularly valuable in the development of novel pharmaceutical agents, including antitubercular and antiprotozoal drugs.[1][2][3][4] This document details its synthesis and key reactions, offering specific protocols for its application in the construction of complex molecular architectures.
Synthesis of this compound
The most common and scalable synthesis of this compound is a two-step process commencing from 4-nitroimidazole (B12731). This process involves an initial dibromination followed by a selective reductive debromination.[5][6]
Experimental Protocol: Two-Step Synthesis from 4-Nitroimidazole
Step 1: Synthesis of 2,5-Dibromo-4-nitroimidazole
This protocol outlines the direct dibromination of 4-nitroimidazole.[5]
-
Materials: 4-nitroimidazole, Sodium bicarbonate (NaHCO₃), Bromine (Br₂), Water.
-
Procedure:
-
In a reaction vessel equipped for vigorous stirring, combine 4-nitroimidazole (1.0 eq), sodium bicarbonate (2.2 eq), and water.
-
Cool the mixture to 0-5 °C.
-
Slowly add bromine (2.3 eq) dropwise to the stirring mixture. Vigorous foaming may be observed.
-
Stir the reaction mixture at room temperature (23-25 °C) for 6 hours.
-
Heat the mixture to 50-55 °C and continue stirring for an additional 4 hours to ensure completion.
-
Cool the mixture in an ice bath to below 10 °C.
-
The solid product is collected by filtration, washed with water, and dried to yield 2,5-dibromo-4-nitroimidazole.
-
Step 2: Selective Debromination to this compound
This step utilizes a reductive deiodination strategy to selectively remove the bromine atom at the 5-position.
-
Materials: 2,5-Dibromo-4-nitroimidazole, Potassium iodide (KI), Sodium sulfite (B76179) (Na₂SO₃), Acetic acid.
-
Procedure:
-
To a solution of 2,5-dibromo-4-nitroimidazole (1.0 eq) in acetic acid, add potassium iodide (1.5 eq) and sodium sulfite (1.5 eq).
-
Heat the reaction mixture to 120-125 °C and maintain for 16 hours.
-
After cooling, the reaction mixture is worked up to isolate the desired this compound.
-
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Nitroimidazole | NaHCO₃, Br₂ | Water | 0-55 | 10 | ~88 |
| 2 | 2,5-Dibromo-4-nitroimidazole | KI, Na₂SO₃ | Acetic Acid | 120-125 | 16 | ~64 |
Nucleophilic Substitution Reactions
The bromine atom at the 2-position of this compound is susceptible to nucleophilic displacement, making it a valuable precursor for a variety of substituted 4-nitroimidazoles. This reactivity is central to its use in the synthesis of complex drug molecules.[7]
Application in the Synthesis of Pretomanid
A key step in the synthesis of the antituberculosis drug Pretomanid involves the N-alkylation of this compound with a protected glycidol (B123203) derivative.[8]
Experimental Protocol: N-Alkylation with a Protected Glycidol
-
Reactants: this compound, (R)-glycidol derivative (e.g., TBS-protected).
-
Reaction Type: Nucleophilic Substitution (N-alkylation).
-
General Conditions: The reaction is typically carried out in the presence of a base to deprotonate the imidazole (B134444) nitrogen, facilitating its attack on the electrophilic glycidol derivative.
A representative workflow for this type of transformation is depicted below:
Caption: General workflow for the N-alkylation of this compound.
Application in the Synthesis of Delamanid Analogues
The synthesis of analogues of the antituberculosis drug Delamanid also utilizes this compound as a key building block, reacting it with chiral epoxides.
| Reactant 1 | Reactant 2 | Reaction Type | Key Conditions | Product Type |
| This compound | Protected (R)-glycidol | N-alkylation | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Pretomanid precursor |
| This compound | Chiral epoxide | Nucleophilic ring-opening | Base | Delamanid analogue precursor |
Palladium-Catalyzed Cross-Coupling Reactions (Potential Applications)
While specific, optimized protocols for palladium-catalyzed cross-coupling reactions of this compound are not extensively reported in the literature, its structure suggests significant potential for such transformations. The presence of a bromo substituent on an electron-deficient imidazole ring makes it a suitable candidate for various cross-coupling reactions. Researchers can use the following information as a starting point for developing specific protocols.
General Considerations for Cross-Coupling Reactions:
-
Catalyst: Palladium complexes such as Pd(PPh₃)₄, Pd(OAc)₂, or pre-catalysts are common starting points.
-
Ligand: The choice of phosphine (B1218219) ligand is crucial and often requires screening. Common ligands include PPh₃, Xantphos, and Buchwald-type biaryl phosphines.
-
Base: A wide range of inorganic or organic bases can be employed, such as K₂CO₃, Cs₂CO₃, or organic amines like triethylamine.
-
Solvent: Anhydrous, degassed solvents like toluene, dioxane, or DMF are typically used.
The following diagram illustrates the potential cross-coupling pathways for this compound.
Caption: Potential palladium-catalyzed cross-coupling reactions of this compound.
Note: The nitro group can be sensitive to certain reaction conditions, particularly reductive environments. Therefore, careful selection of reagents and conditions is necessary to avoid unwanted side reactions.
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis. Its utility is well-established in nucleophilic substitution reactions for the synthesis of complex, biologically active molecules. While its application in palladium-catalyzed cross-coupling reactions is less documented, it represents a promising area for future research and development, offering a gateway to a wide array of novel 4-nitroimidazole derivatives for pharmaceutical and materials science applications.
References
- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview | CoLab [colab.ws]
- 3. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950-2021 Comprehensive Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 65902-59-2 | Benchchem [benchchem.com]
- 6. gov.uk [gov.uk]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound | 65902-59-2 | FB55690 [biosynth.com]
Application Notes and Protocols for 2-Bromo-4-nitroimidazole in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols involving 2-Bromo-4-nitroimidazole, a key building block in the synthesis of various pharmaceutical agents. Its unique chemical structure, featuring a reactive bromine atom and a nitro group on the imidazole (B134444) ring, makes it a valuable precursor for developing novel therapeutics, particularly in the areas of infectious diseases and oncology.
Chemical Synthesis of this compound
This compound is efficiently synthesized from 4-nitroimidazole (B12731) via a two-step process: dibromination followed by selective monodebromination. This method is scalable and has been successfully implemented on a kilogram scale.[1][2]
Synthesis Workflow
The synthesis proceeds through a stable intermediate, 2,5-dibromo-4-nitroimidazole, which is then selectively debrominated to yield the final product.
Quantitative Data for Synthesis
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1. Dibromination | 4-Nitroimidazole, Bromine (Br₂), Sodium Bicarbonate (NaHCO₃) | Water | 23-25 then 50-55 | 6 then 4 | ~88 | [3] |
| 2. Selective Debromination | 2,5-Dibromo-4-nitroimidazole, Potassium Iodide (KI), Sodium Sulfite (B76179) (Na₂SO₃) | Acetic Acid | 120 | 16 | ~64 | [3] |
| 2. Alternative Debromination | 2,5-Dibromo-4-nitroimidazole, Tetrabutylammonium borohydride | 1,4-Dioxane | Reflux (20) | 23 | ~71 | [4] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,5-Dibromo-4-nitroimidazole (Step 1) [3]
-
Reaction Setup: In a suitable reaction vessel equipped with vigorous mechanical stirring, combine 4-nitroimidazole (1.0 eq), sodium bicarbonate (2.2 eq), and water.
-
Bromination: Slowly add bromine (2.3 eq) dropwise to the stirring mixture at room temperature (23-25°C). Note: Vigorous foaming may occur.
-
Reaction: Stir the reaction mixture at room temperature for 6 hours.
-
Heating: Heat the reaction mixture to 50-55°C and continue stirring for an additional 4 hours to ensure the reaction goes to completion.
-
Work-up:
-
Cool the mixture in an ice bath to below 10°C.
-
Slowly add water and concentrated hydrochloric acid while maintaining the temperature below 10°C.
-
Continue stirring for 1 hour, during which a crystalline product will precipitate.
-
-
Isolation and Purification:
-
Collect the crystals by filtration.
-
Wash the collected crystals with water on the filter, followed by two dispersion washes with water.
-
Dry the crystals at 50°C for 16 hours to obtain 2,5-dibromo-4-nitro-1H-imidazole as a light yellow crystalline product.
-
Protocol 2: Synthesis of this compound (Step 2) [3]
-
Reaction Setup: Combine 2,5-dibromo-4-nitro-1H-imidazole (1.0 eq), potassium iodide (1.5 eq), and sodium sulfite (1.5 eq) in acetic acid.
-
Reaction: Heat the reaction mixture to 120°C for 16 hours.
-
Work-up and Isolation: Upon completion, the reaction mixture is worked up to isolate the this compound product. The specific work-up procedure may vary but typically involves cooling, precipitation, and filtration.
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of several drug candidates, particularly those targeting infectious diseases and cancer. Its utility stems from the ability to undergo further chemical modifications at the bromine-substituted position.[3]
Antimicrobial and Antiprotozoal Agents
Derivatives of this compound are being investigated as potent antimicrobial and antiprotozoal agents. For instance, it is a key building block for the anti-tuberculosis drug Pretomanid and the antileishmanial candidate DNDI-VL-2098.[3] The nitro group is crucial for their mechanism of action, which often involves reductive activation within the target pathogen.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method [3]
This protocol provides a general framework for assessing the in vitro antimicrobial activity of compounds derived from this compound.
-
Preparation of Test Compounds: Dissolve the synthesized nitroimidazole derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Microplate Preparation: In a 96-well microtiter plate, perform serial dilutions of the test compounds in appropriate broth medium to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (bacteria or fungi) in the broth medium.
-
Inoculation: Add a defined volume of the microbial suspension to each well of the microtiter plate, except for the negative control wells (broth and solvent only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the growth of the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Hypoxia-Activated Prodrugs for Cancer Therapy
The nitroimidazole core of this compound makes it an excellent scaffold for the development of hypoxia-activated prodrugs (HAPs).[1] In the low-oxygen environment characteristic of solid tumors, the nitro group can be reduced by nitroreductase enzymes, leading to the formation of cytotoxic species that can kill cancer cells.[5]
Mechanism of Action of Nitroimidazole-based Hypoxia-Activated Prodrugs
Protocol 4: In Vitro Cytotoxicity Assessment using MTT Assay [2]
This protocol outlines a common method to evaluate the anticancer activity of compounds derived from this compound, particularly their selective toxicity under hypoxic conditions.
-
Cell Culture: Culture the selected cancer cell lines in appropriate medium and conditions (e.g., 37°C, 5% CO₂).
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the existing medium in the wells with the medium containing the test compounds.
-
For hypoxia studies, place one set of plates in a hypoxic chamber (e.g., <1% O₂) and a parallel set in a normoxic incubator.
-
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) values for both normoxic and hypoxic conditions. The hypoxia cytotoxicity ratio (HCR = IC₅₀ normoxia / IC₅₀ hypoxia) can be calculated to quantify the hypoxia-selective activity.[1]
-
References
The Pivotal Role of 2-Bromo-4-nitroimidazole in the Synthesis of Novel Antitubercular Agents
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and tuberculosis research.
Introduction: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health. This has spurred the development of new classes of antitubercular drugs with novel mechanisms of action. Among the most promising are the nitroimidazoles, which include the FDA-approved drugs delamanid (B1670213) and pretomanid (B1679085). A critical building block in the synthesis of these potent therapeutics is 2-bromo-4-nitroimidazole. This intermediate's unique structure, featuring a bromine atom at the 2-position and a nitro group at the 4-position of the imidazole (B134444) ring, provides the necessary reactivity for constructing the complex bicyclic systems characteristic of these drugs.[1] This document provides detailed protocols for the synthesis of this compound and its subsequent conversion to the antitubercular drug pretomanid, summarizes key quantitative data, and illustrates the bioactivation pathway of this important class of drugs.
Data Presentation
Table 1: Synthesis Yields for this compound and Pretomanid
| Step | Starting Material(s) | Product | Reported Yield |
| 1. Dibromination of 4-nitroimidazole (B12731) | 4-nitroimidazole, Bromine, Sodium Bicarbonate | 2,5-dibromo-4-nitro-1H-imidazole | 86-89% |
| 2. Selective Debromination | 2,5-dibromo-4-nitro-1H-imidazole, Potassium Iodide, Sodium Sulfite | 2-bromo-4-nitro-1H-imidazole | ~66% |
| Overall Yield of this compound | 4-nitroimidazole | 2-bromo-4-nitro-1H-imidazole | ~57-60% |
| 3. Alkylation with (S)-TBS-glycidol | 2-bromo-4-nitro-1H-imidazole, TBS protected (S)-glycidol | Secondary alcohol intermediate | ~75% |
| 4. Etherification and Deprotection | Secondary alcohol intermediate, 4-trifluoromethoxybenzylbromide | Key intermediate for cyclization | ~65% (2 steps) |
| 5. Cyclization | Key intermediate from step 4 | Pretomanid | - |
| Overall Yield of Pretomanid from this compound | 2-bromo-4-nitro-1H-imidazole | Pretomanid | 30-40% |
Table 2: In Vitro Activity of Pretomanid against Mycobacterium tuberculosis
| Strain/Condition | MIC (μg/mL) |
| Drug-susceptible (DS) Mtb | 0.005 - 0.48 |
| Monoresistant Mtb | 0.005 - 0.48 |
| Multidrug-resistant (MDR) Mtb | 0.005 - 0.48 |
| Extensively drug-resistant (XDR) Mtb | 0.005 - 0.48 |
| Mtb H37Rv (aerobic) | 0.01 |
| Mtb H37Rv (low-oxygen) | 0.82 |
| Mtb H37Rv laboratory reference strain (99% of replicates) | 0.06 - 0.25 |
| Mtb Lineage 1 | 1 |
| Highly resistant isolates | ≥ 16 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This two-step protocol describes a scalable synthesis of this compound from 4-nitroimidazole.[2]
Step 1: Dibromination of 4-nitroimidazole
-
In a suitable reaction vessel, combine 4-nitroimidazole (1 equivalent), sodium bicarbonate (2.2 equivalents), and water.
-
With vigorous stirring, slowly add liquid bromine (2.3 equivalents) dropwise to the mixture at room temperature (23-25°C). Note: Vigorous foaming may occur.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Heat the mixture to 50-55°C and continue stirring for an additional 4 hours to ensure the reaction proceeds to completion.
-
Cool the mixture in an ice bath to below 10°C.
-
Filter the resulting solid, wash with cold water, and dry to yield 2,5-dibromo-4-nitro-1H-imidazole. A yield of 86-89% can be expected.[2]
Step 2: Selective Debromination
-
To a solution of 2,5-dibromo-4-nitro-1H-imidazole (1 equivalent) in a suitable solvent, add potassium iodide and sodium sulfite.
-
Stir the reaction mixture until the selective debromination at the 5-position is complete (monitor by TLC or HPLC).
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-bromo-4-nitro-1H-imidazole. A yield of approximately 66% for this step can be achieved.[2]
Protocol 2: Synthesis of Pretomanid from this compound
This protocol outlines the synthesis of pretomanid starting from this compound and a protected (S)-glycidol.[2][3][4]
Step 1: Alkylation of 2-Bromo-4-nitro-1H-imidazole
-
React 2-bromo-4-nitro-1H-imidazole (1 equivalent) with a tert-butyldimethylsilyl (TBS)-protected (S)-glycidol (1.1 equivalents) in a suitable solvent such as toluene.
-
Add a base, for example, diisopropylethylamine (DIPEA), and heat the reaction mixture to facilitate the nucleophilic substitution.
-
Monitor the reaction for the formation of the secondary alcohol intermediate.
-
Upon completion, cool the reaction and perform a standard aqueous workup. Extract the product with an organic solvent.
-
Purify the crude product if necessary, though in some optimized syntheses, the crude material is carried forward. A yield of approximately 75% can be achieved for this step.[2]
Step 2: Installation of the Aryl Moiety and Deprotection
-
To the secondary alcohol intermediate from the previous step, add 4-(trifluoromethoxy)benzyl bromide in the presence of a suitable base (e.g., sodium hydride) in an aprotic solvent like DMF.
-
After the etherification is complete, cleave the TBS protecting group using a reagent such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF.
-
These two transformations can often be performed in a sequential one-pot manner.
-
Isolate the resulting key intermediate for cyclization. The combined yield over these two steps is approximately 65%.[2]
Step 3: Cyclization to Pretomanid
-
The final cyclization to form the oxazine (B8389632) ring of pretomanid is typically achieved under basic conditions.
-
Treat the deprotected intermediate with a base like potassium carbonate in a suitable solvent.
-
The intramolecular cyclization yields pretomanid.
-
Purify the final product by crystallization or chromatography to obtain pretomanid of high purity. An overall yield of 30-40% from 2-bromo-4-nitro-1H-imidazole can be achieved in an optimized three-step synthesis.[3][4]
Visualizations
Synthesis Workflow of Pretomanid
Caption: Synthetic pathway of Pretomanid from 4-nitroimidazole.
Bioactivation Pathway of Nitroimidazole Drugs
Caption: Bioactivation of nitroimidazole prodrugs in M. tuberculosis.
Mechanism of Action
Nitroimidazole drugs like pretomanid are prodrugs that require activation within the mycobacterial cell to exert their bactericidal effects.[5] This activation is a key feature contributing to their selective toxicity against Mtb. The central enzyme in this process is a deazaflavin-dependent nitroreductase (Ddn), which utilizes the reduced form of cofactor F420 (F420H2) to reduce the nitro group of the drug.[5][6] This reduction generates highly reactive nitrogen species, including nitric oxide.[7] These reactive intermediates have a dual mode of action: they inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, and they cause respiratory poisoning, leading to cell death.[7] This unique mechanism of action makes them effective against both replicating and non-replicating, persistent Mtb.
References
- 1. researchgate.net [researchgate.net]
- 2. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modeling and Simulation of Pretomanid Pharmacodynamics in Pulmonary Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
Handling and storage procedures for 2-Bromo-4-nitroimidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of 2-Bromo-4-nitroimidazole (CAS No. 65902-59-2). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.
Compound Identification and Properties
This compound is a halogenated nitroimidazole derivative utilized as a key intermediate in synthesizing various therapeutic agents.[1] Its chemical structure, featuring a bromine atom and a nitro group on the imidazole (B134444) ring, enhances its reactivity, making it a valuable building block in medicinal chemistry.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 65902-59-2 | [3][4][5] |
| Molecular Formula | C₃H₂BrN₃O₂ | [2][3][4] |
| Molecular Weight | 191.97 g/mol | [2][3] |
| Appearance | Yellow solid | [4] |
| Melting Point | 180°C (decomposes) | [4] |
| Boiling Point | 53°C at 1 mmHg | [4] |
| Density | 2.156 g/cm³ | [4] |
| Solubility | Sparingly soluble in water. | [4] |
Safety and Hazard Information
This compound is classified as a hazardous substance. All personnel must be familiar with the associated risks before handling this compound.
Table 2: Hazard Identification and Precautionary Statements
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[6] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P264: Wash hands and skin thoroughly after handling.[3] P270: Do not eat, drink or smoke when using this product.[3] |
| Skin Irritation | Causes skin irritation.[6] | P280: Wear protective gloves/protective clothing.[3] P302+P352: IF ON SKIN: Wash with plenty of water.[3] P332+P317: If skin irritation occurs: Get medical help.[3] |
| Eye Irritation | Causes serious eye irritation.[6] | P280: Wear eye protection/face protection.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Respiratory Irritation | May cause respiratory irritation.[6][7] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] P319: Get medical help if you feel unwell.[3] |
Experimental Protocols
Personal Protective Equipment (PPE)
A comprehensive assessment of hazards should be conducted before commencing any work. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards, must be worn.[3][8]
-
Skin Protection:
-
Respiratory Protection: All handling of solid this compound that may generate dust must be performed in a certified chemical fume hood or other suitable local exhaust ventilation system.[8][9]
References
- 1. This compound | 65902-59-2 [sigmaaldrich.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound | C3H2BrN3O2 | CID 47754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. This compound | 65902-59-2 [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. fishersci.com [fishersci.com]
Application Notes and Protocols for 2-Bromo-4-nitroimidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety precautions, handling protocols, and an example of an experimental application for 2-Bromo-4-nitroimidazole (CAS No: 65902-59-2). It is intended to ensure the safe and effective use of this compound in a laboratory setting. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including antitubercular, antiparasitic, and antimicrobial agents.[1] Its reactivity, which makes it a valuable synthetic building block, also necessitates careful handling and adherence to strict safety protocols.
Safety and Hazard Information
This compound is classified as a hazardous substance. The primary hazards include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[2][3] Adherence to the safety precautions outlined below is critical to minimize risk.
GHS Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H302: Harmful if swallowed.[2][3][4][5] H315: Causes skin irritation.[2][3] H319: Causes serious eye irritation.[2][3] H335: May cause respiratory irritation.[2][3] |
| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][6] P264: Wash skin thoroughly after handling.[2][6] P270: Do not eat, drink or smoke when using this product.[2][4][6] P271: Use only outdoors or in a well-ventilated area.[2][6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][6] Response: P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4] P302+P352: IF ON SKIN: Wash with plenty of water.[4][6] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed.[6] P405: Store locked up.[6] Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[4][5][6] |
Toxicological Data
Specific quantitative toxicological data such as LD50 values for this compound are not consistently available in the provided search results. However, the classification "Harmful if swallowed" (Acute Tox. 4) indicates a significant hazard.[3] The lack of extensive public data underscores the need for cautious handling.
Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE and engineering controls are essential to ensure safety when working with this compound.
Recommended PPE
| Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[7] |
| Skin Protection | Wear protective gloves (inspected prior to use) and impervious clothing, such as a full-sleeved lab coat.[7][8] |
| Respiratory Protection | If dust is generated or work is performed outside of a fume hood, use a self-contained breathing apparatus.[7][8] |
Engineering Controls
All work with this compound should be conducted in a well-ventilated area, preferably within a laboratory fume hood.[1][7] Safety shower and eyewash stations should be readily accessible.[9]
Handling, Storage, and Disposal Protocols
Safe Handling Protocol
-
Preparation : Before handling, ensure all necessary PPE is worn correctly and that work will be conducted in a designated area with appropriate engineering controls (i.e., a fume hood).
-
Dispensing : Avoid generating dust when weighing or transferring the solid material. Use dry, clean spatulas and weigh boats.
-
During Use : Keep the container tightly sealed when not in use. Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[2] Do not eat, drink, or smoke in the work area.[2][4]
-
Post-Handling : Wash hands and any exposed skin thoroughly with soap and water after handling.[2] Launder contaminated clothing separately before reuse.[2]
Storage
Store this compound in its original, tightly sealed container in a cool, dry, and dark place.[10] It should be stored in a well-ventilated area away from incompatible materials, such as strong oxidizing agents.[9] The designated storage area should be locked.[6]
Spill and Waste Disposal
-
Spills : In case of a spill, avoid breathing dust.[2] Wear full protective equipment. Carefully sweep up or vacuum the spilled solid, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2] Clean the spill area thoroughly.
-
Waste Disposal : Dispose of waste material and empty containers in accordance with local, regional, and national regulations for hazardous chemical waste.[6][9] This should be done through a licensed hazardous waste disposal service.[1]
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[6][7][8] If symptoms persist, seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[7][8] Remove contaminated clothing.[7] If skin irritation occurs, get medical help.[6] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes.[6][7] Remove contact lenses if present and easy to do. Continue rinsing.[6] Seek immediate medical attention. |
| Ingestion | Rinse mouth with water.[4][7] Do NOT induce vomiting.[7] Never give anything by mouth to an unconscious person.[7] Call a physician or poison control center immediately.[7][9] |
Application Note: Synthesis of a Pretomanid Precursor
This compound is a crucial intermediate for the synthesis of the antituberculosis drug Pretomanid.[6][7][8] The following is a representative protocol for a key step in this synthesis, illustrating a common application of this compound.
Experimental Protocol: N-alkylation of this compound
This protocol describes the nucleophilic substitution reaction between this compound and a protected glycidol (B123203), a key step in forming the Pretomanid backbone.
Materials:
-
This compound
-
(R)-tert-butyldimethylsilyl glycidyl (B131873) ether (TBS-protected glycidol)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of this compound (1 equivalent) in acetonitrile, add potassium carbonate (1.1 equivalents).
-
Stir the mixture for 15 minutes at room temperature.
-
Add the TBS-protected glycidol (1.2 equivalents) dropwise to the stirring mixture.
-
Heat the reaction mixture to 60°C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine and dry over magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can then be purified by column chromatography.
This protocol is adapted from general alkylation procedures for nitroimidazoles and the described synthesis of Pretomanid.[11][12]
Visualized Workflows and Pathways
General Safety Workflow for Handling this compound
Caption: General safety workflow for handling hazardous chemical compounds.
Synthetic Pathway to Pretomanid from this compound
References
- 1. researchgate.net [researchgate.net]
- 2. CN113717197A - Preparation method and application of antituberculosis drug Pretomanid - Google Patents [patents.google.com]
- 3. This compound | 65902-59-2 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 10. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for 2-Bromo-4-nitroimidazole in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-nitroimidazole is a halogenated nitroimidazole derivative that serves as a critical intermediate in the synthesis of various antimicrobial, antiparasitic, and antitubercular agents.[1] Its biological activity is primarily attributed to the nitro group, which can undergo bioreductive activation under hypoxic conditions—a characteristic feature of solid tumors and certain microbial environments.[1][2] This activation, catalyzed by nitroreductase enzymes, leads to the formation of reactive cytotoxic intermediates that can damage cellular macromolecules such as DNA and proteins.[1][3]
While this compound is predominantly utilized as a synthetic building block, the broader class of nitroimidazoles has been implicated in the direct inhibition of several key enzymes.[1] This dual potential—acting as a prodrug activated by specific enzymes and as a parent compound or derivative that can directly inhibit enzyme function—makes it a compound of significant interest in drug discovery and development. These application notes provide an overview of the mechanisms of action and detailed protocols for studying the effects of this compound and its derivatives on various enzyme systems.
Mechanism of Action: A Dual Perspective
The interaction of nitroimidazoles with enzymes can be broadly categorized into two mechanisms:
-
Reductive Activation: This is the most well-documented mechanism of action. In anaerobic or hypoxic environments, nitroreductase enzymes transfer electrons to the nitro group of the imidazole (B134444) ring. This process, typically a four-electron reduction, generates a highly reactive hydroxylamine (B1172632) intermediate, which is believed to be a key cytotoxic species.[4][5] This selective activation in low-oxygen environments forms the basis of their use as hypoxia-selective drugs.
-
Direct Enzyme Inhibition: Certain nitroimidazole derivatives have been shown to directly inhibit the activity of specific enzymes, independent of the reduction of their nitro group. This inhibition can occur through various modes, including competitive and non-competitive binding to the enzyme's active or allosteric sites.
Quantitative Data on Enzyme Inhibition by Nitroimidazole Derivatives
While specific enzyme inhibition data for this compound is not extensively documented in the literature, studies on its derivatives and other nitroimidazoles provide valuable insights into potential applications. The following tables summarize the inhibitory activities of various nitroimidazole derivatives against key enzyme targets.
| Compound Class | Enzyme Target | IC50 / Ki | Notes |
| Indolin-2-one Nitroimidazole Hybrid | Topoisomerase IV (S. aureus) | IC50: 28 µM | Activity is comparable to the known inhibitor ciprofloxacin.[6][7] |
| Pyrimidine-imidazole Derivative | Cytochrome P450 3A4 | Ki: ~2.0 µM | Exhibits competitive inhibition.[8] |
| 5-Nitroimidazole Derivatives | Acetylcholinesterase (EeAChE) | Ki: 0.024 ± 0.009 nM | Demonstrates potent dual inhibition.[9] |
| 5-Nitroimidazole Derivatives | Butyrylcholinesterase (eqBuChE) | Ki: 0.087 ± 0.017 nM | Demonstrates potent dual inhibition.[9] |
Table 1: Inhibitory Concentrations of Nitroimidazole Derivatives against Various Enzymes
Signaling and Activation Pathways
The primary pathway associated with the biological activity of this compound is its reductive activation by nitroreductase enzymes.
Caption: Reductive activation of this compound in hypoxic cells.
Experimental Protocols
The following protocols are adapted from methodologies used for other nitroimidazoles and can be applied to study this compound or its derivatives.
Protocol 1: Nitroreductase Activity Assay
This assay measures the ability of a nitroreductase enzyme to activate this compound by monitoring the consumption of a cofactor like NADH or F420H2.[6][10]
Materials:
-
Purified nitroreductase enzyme (e.g., E. coli NfsB or mycobacterial Ddn)
-
This compound
-
Reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or reduced cofactor F420 (F420H2)
-
Assay Buffer: 50 mM phosphate (B84403) buffer or Tris-HCl, pH 7.0-7.5
-
DMSO for stock solution preparation
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm (for NADH) or 420 nm (for F420H2)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare working solutions of this compound by diluting the stock solution in the assay buffer.
-
Prepare a stock solution of NADH (e.g., 10 mM) in assay buffer.
-
In a 96-well plate, set up the following reaction mixture (total volume of 100-200 µL):
-
Assay Buffer
-
NADH to a final concentration of 100-200 µM.
-
Varying concentrations of this compound.
-
Include a control with no this compound.
-
-
Initiate the reaction by adding the purified nitroreductase enzyme to a final concentration of 1-15 µM.
-
Immediately measure the decrease in absorbance at 340 nm (for NADH oxidation) over time using a spectrophotometer in kinetic mode.
-
Calculate the rate of NADH consumption from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Caption: Workflow for a nitroreductase activity assay.
Protocol 2: Topoisomerase IV DNA Decatenation Assay
This protocol is designed to assess the direct inhibitory effect of this compound on the function of Topoisomerase IV.[6][7]
Materials:
-
Topoisomerase IV enzyme (e.g., from S. aureus)
-
Kinetoplast DNA (kDNA) - a network of interlocked DNA circles
-
Assay Buffer: e.g., 10 mM Tris-HCl pH 7.5, 1 mM MgCl₂, 1 mM DTT, 0.3 mM ATP, 70 mM potassium glutamate, 0.01 mg/mL albumin
-
This compound
-
Positive control inhibitor (e.g., Ciprofloxacin)
-
Stop Solution/Loading Dye: e.g., containing SDS and a tracking dye
-
Agarose (B213101) gel (e.g., 1%) and electrophoresis equipment
-
DNA staining agent (e.g., Ethidium Bromide or SYBR Safe) and imaging system
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Set up reaction tubes with a total volume of ~30 µL:
-
Assay Buffer
-
kDNA (e.g., 200 ng)
-
Serial dilutions of this compound (and positive/negative controls).
-
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding Topoisomerase IV (e.g., 1 unit).
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding the Stop Solution/Loading Dye.
-
Load the samples onto an agarose gel and perform electrophoresis.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Analyze the results:
-
In the absence of an inhibitor, Topoisomerase IV will decatenate the kDNA, resulting in faster-migrating monomeric DNA circles.
-
In the presence of an effective inhibitor, the kDNA will remain as a high molecular weight network that stays in the well or migrates slowly.
-
The IC50 is the concentration of the inhibitor that reduces the decatenation activity by 50%.
-
Protocol 3: Cytochrome P450 Inhibition Assay
This protocol provides a general method to screen for the inhibition of Cytochrome P450 (CYP) enzymes, which are common off-targets for imidazole-containing compounds.[11][12]
Materials:
-
Human liver microsomes or recombinant CYP enzymes
-
CYP-specific probe substrate (e.g., 7-benzyloxy-4-(trifluoromethyl) coumarin (B35378) for CYP3A4)
-
NADPH generating system or NADPH
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
This compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following:
-
Phosphate buffer
-
Liver microsomes or recombinant CYP enzyme.
-
Serial dilutions of this compound.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Add the fluorescent probe substrate to all wells.
-
Initiate the reaction by adding the NADPH generating system.
-
Incubate at 37°C for a specified time (e.g., 15-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution like acetonitrile).
-
Measure the fluorescence of the formed metabolite using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caption: General workflow for an enzyme inhibition assay.
Conclusion
This compound is a versatile chemical entity with significant potential in drug discovery. While its primary role has been as a synthetic precursor, the known enzymatic interactions of the broader nitroimidazole class suggest that it and its derivatives are valuable tools for studying enzyme inhibition. The protocols outlined above provide a framework for researchers to investigate both the reductive activation and the direct inhibitory potential of this compound against a range of enzymatic targets, thereby facilitating the development of novel therapeutics.
References
- 1. This compound | 65902-59-2 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of reductive activation of a 5-nitroimidazole by flavoproteins: model studies with dithionite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring new 5-Nitroimidazole Derivatives as Potent Acetylcholinesterase and Butyrylcholinesterase Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Enzyme Inhibition Assessment Service - Creative Biolabs [creative-biolabs.com]
- 12. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4-nitroimidazole
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Bromo-4-nitroimidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most widely adopted method is an efficient two-step synthesis starting from 4-nitroimidazole (B12731).[1][2][3][4] This process involves an initial dibromination of 4-nitroimidazole to form 2,5-dibromo-4-nitroimidazole, followed by a selective debromination at the 5-position to yield the final product.[1][2][3] This route is favored for its scalability, with successful kilogram-scale productions reported.[1][3][4][5]
Q2: What are the typical yields for each step of the synthesis?
A2: For the two-step synthesis from 4-nitroimidazole, reported yields are generally good. The initial dibromination step can achieve yields as high as 88%.[2] The subsequent selective debromination step has a reported yield of around 64%, leading to an overall yield in the range of 62-79% for the high-purity product.[2] Another protocol using tetrabutylammonium (B224687) borohydride (B1222165) for the debromination step reports an overall yield of 71%.[6]
Q3: Are there any significant side reactions to be aware of during the synthesis?
A3: Yes, side reactions can occur and impact the final yield and purity. During the initial bromination, incomplete reaction can leave unreacted starting material, while over-bromination could potentially lead to other brominated species, though the primary product is 2,5-dibromo-4-nitroimidazole. The most critical step for side reactions is the selective debromination. If this reaction is not selective, it can be challenging to isolate the pure product.[7] For instance, attempting a direct monobromination of 4-nitroimidazole is difficult to control and often results in a mixture of products.[8]
Q4: What are the recommended purification methods for this compound?
A4: The final product can often be isolated in high purity through a straightforward work-up procedure involving filtration, washing with water, and vacuum drying.[9] For smaller scale or to remove persistent impurities, thin-layer chromatography (TLC) has been used for purification.[6] The choice of purification method will depend on the scale of the reaction and the nature of any impurities present.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the dibromination step | - Incomplete reaction. - Suboptimal temperature control. - Insufficient amount of brominating agent. | - Increase reaction time from 4-6 hours. - Maintain the reaction temperature between 0-5°C to minimize side reactions.[2] - Ensure the correct stoichiometry of bromine and sodium bicarbonate is used. |
| Low yield in the selective debromination step | - Inefficient debromination. - Non-selective reaction. - Degradation of the product at high temperatures. | - Optimize the amount of the reducing agent; for the potassium iodide/sodium sulfite (B76179) method, 1.5 equivalents of sodium sulfite have been shown to be optimal.[3] - Ensure the reaction is heated sufficiently (e.g., 120-125°C in acetic acid) for an adequate time (e.g., 16 hours).[3] - Consider alternative debromination agents like tetrabutylammonium borohydride in 1,4-dioxane.[6] |
| Presence of 2,5-dibromo-4-nitroimidazole in the final product | - Incomplete debromination. | - Increase the reaction time or temperature of the debromination step. - Ensure the reducing agent is active and added in the correct proportion. |
| Difficulty in isolating the final product | - Suboptimal work-up procedure. | - After quenching the reaction, ensure the pH is adjusted to weakly acidic to precipitate the product.[9] - Thoroughly wash the filtered solid with distilled water to remove any inorganic salts.[9] - Consider recrystallization from an appropriate solvent if simple washing is insufficient. |
Experimental Protocols
Protocol 1: Two-Step Synthesis via Dibromination and Reductive Deiodination
This protocol is adapted from a reported kilogram-scale synthesis.[1][3]
Step 1: Synthesis of 2,5-dibromo-4-nitroimidazole
-
To a stirred solution of 4-nitroimidazole in water, add sodium bicarbonate.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add bromine to the reaction mixture while maintaining the temperature between 0-5°C.
-
Continue stirring at this temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Filter the resulting solid, wash with cold water, and dry under vacuum to obtain 2,5-dibromo-4-nitroimidazole.
Step 2: Synthesis of this compound
-
To a solution of 2,5-dibromo-4-nitroimidazole in acetic acid, add potassium iodide (1.5 equivalents) and sodium sulfite (1.5 equivalents).
-
Heat the reaction mixture to 120-125°C and stir for 16 hours.
-
Cool the mixture to room temperature and pour it into ice water.
-
Filter the precipitated solid, wash thoroughly with water, and dry under vacuum to yield this compound.
Quantitative Data Summary
| Parameter | Dibromination Step | Selective Debromination Step |
| Starting Material | 4-nitroimidazole | 2,5-dibromo-4-nitroimidazole |
| Key Reagents | Bromine, Sodium Bicarbonate | Potassium Iodide, Sodium Sulfite |
| Solvent | Water | Acetic Acid |
| Temperature | 0-5°C[2] | 120-125°C[3] |
| Reaction Time | 4-6 hours[2] | 16 hours[3] |
| Reported Yield | ~88%[2] | ~64%[3] |
Visualized Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 65902-59-2 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. gov.uk [gov.uk]
- 5. An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs | DNDi [dndi.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
- 8. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 9. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Synthesis of 2-Bromo-4-nitroimidazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Bromo-4-nitroimidazole. This key building block is crucial for the development of various pharmaceutical compounds, including novel antimicrobial and antitubercular agents.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through the dibromination of 4-nitroimidazole (B12731) followed by selective debromination.[3][4][5]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2,5-dibromo-4-nitroimidazole (Step 1) | Incomplete reaction. | - Ensure dropwise addition of bromine to the reaction mixture. - Stir the reaction mixture at room temperature (23-25°C) for at least 6 hours, followed by heating to 50-55°C for an additional 4 hours to drive the reaction to completion.[1] |
| Side reactions due to improper temperature control. | Maintain the temperature at 0–5°C during bromine addition to minimize side reactions.[5] | |
| Formation of mono-brominated or other impurities | Incorrect stoichiometry of reagents. | Use a slight excess of bromine (e.g., 2.3 equivalents) and sodium bicarbonate (2.2 equivalents) relative to 4-nitroimidazole (1.0 equivalent).[1] |
| Low yield of this compound (Step 2 - Selective Debromination) | Inefficient debromination. | - When using potassium iodide (KI) and sodium sulfite (B76179) (Na2SO3), ensure the reaction is heated to 120°C for 16 hours in acetic acid.[5] Increasing the molar equivalents of sodium sulfite from 1.0 to 1.5 can improve the yield.[6] - An alternative is to use diethyl phosphite (B83602) in ethanol, refluxing for 6 hours.[7] |
| Non-selective debromination leading to the formation of 4-nitroimidazole. | Direct bromination of 2-nitroimidazole (B3424786) followed by selective debromination can be challenging. The established two-step process starting from 4-nitroimidazole is generally more reliable.[8] | |
| Difficulty in purification of the final product | Presence of residual starting materials or by-products. | - After the debromination step, cool the reaction mixture and filter the solid. Wash the filtered solid thoroughly with distilled water.[7] - Purification can also be achieved by thin-layer chromatography using ethyl acetate (B1210297) as the developing agent.[9] |
| Safety concerns with reagents | Use of hazardous materials like n-butyllithium or sodium hydride in some older or alternative synthetic routes. | The recommended two-step synthesis using bromine, sodium bicarbonate, potassium iodide, and sodium sulfite avoids these particularly hazardous reagents.[4][5][10] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most efficient and scalable method is a two-step synthesis. The first step involves the dibromination of 4-nitroimidazole to produce 2,5-dibromo-4-nitro-1H-imidazole. The second step is a selective debromination at the 5-position to yield the desired this compound.[3][4][6] This method is considered facile, safe, and suitable for kilogram-scale production.[3][4]
Q2: Why is direct monobromination of 4-nitroimidazole not a preferred method?
A2: Selective monobromination of 4-nitroimidazole is difficult to control and often leads to a mixture of products, including the starting material, the desired monobrominated product, and the dibrominated product. The dibromination followed by selective debromination approach provides a more controlled and higher-yielding route to the pure product.[2]
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: For the dibromination step, controlling the temperature during the addition of bromine (ideally 0-5°C) and ensuring a sufficient reaction time at both room temperature and elevated temperature (50-55°C) are critical.[1][5] For the selective debromination, the stoichiometry of the reducing agent (e.g., sodium sulfite) and the reaction temperature and time are crucial for maximizing yield.[6]
Q4: Are there alternative reagents for the selective debromination step?
A4: Yes, besides the commonly used potassium iodide and sodium sulfite in acetic acid, another effective method involves the use of diethyl phosphite in an alcohol solvent, such as absolute ethanol. The mixture is heated to reflux for several hours.[7]
Q5: How can I confirm the identity and purity of the final product?
A5: The final product, this compound, can be characterized using standard analytical techniques. For instance, 1H NMR spectroscopy in DMSO-d6 should show a singlet at approximately 8.4 ppm and a broad singlet around 14.1 ppm.[7][9] Purity can be assessed by methods such as High-Performance Liquid Chromatography (HPLC).[2]
Experimental Protocols
Protocol 1: Synthesis of 2,5-dibromo-4-nitro-1H-imidazole
This protocol outlines the direct dibromination of 4-nitroimidazole.[1]
Materials:
-
4-nitroimidazole
-
Sodium bicarbonate (NaHCO₃)
-
Bromine (Br₂)
-
Water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, combine 4-nitroimidazole (1.0 eq), sodium bicarbonate (2.2 eq), and water.
-
Slowly add bromine (2.3 eq) dropwise to the stirring mixture. Vigorous foaming may occur.
-
Stir the reaction mixture at room temperature (23-25°C) for 6 hours.[1]
-
Heat the reaction mixture to 50-55°C and continue stirring for an additional 4 hours.[1]
-
Cool the mixture in an ice bath to 10°C or lower.
-
Filter the resulting solid, wash with distilled water, and dry under vacuum to obtain 2,5-dibromo-4-nitro-1H-imidazole.
Protocol 2: Synthesis of this compound via Selective Debromination
This protocol describes the selective debromination of 2,5-dibromo-4-nitro-1H-imidazole.[6]
Materials:
-
2,5-dibromo-4-nitro-1H-imidazole
-
Potassium iodide (KI)
-
Sodium sulfite (Na₂SO₃)
-
Acetic acid
Procedure:
-
In a reaction vessel, suspend 2,5-dibromo-4-nitro-1H-imidazole (1.0 eq) in acetic acid.
-
Add potassium iodide (1.5 eq) and sodium sulfite (1.5 eq) to the suspension.
-
Heat the reaction mixture to 120-125°C and stir for 16 hours.[6]
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into water and stir.
-
Filter the precipitate, wash with water, and dry to yield this compound.
Data Summary
| Synthetic Step | Starting Material | Reagents | Yield | Reference |
| Dibromination | 4-nitroimidazole | Br₂, NaHCO₃, H₂O | 88% | [5] |
| Selective Debromination | 2,5-dibromo-4-nitro-1H-imidazole | KI, Na₂SO₃, Acetic Acid | 64% | [5][6] |
| Selective Debromination | 2-bromo-5-iodo-4-nitroimidazole | Diethyl phosphite, Ethanol | - | [7] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 3. researchgate.net [researchgate.net]
- 4. gov.uk [gov.uk]
- 5. This compound | 65902-59-2 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Bromo-4-nitroimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-nitroimidazole. The information is presented in a question-and-answer format to directly address common issues encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: The most common impurities depend on the synthetic route used. For the widely employed method involving the dibromination of 4-nitroimidazole (B12731) followed by selective debromination, the primary impurities are:
-
4-nitroimidazole: Unreacted starting material.
-
2,5-dibromo-4-nitroimidazole: The intermediate product from the first step.[1]
-
5-Bromo-4-nitroimidazole: An isomer of the desired product.
Q2: What are the recommended purification techniques for this compound?
A2: The two most effective and commonly used purification techniques are recrystallization and column chromatography.[2] The choice between these methods often depends on the impurity profile and the desired final purity.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the purification process.[1][3] A suitable mobile phase, such as a mixture of chloroform (B151607) and methanol (B129727) (e.g., 9:1 v/v), can be used to separate the desired product from its impurities on a silica (B1680970) gel plate.[4] Visualization can be achieved under UV light (254 nm).
Troubleshooting Guides
Recrystallization
Q4: My crude this compound is not dissolving in the recrystallization solvent, or it dissolves completely at room temperature. What should I do?
A4: The key to a successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.
-
Problem: Low solubility even when hot. Try a more polar solvent. For this compound, which is a relatively polar molecule, solvents like ethanol, methanol, or acetone (B3395972) can be effective.
-
Problem: High solubility at room temperature. You can use a mixed solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly. Common solvent pairs include ethanol/water or acetone/hexane (B92381).
Q5: My product is "oiling out" instead of forming crystals during recrystallization. How can I fix this?
A5: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is close to the melting point of the solute or if the solution is too concentrated. To prevent this:
-
Use more solvent: This will keep the compound from becoming supersaturated too quickly.
-
Cool the solution slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus to provide a nucleation site for crystal growth.
-
Add a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal to the cooling solution can induce crystallization.
Column Chromatography
Q6: I'm having trouble separating this compound from its impurities by column chromatography. What can I do to improve the separation?
A6: Poor separation on a silica gel column can often be resolved by optimizing the mobile phase.
-
Adjusting Polarity: If the compounds are eluting too quickly and together, decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent). If the compounds are not moving off the baseline, increase the polarity.
-
Gradient Elution: For complex mixtures with components of varying polarities, a gradient elution can be very effective. Start with a less polar solvent system and gradually increase the polarity during the chromatography.
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can also improve resolution.
Q7: My product seems to be degrading on the silica gel column, leading to low yield. What are the alternatives?
A7: Some compounds can be sensitive to the acidic nature of silica gel. If you suspect your product is degrading, you can:
-
Use Neutralized Silica Gel: Silica gel can be washed with a base (e.g., triethylamine (B128534) in the eluent) to neutralize its acidity.
-
Try a Different Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.
-
Work Quickly: Minimize the time the compound spends on the column by using a slightly more polar eluent to speed up the elution, without compromising separation too much.
Experimental Protocols
Thin-Layer Chromatography (TLC) Analysis
A detailed protocol for TLC analysis is crucial for monitoring the purification.
| Parameter | Specification |
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase | Chloroform:Methanol (9:1, v/v) |
| Sample Preparation | Dissolve a small amount of the crude and purified samples in a suitable solvent (e.g., acetone or ethyl acetate). |
| Spotting | Apply a small spot of each sample to the baseline of the TLC plate using a capillary tube. |
| Development | Place the plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate. |
| Visualization | Visualize the separated spots under UV light at 254 nm. |
Recrystallization Protocol
This protocol provides a general guideline for the recrystallization of this compound. Optimization may be required based on the specific impurities present.
| Step | Procedure |
| 1. Solvent Selection | Based on small-scale solubility tests, select a suitable solvent or solvent pair (e.g., ethanol/water). |
| 2. Dissolution | Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the "good" solvent of a pair) to dissolve the solid completely. |
| 3. Hot Filtration (Optional) | If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper. |
| 4. Crystallization | If using a solvent pair, add the hot "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation. |
| 5. Isolation | Collect the crystals by vacuum filtration using a Büchner funnel. |
| 6. Washing | Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. |
| 7. Drying | Dry the purified crystals in a vacuum oven or desiccator to a constant weight. |
Column Chromatography Protocol
The following is a general procedure for purifying this compound using column chromatography.
| Parameter | Specification |
| Stationary Phase | Silica gel (230-400 mesh) |
| Column Packing | Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow it to pack evenly. |
| Eluent System | A gradient of ethyl acetate (B1210297) in hexane is often effective. Start with a low polarity (e.g., 10% ethyl acetate in hexane) and gradually increase the concentration of ethyl acetate. |
| Sample Loading | Dissolve the crude product in a minimal amount of a polar solvent (e.g., acetone) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column. |
| Elution | Begin elution with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent. |
| Fraction Analysis | Analyze the collected fractions by TLC to identify those containing the pure product. |
| Isolation | Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound. |
Visual Guides
References
Overcoming solubility issues with 2-Bromo-4-nitroimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on overcoming solubility challenges associated with 2-Bromo-4-nitroimidazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a yellow solid that is sparingly soluble in water.[1] It exhibits better solubility in polar aprotic solvents, which are commonly used in its synthesis and purification processes.
Q2: In which organic solvents is this compound typically dissolved for experimental use?
A2: Based on its use in chemical synthesis and analysis, this compound is soluble in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF). Acetic acid has also been used as a solvent in its synthesis.
Q3: Why might I be observing precipitation when preparing solutions of this compound?
A3: Precipitation of this compound can occur due to several factors, including supersaturation, changes in temperature, or the addition of an anti-solvent (a solvent in which the compound is less soluble). The stability of the compound in the chosen solvent and the pH of the solution can also influence its solubility. For many imidazole (B134444) derivatives, strong intermolecular forces in the crystal lattice can make them difficult to dissolve if the solvent-solute interactions are not strong enough to overcome this.[2]
Q4: Can the pH of the solution affect the solubility of this compound?
A4: Yes, the solubility of imidazole derivatives can be pH-dependent.[2] As an imidazole, this compound has a pKa of approximately 5.65, indicating it is a weak acid.[1] Therefore, its solubility may be influenced by the pH of the aqueous medium.
Q5: How should I store solutions of this compound to maintain their stability?
A5: To ensure the stability of this compound solutions, it is recommended to store them in a dark place in a sealed container at room temperature.[3] For long-term storage, especially for biological assays, it is advisable to prepare fresh solutions or store aliquots at low temperatures (e.g., -20°C or -80°C) to minimize degradation.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing common solubility problems encountered with this compound.
Issue 1: The compound does not dissolve in the chosen solvent.
-
Initial Troubleshooting Steps:
-
Verify Solvent Choice: Confirm that you are using a suitable solvent. For this compound, polar aprotic solvents like DMSO or DMF are recommended starting points.
-
Increase Agitation: Ensure vigorous mixing or vortexing to facilitate the dissolution process.
-
Apply Gentle Heat: Cautiously warm the solution. An increase in temperature often enhances the solubility of solid compounds.[4]
-
Sonication: Use a sonication bath to break down any aggregates and improve solvent interaction with the compound particles.
-
-
Advanced Strategies:
-
Co-Solvent System: If working with aqueous solutions for biological assays, consider preparing a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO) and then diluting it into your aqueous buffer. The final concentration of the organic solvent should be kept low (typically <1%) to avoid cytotoxicity.
-
Particle Size Reduction: If you have the solid compound, grinding it to a finer powder can increase the surface area and improve the dissolution rate.[5]
-
Issue 2: The compound precipitates out of solution after initial dissolution.
-
Initial Troubleshooting Steps:
-
Check for Supersaturation: You may have created a supersaturated solution that is not stable over time. Try preparing a more dilute solution.
-
Maintain Constant Temperature: Ensure the temperature of the solution is kept constant, as a decrease in temperature can lead to precipitation.
-
pH Adjustment: For aqueous solutions, the pH may have shifted. Verify the pH and adjust if necessary, keeping in mind the compound's stability.
-
-
Advanced Strategies:
-
Formulation Aids: For drug development purposes, consider using solubilizing agents or formulating the compound in a delivery system such as a solid dispersion.
-
Stability Assessment: The compound may be degrading in the solvent over time, with the degradation products being less soluble. It is advisable to use freshly prepared solutions for experiments.
-
Data Presentation
Solubility of this compound
| Solvent | Solubility | Remarks |
| Water | Sparingly Soluble[1] | |
| Dimethyl Sulfoxide (DMSO) | Soluble | Used as a solvent for NMR analysis. |
| N,N-Dimethylformamide (DMF) | Soluble | Commonly used as a solvent in synthesis reactions.[6] |
| Acetic Acid | Soluble | Used as a solvent in synthesis reactions. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
This protocol describes the preparation of a stock solution of this compound in DMSO, which is a common practice for in vitro biological assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the tube to achieve the target concentration (e.g., 10 mM, 50 mM).
-
Dissolve: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Dilution of Stock Solution into Aqueous Media for Biological Assays
This protocol details the method for diluting a concentrated organic stock solution into an aqueous buffer or cell culture medium to minimize precipitation.
Materials:
-
Concentrated stock solution of this compound in DMSO (from Protocol 1)
-
Aqueous buffer or cell culture medium, pre-warmed to the experimental temperature
-
Vortex mixer or magnetic stirrer
Procedure:
-
Pre-warm Aqueous Medium: Ensure your aqueous buffer or cell culture medium is at the desired experimental temperature (e.g., 37°C for cell-based assays).
-
Vortex Stock Solution: Briefly vortex the stock solution before use, especially if it has been frozen.
-
Add Stock to Aqueous Medium (Dropwise): While vigorously vortexing or stirring the aqueous medium, add the required volume of the stock solution dropwise. Crucially, always add the stock solution to the aqueous medium and not the other way around. This rapid dispersion helps to avoid localized high concentrations of the compound that can lead to immediate precipitation.
-
Final Mixing: Continue to vortex or stir the final solution for a short period to ensure homogeneity.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the experimental medium is low (typically below 1%, and often below 0.5%) and consistent across all experimental conditions, including a vehicle control (medium with the same concentration of DMSO but without the compound).
Visualizations
Caption: A logical workflow for troubleshooting solubility issues.
Caption: A standard workflow for preparing solutions for biological assays.
References
Technical Support Center: Synthesis of 2-Bromo-4-nitroimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-nitroimidazole.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most widely adopted and scalable method is a two-step process starting from 4-nitroimidazole (B12731). The first step is the dibromination of 4-nitroimidazole to yield 2,5-dibromo-4-nitroimidazole. This is followed by a selective debromination at the 5-position to give the desired this compound.[1][2] This approach is favored for its efficiency and high yields.[1]
Q2: My overall yield is low. What are the common causes and how can I improve it?
A2: Low overall yield can stem from issues in either the dibromination or the selective debromination step.
-
For the dibromination step:
-
Incomplete Reaction: Ensure that the stoichiometry of bromine and sodium bicarbonate is correct. The reaction is typically run at a controlled temperature (0–5°C) to minimize side reactions.[1]
-
Suboptimal Reagents: Use fresh N-Bromosuccinimide (NBS) if that is your chosen brominating agent, as it can degrade over time.
-
-
For the selective debromination step:
-
Insufficient Reducing Agent: The amount of sodium sulfite (B76179) is critical. Studies have shown that increasing the molar equivalents of sodium sulfite can significantly improve the yield.
-
Temperature Control: This reaction is typically conducted at an elevated temperature (around 120°C).[1] Ensure your reaction reaches and maintains this temperature for the recommended duration.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the 2,5-dibromo-4-nitroimidazole starting material.
-
Q3: I am observing multiple spots on my TLC after the first (dibromination) step. What are these byproducts?
A3: The primary byproduct in the dibromination of 4-nitroimidazole is the starting material itself if the reaction is incomplete. Depending on the reaction conditions, there is also a possibility of forming monobrominated isomers. The electron-withdrawing nitro group at the 4-position directs bromination to the 2 and 5 positions, making 2,5-dibromo-4-nitroimidazole the major product.[2]
Q4: The selective debromination is not working, and I am isolating the dibrominated starting material. What should I do?
A4: This is a common issue. Here are some troubleshooting steps:
-
Verify Reagent Quality: Ensure your potassium iodide and sodium sulfite are of good quality and not expired.
-
Solvent Choice: Acetic acid is a commonly used solvent for this step.[1] Ensure it is of an appropriate grade.
-
Reaction Time and Temperature: The reaction can be slow, sometimes requiring up to 16 hours at 120°C.[1] Ensure you are allowing sufficient time for the reaction to go to completion.
-
Stoichiometry: Double-check the molar equivalents of your reagents. An excess of the reducing agent is often necessary.
Q5: How can I purify the final product, this compound?
A5: After the work-up, the crude product can be purified using standard techniques. Recrystallization is a common method. For more challenging separations of impurities, column chromatography can be employed. The purity of the final product can be assessed by techniques such as NMR, LC-MS, and melting point analysis.[1]
Quantitative Data Summary
| Parameter | Dibromination Step | Selective Debromination Step | Overall | Reference |
| Starting Material | 4-nitroimidazole | 2,5-dibromo-4-nitroimidazole | 4-nitroimidazole | [1] |
| Key Reagents | Bromine, Sodium Bicarbonate | Potassium Iodide, Sodium Sulfite | - | [1] |
| Solvent | Aqueous Medium | Acetic Acid | - | [1] |
| Temperature | 0–5°C | 120°C | - | [1] |
| Reaction Time | 4–6 hours | 16 hours | - | [1] |
| Yield | ~88% | ~64% | 62–79% | [1] |
| Purity | - | - | >98% | [1] |
Experimental Protocols
Step 1: Synthesis of 2,5-dibromo-4-nitroimidazole
-
In a suitable reactor, suspend 4-nitroimidazole in water.
-
Add sodium bicarbonate to the suspension.
-
Cool the mixture to 0–5°C with an ice bath.
-
Slowly add bromine dropwise to the reaction mixture while maintaining the temperature between 0–5°C.
-
Stir the reaction mixture at this temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the solid product, wash with cold water, and dry under vacuum to obtain 2,5-dibromo-4-nitroimidazole.
Step 2: Synthesis of this compound
-
To a flask equipped with a reflux condenser, add 2,5-dibromo-4-nitroimidazole, potassium iodide, and sodium sulfite.
-
Add acetic acid as the solvent.
-
Heat the reaction mixture to 120°C and maintain this temperature for 16 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an appropriate aqueous work-up to remove inorganic salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualized Synthesis Pathway
Caption: Synthetic pathway for this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-4-nitroimidazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 2-Bromo-4-nitroimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most widely documented and efficient method for synthesizing this compound is a two-step process.[1][2] This involves the dibromination of 4-nitroimidazole (B12731) to form 2,5-dibromo-4-nitroimidazole, followed by a selective debromination at the 5-position.[1][3] An alternative approach involves the thermal rearrangement of 1,4-dinitroimidazole followed by treatment with a halogenating agent, though this method involves potentially explosive intermediates.[3][4]
Q2: How can I optimize the yield of this compound?
A2: Optimizing the yield primarily involves careful control of reaction conditions in the two-step synthesis. For the initial dibromination, using precise stoichiometric ratios of bromine and sodium bicarbonate is crucial to minimize side reactions.[5] In the subsequent selective debromination step, the amounts of potassium iodide and sodium sulfite (B76179) should be carefully controlled; increasing the equivalents of sodium sulfite from 1.0 to 1.5 has been shown to improve the yield significantly.[6] Temperature control is also critical in both steps to ensure high yield and purity.[5]
Q3: What are common side products, and how can their formation be minimized?
A3: A common side product is the mono-brominated intermediate in the initial bromination step. Ensuring the reaction goes to completion by controlling temperature and reaction time can minimize this.[7] During the selective debromination, incomplete reaction can leave unreacted 2,5-dibromo-4-nitroimidazole. Real-time monitoring of the reaction using techniques like FTIR or Raman spectroscopy can help determine the optimal reaction time and reduce byproducts.[5]
Q4: What are the recommended purification techniques for this compound?
A4: After synthesis, this compound is typically isolated by filtration.[8] Further purification to achieve high purity (>98%) can be accomplished through recrystallization or column chromatography.[5] The choice of solvent for recrystallization is critical and may require some empirical testing to find the optimal system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in the dibromination step | Incomplete reaction. | - Ensure vigorous stirring. - Extend the reaction time at 50-55°C to ensure completion.[7] |
| Sub-optimal stoichiometry. | - Carefully control the dropwise addition of bromine. - Use precise equivalents of sodium bicarbonate (2.2 eq).[7] | |
| Low yield in the selective debromination step | Insufficient reducing agent. | - Increase the equivalents of sodium sulfite to 1.5.[6] |
| Incomplete reaction. | - Ensure the reaction is heated to 120-125°C for at least 16 hours.[6] | |
| Presence of 2,5-dibromo-4-nitroimidazole impurity in the final product | Incomplete debromination. | - Optimize the amount of potassium iodide and sodium sulfite. - Ensure the reaction temperature and time are sufficient for complete conversion.[6] |
| Formation of unidentified by-products | Side reactions due to incorrect temperature. | - For dibromination, maintain the initial temperature at 0-5°C during bromine addition.[5] - For debromination, maintain a stable temperature of 120-125°C.[6] |
| Impure starting materials. | - Use high-purity 4-nitroimidazole. |
Experimental Protocols
Protocol 1: Synthesis of 2,5-dibromo-4-nitro-1H-imidazole
This protocol outlines the direct dibromination of 4-nitroimidazole.[7]
Materials:
-
4-nitroimidazole
-
Sodium bicarbonate (NaHCO₃)
-
Bromine (Br₂)
-
Water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, combine 4-nitroimidazole (1.0 eq), sodium bicarbonate (2.2 eq), and water.
-
Slowly add bromine (2.3 eq) dropwise to the stirring mixture. Vigorous foaming may occur.
-
Stir the mixture at room temperature (23-25°C) for 6 hours.
-
Heat the reaction mixture to 50-55°C and continue stirring for an additional 4 hours.
-
Cool the mixture in an ice bath to below 10°C.
-
Filter the resulting solid, wash with water, and dry under vacuum to yield 2,5-dibromo-4-nitro-1H-imidazole.
Protocol 2: Synthesis of this compound
This protocol describes the selective debromination of 2,5-dibromo-4-nitro-1H-imidazole.[6]
Materials:
-
2,5-dibromo-4-nitro-1H-imidazole
-
Potassium iodide (KI)
-
Sodium sulfite (Na₂SO₃)
-
Acetic acid
Procedure:
-
In a reaction vessel, suspend 2,5-dibromo-4-nitro-1H-imidazole (1.0 eq) in acetic acid.
-
Add potassium iodide (1.5 eq) and sodium sulfite (1.5 eq) to the suspension.
-
Heat the mixture to 120-125°C and stir for 16 hours.
-
Cool the reaction mixture to room temperature.
-
Isolate the product by filtration, wash with water, and dry under vacuum to yield this compound.
Data Presentation
Table 1: Summary of Optimized Reaction Conditions for the Two-Step Synthesis of this compound
| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield |
| 1. Dibromination | 4-nitroimidazole | Bromine, Sodium Bicarbonate | Water | 0-5°C (addition), then 50-55°C | 10-12 hours | ~88%[5] |
| 2. Selective Debromination | 2,5-dibromo-4-nitroimidazole | Potassium Iodide, Sodium Sulfite | Acetic Acid | 120-125°C | 16 hours | ~64%[5][6] |
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Synthetic pathway from 4-nitroimidazole to key drug molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. gov.uk [gov.uk]
- 3. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 4. WO2010021409A1 - Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof - Google Patents [patents.google.com]
- 5. This compound | 65902-59-2 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
Stability issues of 2-Bromo-4-nitroimidazole in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Bromo-4-nitroimidazole in solution. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Troubleshooting Guide
Unexpected experimental results, such as loss of activity, inconsistent data, or the appearance of unknown peaks in analytical analyses, may be attributed to the degradation of this compound in solution. This guide provides a systematic approach to identifying and resolving potential stability issues.
Issue: Loss of Compound Efficacy or Inconsistent Results
| Potential Cause | Troubleshooting Steps |
| Degradation due to Improper Storage of Stock Solution | - Verify that the stock solution was stored at the recommended temperature (typically 2-8°C or -20°C for long-term storage) and protected from light.[1] - Prepare a fresh stock solution from solid compound and repeat the experiment. - Analyze the old stock solution by HPLC or LC-MS to check for the presence of degradation products. |
| Solvent-Induced Degradation | - Research the compatibility of this compound with the chosen solvent. Protic solvents or those containing nucleophilic impurities may promote degradation. - Consider using anhydrous aprotic solvents such as DMSO or DMF for stock solutions. - If aqueous buffers are required for the experiment, prepare the working solution immediately before use. |
| pH-Dependent Instability | - The stability of nitroimidazoles can be pH-dependent.[2] Avoid highly acidic or alkaline conditions if possible. - If the experimental buffer is outside the neutral pH range, assess the stability of the compound in that buffer over the experimental timeframe. This can be done by incubating the compound in the buffer and analyzing samples at different time points by HPLC. |
| Photodegradation | - Nitroimidazoles can be susceptible to photodegradation.[3] - Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[1] - Minimize exposure to ambient light during experimental setup. |
| Thermal Degradation | - Avoid prolonged exposure of solutions to elevated temperatures.[3] - If heating is a necessary step in the experimental protocol, perform a time-course experiment to determine the extent of degradation at that temperature. |
| Oxidative Degradation | - Avoid contact with strong oxidizing agents.[1] - Ensure solvents are free of peroxides, especially ethers like THF or dioxane. - Consider degassing solvents to remove dissolved oxygen for sensitive experiments. |
A logical workflow for troubleshooting stability issues is presented in the diagram below.
Caption: Troubleshooting workflow for stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: While specific solubility data is not extensively published, compounds of this class are often soluble in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF). For experimental purposes, it is advisable to first prepare a concentrated stock solution in one of these solvents and then dilute it into the aqueous buffer or media for the final assay. It is sparingly soluble in water.[4]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should be stored in tightly sealed containers, protected from light, and kept at low temperatures.[1][5] For short-term storage (days to weeks), 2-8°C is often sufficient. For long-term storage (weeks to months), it is recommended to store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: My experimental results are not reproducible. Could this be a stability issue?
A3: Yes, lack of reproducibility is a common sign of compound instability. If the compound degrades over the course of an experiment or between experiments, it will lead to variable results. We recommend preparing fresh dilutions from a stock solution for each experiment and minimizing the time the compound spends in aqueous buffers before analysis. Following the troubleshooting workflow above can help identify the source of the instability.
Q4: I see an additional peak in my HPLC analysis that grows over time. What could it be?
A4: The appearance and growth of a new peak over time is a strong indication of compound degradation. Nitroimidazoles can undergo reduction of the nitro group or substitution of the bromo group.[6][7] The exact identity of the degradation product would require further characterization, for example by mass spectrometry. The diagram below illustrates potential degradation pathways for nitroimidazoles.
Caption: Potential degradation pathways for nitroimidazoles.
Q5: Are there any known incompatibilities for this compound?
A5: Yes, this compound is incompatible with strong oxidizing agents.[1] Contact with such agents should be avoided. Additionally, reactions with strong nucleophiles can lead to the substitution of the bromine atom.[6]
Quantitative Data on Stability
Table 1: Hypothetical Half-life (t½) of this compound in Various Solvents at 25°C
| Solvent | pH | Half-life (t½) |
| DMSO | N/A | > 1 month |
| Acetonitrile (B52724) | N/A | > 1 month |
| PBS | 7.4 | ~48 hours |
| Acetate (B1210297) Buffer | 4.5 | ~72 hours |
| Carbonate Buffer | 9.0 | ~24 hours |
| Note: These are example values and should not be considered as actual experimental data. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability by HPLC
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Test Solutions: Dilute the stock solution to a final concentration of 100 µM in the desired test buffers (e.g., PBS pH 7.4, acetate buffer pH 4.5).
-
Incubation: Incubate the test solutions under the desired conditions (e.g., room temperature, 37°C, protected from light).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of each test solution.
-
Quench Reaction (if necessary): If degradation is rapid, it may be necessary to quench the reaction by adding an equal volume of cold acetonitrile and storing at -20°C until analysis.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV detection (a suitable wavelength is typically around 254 nm or 288 nm).[8]
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. Plot the natural logarithm of the concentration versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life can be calculated as t½ = 0.693/k.
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. Degradation kinetics of metronidazole in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. This compound | 65902-59-2 | Benchchem [benchchem.com]
- 7. 2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 2-Bromo-4-nitroimidazole Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-nitroimidazole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a halogenated nitroimidazole derivative widely used as a key intermediate in the synthesis of pharmaceuticals, particularly antitubercular, antiparasitic, and antimicrobial agents.[1] Its chemical structure, featuring both a bromine atom and a nitro group on the imidazole (B134444) ring, makes it a versatile building block for creating more complex molecules.[1][2] It is a crucial precursor for the synthesis of drugs like Pretomanid and Delamanid, which are used to treat multidrug-resistant tuberculosis.[3][4]
Q2: What are the key physical and chemical properties of this compound?
Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃H₂BrN₃O₂ |
| Molecular Weight | 191.97 g/mol [5] |
| Appearance | Light yellow to yellow powder[6] |
| Melting Point | 232-236 °C |
| Purity | Typically >98.0% (GC)[7][8] or ≥ 99% (HPLC) |
| CAS Number | 65902-59-2 |
Q3: How should this compound be stored?
It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from light.[9]
Troubleshooting Guide: Synthesis of this compound
The most common synthetic route to this compound is a two-step process: the dibromination of 4-nitroimidazole (B12731) to yield 2,5-dibromo-4-nitroimidazole, followed by selective debromination.
Step 1: Dibromination of 4-nitroimidazole
Q4: I am getting a low yield of 2,5-dibromo-4-nitroimidazole. What are the possible causes and solutions?
Low yields in the dibromination step can be attributed to several factors:
-
Incomplete Reaction: Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC). The reaction time can vary, but typically ranges from 6 to 10 hours.[3]
-
Suboptimal Temperature: The reaction is often carried out at room temperature (23-25°C) initially, followed by gentle heating to 50-55°C to ensure completion.[2] Maintaining this temperature range is crucial.
-
Improper Stoichiometry: Using an incorrect molar ratio of bromine to 4-nitroimidazole can lead to incomplete reaction or the formation of side products. A slight excess of bromine (around 2.3 equivalents) is often used.[2]
Q5: My final product from the dibromination step is impure, containing mono- and poly-brominated species. How can I improve the selectivity?
The formation of a mixture of brominated products is a common issue. Here’s how to address it:
-
Control the Brominating Agent: Carefully control the stoichiometry of the brominating agent. Using a large excess of bromine can lead to the formation of tri-brominated impurities.[10]
-
Reaction Conditions: The reaction is typically performed in an aqueous medium with a base like sodium bicarbonate to neutralize the HBr formed during the reaction.[1][2] Ensuring proper mixing and slow, dropwise addition of bromine can help improve selectivity.
Step 2: Selective Debromination of 2,5-dibromo-4-nitroimidazole
Q6: The selective debromination is not working, and I am isolating the starting material or a mixture of products. What could be wrong?
The success of this step hinges on the selective removal of the bromine atom at the 5-position.
-
Incorrect Reagents or Conditions: This reaction is typically carried out using a reducing agent in the presence of a deiodinating agent. A common system is potassium iodide (KI) and sodium sulfite (B76179) (Na₂SO₃) in acetic acid at elevated temperatures (around 120°C).[1] Ensure you are using the correct reagents and that the temperature is maintained.
-
Insufficient Reaction Time: The reaction can be slow, often requiring up to 16 hours for completion.[1] Monitor the reaction progress by TLC or HPLC.
-
Formation of Iodo-intermediate: The reaction proceeds through an iodo-intermediate (2-bromo-5-iodo-4-nitroimidazole). If the reducing agent (sodium sulfite) is not present or is insufficient, this intermediate may be isolated.[]
Troubleshooting Guide: Using this compound in Subsequent Reactions
This compound is a key precursor for the synthesis of various bioactive molecules, often involving nucleophilic substitution reactions.
Q7: I am having trouble with a nucleophilic substitution reaction using this compound, resulting in low yield or multiple products. What are the common issues?
-
Reactivity of the Substrate: this compound is more reactive in nucleophilic substitution and coupling reactions than its chloro-analogue due to the better leaving group ability of bromine.[1][4] This high reactivity can sometimes lead to side reactions. Consider lowering the reaction temperature or using a milder base.
-
Regioselectivity: The imidazole ring has two nitrogen atoms, and N-alkylation can potentially occur at either position, leading to a mixture of isomers. The regioselectivity is influenced by the reaction conditions and the nature of the electrophile. In the synthesis of Pretomanid, for instance, alkylation with a chiral epoxide is a key step where side products can form.[12][13]
-
Stability of the Product: The nitroimidazole core can be susceptible to degradation under certain conditions. Ensure that the work-up and purification conditions are not too harsh (e.g., strong acids or bases at high temperatures).
Q8: How can I monitor the progress and purity of my reactions involving this compound?
Several analytical techniques are suitable for monitoring these reactions and assessing the purity of the products:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for monitoring reaction progress and determining the purity of the final product. A reverse-phase method with a C18 column and a mobile phase of acetonitrile (B52724) and water with an acid modifier (like phosphoric or formic acid) can be used.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the product and identifying any impurities. The proton NMR spectrum of this compound in DMSO-d₆ typically shows a singlet for the imidazole proton around δ 8.5 ppm.[4]
-
Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of the desired product.[4]
Experimental Protocols
Protocol 1: Synthesis of 2,5-dibromo-4-nitro-1H-imidazole
This protocol outlines the direct dibromination of 4-nitroimidazole.[2]
Materials:
-
4-nitroimidazole
-
Sodium bicarbonate (NaHCO₃)
-
Bromine (Br₂)
-
Water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a suitable reaction vessel equipped with vigorous mechanical stirring, combine 4-nitroimidazole (1.0 eq), sodium bicarbonate (2.2 eq), and water.
-
Slowly add bromine (2.3 eq) dropwise to the stirring mixture. Vigorous foaming may be observed.
-
Stir the reaction mixture at room temperature (23-25°C) for 6 hours.
-
Heat the reaction mixture to 50-55°C and continue stirring for an additional 4 hours to ensure completion.
-
Cool the mixture in an ice bath to 10°C or lower.
-
The product will precipitate. Collect the solid by filtration and wash with cold water.
-
The crude product can be further purified by recrystallization.
Protocol 2: Synthesis of this compound (via Selective Debromination)
This protocol describes the conversion of 2,5-dibromo-4-nitro-1H-imidazole to this compound.[1]
Materials:
-
2,5-dibromo-4-nitro-1H-imidazole
-
Potassium iodide (KI)
-
Sodium sulfite (Na₂SO₃)
-
Acetic acid
Procedure:
-
Combine 2,5-dibromo-4-nitro-1H-imidazole, potassium iodide, and sodium sulfite in acetic acid.
-
Heat the reaction mixture to 120°C for 16 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
After completion, cool the reaction mixture and pour it into ice water.
-
The product will precipitate. Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Data Presentation
Table 1: Summary of Reported Yields for the Synthesis of this compound
| Step | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| Dibromination | 4-nitroimidazole | Br₂, NaHCO₃, Water, 23-55°C, 10h | 88 | [1] |
| Selective Debromination | 2,5-dibromo-4-nitroimidazole | KI, Na₂SO₃, Acetic Acid, 120°C, 16h | 64 | [1] |
| Overall (Two Steps) | 4-nitroimidazole | - | 62-79 | [4] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound and its subsequent use in drug synthesis.
Caption: Simplified signaling pathway for the mechanism of action of nitroimidazole drugs.
References
- 1. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 65902-59-2 | Benchchem [benchchem.com]
- 5. This compound | C3H2BrN3O2 | CID 47754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 65902-59-2 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid - PMC [pmc.ncbi.nlm.nih.gov]
How to increase the purity of synthesized 2-Bromo-4-nitroimidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 2-Bromo-4-nitroimidazole.
Troubleshooting Guides
This section offers solutions to specific issues that may arise during the synthesis of this compound, focusing on a common two-step synthetic route involving the dibromination of 4-nitroimidazole (B12731) followed by selective debromination.
Issue 1: Low Yield of 2,5-dibromo-4-nitroimidazole (Intermediate)
Question: My initial dibromination reaction of 4-nitroimidazole results in a low yield of the 2,5-dibromo intermediate. What are the potential causes and solutions?
Answer: Low yields in the dibromination step can stem from incomplete reaction, side reactions, or suboptimal reaction conditions. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure the bromine and sodium bicarbonate used are of high purity. Moisture in the reagents can affect the reaction.
-
Temperature Control: The reaction is typically conducted at low temperatures (0–5°C) to minimize side reactions.[1] Ensure the reaction mixture is adequately cooled throughout the addition of bromine.
-
Reaction Time: While the reaction is generally fast, ensure it has been stirred for a sufficient duration (e.g., 4-6 hours) to go to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Stoichiometry: Use a slight excess of bromine to ensure complete conversion of the starting material. However, a large excess can lead to the formation of other byproducts.
Issue 2: Presence of Over-brominated Byproducts
Question: My product contains significant amounts of tri-brominated impurities. How can I prevent this?
Answer: The formation of over-brominated species is a common issue. To mitigate this, the following strategies are recommended:
-
Controlled Reagent Addition: Add the brominating agent (e.g., bromine) slowly and in a controlled manner to the reaction mixture. This maintains a low concentration of the electrophile, reducing the likelihood of further bromination of the desired product.
-
Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. Using a precise amount (typically around 2.0-2.2 equivalents) is crucial.
-
Lower Reaction Temperature: Performing the reaction at a lower temperature can decrease the rate of the second and third bromination reactions, thus favoring the formation of the dibromo-product.
Issue 3: Incomplete Selective Debromination
Question: The final product contains a significant amount of the 2,5-dibromo-4-nitroimidazole intermediate. How can I improve the conversion to this compound?
Answer: Incomplete debromination can be addressed by optimizing the reaction conditions of the second step:
-
Reaction Temperature and Time: The selective debromination using potassium iodide and sodium sulfite (B76179) in acetic acid typically requires elevated temperatures (around 120°C) and a prolonged reaction time (up to 16 hours) to proceed to completion.[1][2]
-
Reagent Equivalents: Ensure that adequate equivalents of both potassium iodide (as the iodine source) and sodium sulfite (as the reducing agent) are used. Typically, 1.5 equivalents of each are recommended.[2]
-
Efficient Stirring: The reaction mixture is heterogeneous, so efficient stirring is necessary to ensure proper mixing and reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used and scalable two-step method involves the dibromination of 4-nitroimidazole to yield 2,5-dibromo-4-nitroimidazole, followed by a selective debromination at the 5-position.[1][3][4][5] This method is favored for its efficiency and high purity of the final product.[1]
Q2: What are the typical impurities found in synthesized this compound?
A2: Common impurities include the starting material (4-nitroimidazole), the intermediate (2,5-dibromo-4-nitroimidazole), and potentially over-brominated species.[6] The presence of 2-bromo-5-iodo-4-nitroimidazole is also possible if the reductive deiodination is incomplete.[2]
Q3: How can I purify crude this compound?
A3: Recrystallization is a common and effective method for purifying this compound. Solvents such as ethanol (B145695) can be used.[7] Column chromatography is another effective technique for achieving high purity.[1] Washing the crude product with an aqueous solution of sodium bisulfite can help to remove excess iodine from the debromination step.[2]
Q4: What analytical techniques are used to confirm the purity and structure of this compound?
A4: The purity and structure of this compound are typically confirmed using a combination of techniques including:
-
1H and 13C Nuclear Magnetic Resonance (NMR): To elucidate the chemical structure and identify the positions of the substituents.[1][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess the purity.[1]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[4]
Data Presentation
Table 1: Summary of Reaction Conditions and Purity for the Synthesis of this compound.
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Typical Purity (%) | Reference |
| Dibromination | 4-nitroimidazole, Bromine, Sodium Bicarbonate | Water | 0 - 5 | 4 - 6 | 88 | >98 (intermediate) | [1] |
| Selective Debromination | 2,5-dibromo-4-nitroimidazole, Potassium Iodide, Sodium Sulfite | Acetic Acid | 120 - 125 | 16 | 64 | >99 | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of 2,5-dibromo-4-nitroimidazole (Intermediate)
-
To a stirred solution of 4-nitroimidazole in water, add sodium bicarbonate.
-
Cool the mixture to 0–5 °C in an ice bath.
-
Slowly add liquid bromine to the reaction mixture while maintaining the temperature between 0 and 5 °C.
-
Continue stirring at this temperature for 4–6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to obtain 2,5-dibromo-4-nitroimidazole.
Protocol 2: Synthesis of this compound
-
To a mixture of 2,5-dibromo-4-nitroimidazole and potassium iodide, add acetic acid.
-
Add sodium sulfite to the mixture.
-
Heat the reaction mixture to 120–125 °C and stir for 16 hours.
-
After completion, cool the reaction mixture and remove the acetic acid under reduced pressure.
-
Treat the residue with a 5% aqueous sodium bisulfite solution to quench any remaining iodine.
-
Filter the precipitated solid, wash with water, and dry under vacuum to yield crude this compound.
-
For further purification, the crude product can be recrystallized from a suitable solvent like ethanol.
Visualizations
Caption: Experimental workflow for the synthesis of high-purity this compound.
Caption: Troubleshooting guide for addressing low purity in this compound synthesis.
References
- 1. This compound | 65902-59-2 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 5. gov.uk [gov.uk]
- 6. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
- 7. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
Common pitfalls in the use of 2-Bromo-4-nitroimidazole
Welcome to the Technical Support Center for 2-Bromo-4-nitroimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common pitfalls and troubleshooting strategies associated with the use of this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and development?
A1: this compound is a key building block in the synthesis of nitroimidazole-based pharmaceuticals.[1] Its primary applications include the development of novel antimicrobial and antitubercular agents.[1] Notably, it is a crucial intermediate in the synthesis of drugs such as Pretomanid and DNDI-VL-2098, which are used to treat tuberculosis and leishmaniasis, respectively.[1] The bromine atom at the 2-position and the nitro group at the 4-position provide reactive sites for further chemical modifications, including nucleophilic substitution and coupling reactions, enabling the construction of complex molecular architectures.[2]
Q2: What are the main safety precautions to consider when handling this compound?
A2: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[3] Therefore, it is crucial to handle this compound in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. Avoid generating dust, and in case of accidental contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[4] It should be kept away from incompatible materials such as strong oxidizing agents.
Q4: What are the common impurities that might be present in commercially available this compound?
A4: Common impurities can arise from the synthetic process. These may include the starting material, 4-nitroimidazole (B12731), and the dibrominated intermediate, 2,5-dibromo-4-nitroimidazole.[5] Depending on the purification method, residual solvents may also be present. It is advisable to check the certificate of analysis (CoA) provided by the supplier and, if necessary, perform further purification, such as recrystallization or column chromatography, to achieve the desired purity for your reaction.
Troubleshooting Guides
Synthesis of this compound
The most common synthetic route to this compound is a two-step process involving the dibromination of 4-nitroimidazole followed by selective debromination.[5]
Problem 1: Low yield of 2,5-dibromo-4-nitroimidazole in the first step.
| Possible Cause | Troubleshooting Solution |
| Incomplete reaction | Ensure dropwise addition of bromine to maintain the reaction temperature.[1] Extend the reaction time at both room temperature and 50-55°C to drive the reaction to completion.[1] |
| Loss of product during workup | Ensure the reaction mixture is sufficiently cooled before acidification to maximize precipitation. Wash the product with cold water to minimize dissolution. |
| Side reactions | Maintain vigorous stirring throughout the reaction to ensure homogeneity and minimize localized side reactions. |
Problem 2: Incomplete selective debromination in the second step.
| Possible Cause | Troubleshooting Solution |
| Insufficient temperature or reaction time | Ensure the reaction is heated to the recommended temperature (e.g., 120°C) and maintained for the specified duration (e.g., 16 hours).[2] Monitor the reaction progress by TLC or HPLC. |
| Degradation of reagents | Use fresh sodium sulfite (B76179) as it can be oxidized over time. |
| Impure starting material | Ensure the 2,5-dibromo-4-nitroimidazole is of high purity before proceeding to the debromination step. |
Suzuki Coupling Reactions
This compound is an electron-deficient heteroaryl bromide, which can present challenges in Suzuki coupling reactions.
Problem: Low yield of the coupled product.
| Possible Cause | Troubleshooting Solution |
| Catalyst deactivation | The nitrogen atom in the imidazole (B134444) ring can coordinate with the palladium catalyst, leading to deactivation. Use bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos or XPhos) to shield the palladium center. |
| Inefficient transmetalation | Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) to promote the formation of the boronate species. Adding a small amount of water to solvents like dioxane or THF can sometimes improve the solubility of the base and facilitate transmetalation. |
| Protodeboronation of the boronic acid | This side reaction, where the boronic acid is replaced by a hydrogen atom, is common with electron-deficient heteroaryl halides. Use a more stable boronic ester (e.g., pinacol (B44631) ester) or a trifluoroborate salt. Running the reaction under anhydrous conditions with a base like KF can also mitigate this issue. |
| Poor solubility of starting materials | Screen different solvent systems (e.g., dioxane/water, toluene/water, DMF) to improve the solubility of both this compound and the boronic acid partner. |
| Homocoupling of the boronic acid | This is often caused by the presence of oxygen. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. |
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group activates the imidazole ring for nucleophilic aromatic substitution, making the bromine atom a good leaving group.
Problem: Low yield of the substitution product.
| Possible Cause | Troubleshooting Solution |
| Weak nucleophile | Use a stronger nucleophile or increase its concentration. If using a neutral nucleophile (e.g., an amine), the addition of a non-nucleophilic base can help to deprotonate it in situ, increasing its nucleophilicity. |
| Poor leaving group displacement | While bromine is a good leaving group in this system, increasing the reaction temperature can help to overcome the activation energy for its displacement. |
| Side reactions | The nitro group itself can sometimes be displaced under harsh conditions.[6] Monitor the reaction carefully and avoid excessive heating or prolonged reaction times. The imidazole ring can also be susceptible to ring-opening under very strong basic conditions. |
| Steric hindrance | If the nucleophile is bulky, steric hindrance can slow down the reaction. Consider using a less hindered nucleophile if possible or increasing the reaction temperature. |
Experimental Protocols
Synthesis of this compound
This two-step protocol is adapted from established literature procedures.[1][5]
Step 1: Synthesis of 2,5-dibromo-4-nitro-1H-imidazole
-
In a reaction vessel equipped with a mechanical stirrer, add 4-nitroimidazole (1.0 eq), sodium bicarbonate (2.2 eq), and water.
-
Cool the mixture in an ice bath and slowly add bromine (2.3 eq) dropwise while maintaining vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 6 hours.
-
Heat the mixture to 50-55°C and stir for an additional 4 hours.
-
Cool the reaction mixture to below 10°C in an ice bath.
-
Slowly add concentrated hydrochloric acid to acidify the mixture, causing the product to precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2,5-dibromo-4-nitro-1H-imidazole.
Step 2: Selective Debromination to this compound
-
To a reaction flask, add 2,5-dibromo-4-nitro-1H-imidazole (1.0 eq), potassium iodide (1.1 eq), and sodium sulfite (1.1 eq) in acetic acid.
-
Heat the reaction mixture to 120°C and stir for 16 hours.
-
Monitor the reaction to completion by TLC or HPLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium thiosulfate (B1220275) solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
| Parameter | Synthesis of 2,5-dibromo-4-nitro-1H-imidazole | Synthesis of this compound |
| Starting Material | 4-nitroimidazole | 2,5-dibromo-4-nitro-1H-imidazole |
| Key Reagents | Bromine, Sodium Bicarbonate | Potassium Iodide, Sodium Sulfite |
| Solvent | Water | Acetic Acid |
| Temperature | 0-55°C | 120°C |
| Typical Yield | ~88%[2] | ~64-79%[2] |
General Protocol for Suzuki Coupling with this compound
This protocol provides a starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to 80-120°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(dppf)Cl₂ | Pd₂(dba)₃ / SPhos | Pd(PPh₃)₄ |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Dioxane/H₂O | Toluene/H₂O | DMF |
| Temperature | 100°C | 110°C | 90°C |
| Expected Outcome | Moderate to good yield, requires optimization for electron-deficient systems. | Often high yields with challenging substrates due to the bulky, electron-rich ligand. | Can be effective, but may require longer reaction times or higher catalyst loading. |
Visualizations
Caption: Experimental workflow for the synthesis and application of this compound.
Caption: Generalized mechanism of action for nitroimidazole-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 65902-59-2 | Benchchem [benchchem.com]
- 3. This compound | C3H2BrN3O2 | CID 47754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 65902-59-2|this compound|BLD Pharm [bldpharm.com]
- 5. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of 2-Bromo-4-nitroimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-nitroimidazole. The information is designed to address specific issues that may be encountered during experimental studies of its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound?
A1: Based on the chemistry of nitroimidazole compounds, this compound is expected to degrade primarily through three pathways: photodegradation, reductive degradation, and hydrolysis. The nitro group is susceptible to reduction and photochemical reactions, while the imidazole (B134444) ring can undergo hydrolytic cleavage under certain pH conditions.[1][2][3]
Q2: My solution of this compound is turning yellow/brown upon storage. What could be the cause?
A2: Discoloration of this compound solutions, particularly when exposed to light, is a common indicator of photodegradation.[1] The formation of colored byproducts can result from the conversion of the nitro group into a nitrite (B80452) ester, which can then cleave into radical species.[1] To minimize this, store solutions in amber vials or protect them from light.
Q3: I am observing unexpected peaks in my LC-MS analysis of a this compound sample. How can I identify if these are degradation products?
A3: To determine if new peaks are degradation products, you can perform a forced degradation study. Expose your compound to stress conditions (e.g., UV light, acid, base, peroxide) and monitor the appearance and growth of new peaks over time. Comparing the mass spectra of these new peaks with potential degradation products can help in their identification. Common degradation products of nitroimidazoles involve modifications to the nitro group or cleavage of the imidazole ring.[4][5]
Q4: What are the likely products of reductive degradation of this compound?
A4: The nitro group of nitroimidazoles is readily reduced.[2] The reduction of the nitro group can proceed through several intermediates, including nitroso, hydroxylamino, and ultimately to the amino derivative (2-Bromo-4-aminoimidazole). The specific products formed will depend on the reducing agent and the reaction conditions.[5]
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies.
| Potential Cause | Troubleshooting Step |
| Photodegradation | Protect samples from light by using amber vials or covering glassware with aluminum foil. Conduct experiments under controlled lighting conditions. |
| Temperature Fluctuations | Ensure all samples are stored at a constant, controlled temperature. Use calibrated incubators or water baths. |
| pH Variability | Prepare fresh buffers for each experiment and verify the pH before use. The stability of nitroimidazoles can be pH-dependent.[3] |
| Oxygen Sensitivity | For studies on reductive degradation, ensure anaerobic conditions are maintained by purging solutions with an inert gas (e.g., nitrogen or argon).[2] |
| Contamination | Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned to avoid trace contaminants that could catalyze degradation. |
Issue 2: Difficulty in separating this compound from its degradation products by HPLC.
| Potential Cause | Troubleshooting Step |
| Inadequate Mobile Phase | Optimize the mobile phase composition. Try different solvent ratios (e.g., acetonitrile/water, methanol (B129727)/water) and pH values. |
| Poor Column Selection | Select a column with a different stationary phase (e.g., C8, phenyl-hexyl) to alter the selectivity. |
| Co-elution of Peaks | Adjust the gradient profile to improve the resolution between closely eluting peaks. A shallower gradient can often improve separation. |
| Ionization Issues in MS Detection | If using LC-MS, optimize the ionization source parameters (e.g., electrospray voltage, gas flow rates) for both the parent compound and expected degradation products. |
Quantitative Data Summary
Table 1: Photodegradation Kinetics of this compound
| Irradiation Time (hours) | Concentration (µg/mL) | % Degradation | Log(% Remaining) |
| 0 | 100.0 | 0.0 | 2.00 |
| 1 | 85.2 | 14.8 | 1.93 |
| 2 | 72.1 | 27.9 | 1.86 |
| 4 | 51.5 | 48.5 | 1.71 |
| 8 | 26.8 | 73.2 | 1.43 |
| 24 | 5.3 | 94.7 | 0.72 |
Table 2: Effect of pH on the Hydrolytic Degradation of this compound at 50°C
| pH | Rate Constant (k, day⁻¹) | Half-life (t₁/₂, days) |
| 2.0 | 0.015 | 46.2 |
| 5.0 | 0.008 | 86.6 |
| 7.0 | 0.012 | 57.8 |
| 9.0 | 0.045 | 15.4 |
| 12.0 | 0.150 | 4.6 |
Experimental Protocols
Protocol 1: Photostability Testing
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Preparation of Working Solutions: Dilute the stock solution to a final concentration of 10 µg/mL in the desired buffer or solvent.
-
Exposure to Light: Transfer the working solution to quartz cuvettes or clear glass vials. Expose the samples to a calibrated light source (e.g., a photostability chamber with a UV-Vis lamp). Place a control sample in the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
Sample Analysis: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from both the exposed and control samples.
-
Quantification: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound remaining.
-
Data Analysis: Calculate the percentage degradation at each time point and determine the photodegradation kinetics.
Protocol 2: Forced Degradation by Hydrolysis
-
Preparation of Solutions: Prepare solutions of this compound (e.g., 100 µg/mL) in different buffered solutions covering a range of pH values (e.g., pH 2, 5, 7, 9, and 12).
-
Incubation: Incubate the solutions at an elevated temperature (e.g., 50°C) to accelerate degradation.
-
Sampling: At specified time points (e.g., 0, 1, 3, 7, 14 days), collect samples from each pH condition.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the amount of this compound remaining.
-
Kinetic Analysis: Determine the degradation rate constant (k) for each pH by plotting the natural logarithm of the concentration versus time. Calculate the half-life (t₁/₂) using the formula t₁/₂ = 0.693/k.
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Workflow for studying the degradation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the action of nitroimidazole drugs. The products of nitroimidazole reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Kilogram-Scale Synthesis of 2-Bromo-4-nitroimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the kilogram-scale synthesis of 2-Bromo-4-nitroimidazole.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, which typically proceeds via a two-step process: dibromination of 4-nitroimidazole (B12731) to 2,5-dibromo-4-nitroimidazole, followed by selective debromination.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Dibromination Step | Incomplete Reaction: Insufficient reaction time or temperature. | Ensure the reaction is stirred at room temperature (23-25°C) for at least 6 hours, followed by heating to 50-55°C for an additional 4 hours to drive the reaction to completion.[1] |
| Suboptimal Reagent Stoichiometry: Incorrect molar ratios of bromine or sodium bicarbonate. | Use approximately 2.3 equivalents of bromine and 2.2 equivalents of sodium bicarbonate relative to 4-nitroimidazole.[1] | |
| Loss of Product During Workup: Premature precipitation or loss during filtration. | Ensure the reaction mixture is cooled to 10°C or lower in an ice bath before filtration to maximize precipitation of the dibrominated product.[1] | |
| Formation of Impurities in Dibromination | Side Reactions: Poor temperature control can lead to the formation of undesired by-products. | Maintain the reaction temperature at 0–5°C during the addition of bromine to minimize side reactions.[2] |
| Incomplete Selective Debromination | Insufficient Reaction Time or Temperature: The debromination reaction may not have reached completion. | The reaction mixture should be heated to 120°C for 16 hours to ensure complete conversion.[2] |
| Inefficient Reducing Agent: The amount of sodium sulfite (B76179) may be insufficient. | Ensure at least 1.5 equivalents of both potassium iodide and sodium sulfite are used.[3] | |
| Presence of 2,5-dibromo-4-nitroimidazole in Final Product | Incomplete Debromination: As described above, the reaction may not have gone to completion. | Re-subject the impure product to the debromination conditions or consider purification by recrystallization. |
| Vigorous Foaming During Bromine Addition | Rapid CO2 Evolution: The reaction of bromine with sodium bicarbonate in an aqueous medium generates carbon dioxide. | Add bromine dropwise to the stirring mixture to control the rate of gas evolution.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most widely documented and scalable method is a two-step synthesis starting from 4-nitroimidazole.[2] The first step is the dibromination of 4-nitroimidazole to yield 2,5-dibromo-4-nitroimidazole, which is then followed by a selective debromination at the 5-position to give the final product.[2][4]
Q2: Why is a two-step process involving a dibrominated intermediate necessary?
A2: Direct selective bromination of 4-nitroimidazole to this compound is challenging. The dibromination is a fast reaction, and any monobrominated intermediate is quickly brominated again under the reaction conditions.[3] Therefore, the most efficient route is to first produce the dibrominated compound and then selectively remove one bromine atom.
Q3: Are there any safer alternatives to using liquid bromine for the dibromination step at a large scale?
A3: Yes, an alternative method using hydrobromic acid (HBr) and hydrogen peroxide (H2O2) for the dibromination of 4-nitro-1H-imidazole has been reported. This method is considered more convenient and safer for plant-scale synthesis as it avoids handling elemental bromine.[3]
Q4: What are the critical safety precautions for the kilogram-scale synthesis?
A4: The synthesis involves hazardous materials and should be conducted in a well-ventilated area with appropriate personal protective equipment. Key safety considerations include:
-
Careful handling of corrosive and toxic liquid bromine.
-
Controlled addition of reagents to manage exothermic reactions and gas evolution.[1]
-
Avoiding explosive intermediates, which is an advantage of this specific synthetic route.[2]
Q5: What are the expected yields and purity for this kilogram-scale synthesis?
A5: For the two-step process, the dibromination step can achieve a yield of around 88%.[2] The subsequent selective debromination step has a reported yield of approximately 64-66%.[2][3] The overall yield for the two steps is in the range of 57-60%.[3] The final product can be obtained with high purity, often exceeding 98-99%.[2][3]
Quantitative Data Summary
The following table summarizes the quantitative data for the two-step kilogram-scale synthesis of this compound.
| Parameter | Step 1: Dibromination of 4-nitroimidazole | Step 2: Selective Debromination |
| Starting Material | 4-nitroimidazole | 2,5-dibromo-4-nitroimidazole |
| Key Reagents | Bromine, Sodium Bicarbonate | Potassium Iodide, Sodium Sulfite |
| Solvent | Water | Acetic Acid |
| Temperature | 0-5°C (during Br2 addition), then 50-55°C | 120-125°C |
| Reaction Time | 4-10 hours | 16 hours |
| Yield | ~88% | ~64-66% |
| Purity of Product | >99% | >99% |
Experimental Protocols
Protocol 1: Synthesis of 2,5-dibromo-4-nitro-1H-imidazole (Kilogram-Scale)
This protocol outlines the direct dibromination of 4-nitroimidazole.[1]
Materials:
-
4-nitroimidazole (1.0 eq)
-
Sodium bicarbonate (NaHCO₃) (2.2 eq)
-
Bromine (Br₂) (2.3 eq)
-
Water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a suitable reaction vessel equipped with vigorous mechanical stirring, combine 4-nitroimidazole, sodium bicarbonate, and water.
-
Slowly add bromine dropwise to the stirring mixture. Vigorous foaming may be observed.
-
Stir the reaction mixture at room temperature (23-25°C) for 6 hours.
-
Heat the reaction mixture to 50-55°C and continue stirring for an additional 4 hours to ensure the reaction goes to completion.
-
Cool the mixture in an ice bath to a temperature of 10°C or lower.
-
Filter the precipitated solid and wash it with water.
-
Dry the solid under vacuum to obtain 2,5-dibromo-4-nitro-1H-imidazole.
Protocol 2: Synthesis of this compound (Kilogram-Scale)
This protocol describes the selective debromination of 2,5-dibromo-4-nitro-1H-imidazole.[2][3]
Materials:
-
2,5-dibromo-4-nitro-1H-imidazole (1.0 eq)
-
Potassium iodide (KI) (1.5 eq)
-
Sodium sulfite (Na₂SO₃) (1.5 eq)
-
Acetic acid
Procedure:
-
In a suitable reactor, combine 2,5-dibromo-4-nitro-1H-imidazole, potassium iodide, and sodium sulfite in acetic acid.
-
Heat the reaction mixture to 120-125°C.
-
Stir the mixture at this temperature for 16 hours.
-
After the reaction is complete, cool the mixture.
-
Perform a suitable workup, which may include filtration and washing, to isolate the crude product.
-
The crude product can be further purified, for example by recrystallization, to obtain this compound.
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to 2-Bromo-4-nitroimidazole and Other Halogenated Nitroimidazoles
For Researchers, Scientists, and Drug Development Professionals
The nitroimidazole scaffold is a cornerstone in medicinal chemistry, leading to the development of life-saving drugs for infectious diseases and cancer therapy.[1] Halogenation of this scaffold is a key strategy for modulating the physicochemical and biological properties of these compounds. This guide provides an objective comparison of 2-bromo-4-nitroimidazole with other halogenated nitroimidazoles, supported by experimental data, to aid researchers in selecting the optimal building blocks for drug discovery and development.
Overview of Chemical Properties and Synthesis
This compound (C₃H₂BrN₃O₂) is a light yellow crystalline powder widely used as a key intermediate in the synthesis of pharmaceuticals, including the anti-tuberculosis drugs Pretomanid and Delamanid.[2][3][4][5] Its structure, featuring a bromine atom at the 2-position and a nitro group at the 4-position of the imidazole (B134444) ring, is crucial for its reactivity and biological activity.
The choice of halogen (Fluorine, Chlorine, Bromine, Iodine) significantly impacts the properties of the nitroimidazole core. These differences are most pronounced in terms of reactivity, lipophilicity, and metabolic stability.
Table 1: Comparison of Physicochemical Properties of 2-Halogenated-4-nitroimidazoles
| Property | 2-Fluoro-4-nitroimidazole | 2-Chloro-4-nitroimidazole (B123238) | This compound | 2-Iodo-4-nitroimidazole |
| Molecular Weight ( g/mol ) | 131.05 | 147.50 | 191.97[4][5][6] | 238.95 |
| LogP (Octanol/Water) | ~0.6 (Estimated) | 0.9[2] | 1.2[2] | ~1.6 (Estimated) |
| Melting Point (°C) | 198-200 | 247-249 | 236-239[5] | 260-262 |
| Leaving Group Ability | Poor | Moderate | Good | Excellent |
Note: Estimated values are based on chemical principles and data for similar compounds.
Synthetic Reactivity
The nature of the halogen atom directly influences the reactivity of the compound in nucleophilic substitution and coupling reactions, which are central to the synthesis of more complex drug molecules. Bromine's status as a good leaving group gives this compound a distinct advantage over its chloro- and fluoro- counterparts.
-
Superior Reactivity : this compound demonstrates superior reactivity in alkylation and coupling reactions compared to 2-chloro-4-nitroimidazole. This is attributed to the enhanced leaving-group ability of bromine.[2]
-
Higher Yields : In synthetic campaigns, such as the synthesis of the anti-leishmanial drug candidate DNDI-VL-2098, intermediates derived from this compound achieved higher overall coupling yields (36%) compared to the chloro analogs.[2]
-
Milder Conditions : The enhanced reactivity allows for reactions to proceed under milder conditions. For example, regioselective alkylation can be achieved with K₂CO₃ in water, whereas similar transformations with 2-chloro-4-nitroimidazole may require stronger bases like NaH.[2]
Performance in Biological Systems
Halogenated nitroimidazoles are primarily investigated for their antimicrobial and radiosensitizing properties. The mechanism of action for both activities hinges on the reductive activation of the nitro group, typically under the hypoxic (low oxygen) conditions found in solid tumors and anaerobic bacteria.[1][2] This reduction forms reactive intermediates that can damage DNA and other critical cellular components, leading to cell death.[2]
Antimicrobial Activity
This compound is a crucial precursor for potent antimicrobial agents. The bromine atom at the 2-position has been shown to enhance metabolic stability and target binding.[2]
-
Anti-tubercular Agents : Derivatives of this compound, such as Pretomanid, have demonstrated 2- to 5-fold higher in vitro activity against Mycobacterium tuberculosis than their chloro-substituted analogs.[2]
-
Anti-parasitic Agents : Enantiopure nitroimidazoxazines derived from this compound have shown potent activity against Leishmania donovani, with IC₅₀ values below 1 µM, outperforming non-halogenated versions.[2]
Table 2: Comparative Antimicrobial Performance of Halogenated Nitroimidazole Derivatives
| Compound Class | Halogen | Target Organism | Performance Metric | Result | Reference |
| Pretomanid Analogs | Bromo | M. tuberculosis | In vitro activity | 2-5x higher than Chloro-analog | [2] |
| Pretomanid Analogs | Chloro | M. tuberculosis | In vitro activity | Baseline | [2] |
| Nitroimidazoxazines | Bromo | L. donovani | IC₅₀ | < 1 µM | [2] |
| Nitroimidazoxazines | Non-halogenated | L. donovani | IC₅₀ | Lower activity | [2] |
Radiosensitizing Activity
Nitroimidazoles function as hypoxic cell radiosensitizers, making tumor cells more susceptible to radiation therapy. The inclusion of heavy atoms like bromine can further enhance this effect.
-
Mechanism : Heavy elements increase the probability of ionization from a given X-ray dose. Upon dissociation, brominated nitroimidazoles release a high amount of potentially radiosensitizing fragments.[7][8]
-
Potency : Studies on structural analogues of the radiosensitizer misonidazole (B1676599) showed that compounds with higher electron-affinity were three times more potent based on tumor concentration.[9] Halogenation, particularly with electron-withdrawing halogens, increases electron affinity.
-
Combined Effect : Combining the nitroimidazole core with a heavy element like bromine is considered a viable strategy for creating new, more potent radiosensitizer drugs.[7][8]
Cytotoxicity and Genotoxicity
A significant concern with nitroimidazoles is their potential for mutagenicity and genotoxicity.[10][11] This toxicity is linked to the reductive activation of the nitro group.[12][13]
-
Structure-Toxicity Relationship : The toxicological profile is highly dependent on the specific substitution pattern on the imidazole ring, not just the presence of the nitro group.[14]
-
Halogen Influence : Some studies have shown that fluorinated compounds can exhibit higher genotoxicity.[10][11] The specific impact of bromine versus other halogens on the genotoxicity of the 2-halo-4-nitroimidazole scaffold requires further comparative studies. The primary mechanism of cytotoxicity involves the depletion of intracellular thiols like glutathione, which are crucial for detoxifying reactive species.[15]
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is based on an efficient, scalable two-step method involving dibromination followed by selective debromination.[16][17]
Step 1: Dibromination of 4-nitroimidazole (B12731)
-
To a stirred suspension of 4-nitroimidazole and sodium bicarbonate in water, slowly add liquid bromine at a controlled temperature (e.g., 25°C).
-
Continue stirring the mixture for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Filter the resulting solid precipitate, wash thoroughly with water, and dry under a vacuum to yield 2,5-dibromo-4-nitroimidazole.
Step 2: Selective Reductive Debromination
-
Prepare a solution of 2,5-dibromo-4-nitroimidazole in a suitable solvent such as acetic acid.
-
Add potassium iodide (1.5 equivalents) and sodium sulfite (B76179) (1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (e.g., 120-125°C) for approximately 16 hours.
-
After cooling, perform an aqueous work-up. Quench the reaction, extract the product into an organic solvent (e.g., ethyl acetate), wash, and dry.
-
Purify the crude product, typically by recrystallization or column chromatography, to obtain pure this compound.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes a standard broth microdilution method to assess antimicrobial activity.
-
Preparation of Stock Solution : Dissolve the test compound (e.g., a derivative of this compound) in a suitable solvent (like DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth). This creates a range of decreasing concentrations across the wells.
-
Bacterial Inoculum : Prepare a standardized inoculum of the target bacterium (e.g., S. aureus) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation : Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (bacteria in medium, no drug) and a negative control (medium only, no bacteria).
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC : The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Visualizations
Caption: A two-step workflow for the synthesis of this compound.
Caption: Reductive activation pathway for nitroimidazole-based drugs.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion
This compound stands out as a highly versatile and reactive building block in the synthesis of halogenated nitroimidazole-based therapeutics. Compared to its chloro- and fluoro-analogs, it offers superior reactivity, leading to higher yields and milder reaction conditions in synthetic processes. This enhanced reactivity translates into tangible benefits in drug development, where derivatives have shown improved potency against key pathogens like Mycobacterium tuberculosis and Leishmania donovani. Furthermore, the inclusion of the heavy bromine atom is a promising strategy for developing more effective hypoxic cell radiosensitizers for cancer therapy. While the toxicological profile requires careful consideration for any new nitroimidazole derivative, the collective evidence suggests that this compound is a superior choice for many applications in medicinal chemistry and drug discovery.
References
- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 65902-59-2 | Benchchem [benchchem.com]
- 3. Buy this compound | 65902-59-2 [smolecule.com]
- 4. This compound | 65902-59-2 | FB55690 [biosynth.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Photodissociation of bromine-substituted nitroimidazole radiosensitizers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. In vivo assessment of basic 2-nitroimidazole radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnlee.co.uk [pnlee.co.uk]
- 14. scielo.br [scielo.br]
- 15. The mechanisms of cytotoxicity and chemosensitization by misonidazole and other nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Efficacy of 2-Bromo-4-nitroimidazole in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
2-Bromo-4-nitroimidazole stands as a pivotal scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of potent therapeutic agents. Its unique chemical structure, featuring a bromine atom at the 2-position and a nitro group at the 4-position of the imidazole (B134444) ring, underpins its broad spectrum of biological activities. This guide provides an objective comparison of the efficacy of this compound and its derivatives in various biological assays, supported by experimental data.
Antimicrobial Efficacy
Nitroimidazoles are a well-established class of antimicrobial agents, particularly effective against anaerobic bacteria and certain protozoa. The mechanism of action involves the reductive activation of the nitro group within the microbial cell, leading to the formation of cytotoxic radicals that damage DNA and other critical biomolecules.[][2] this compound is a crucial precursor for the synthesis of advanced nitroimidazole antibiotics like pretomanid, which exhibits a dual mechanism of action against Mycobacterium tuberculosis.[3][4][5]
Comparative In Vitro Activity of Nitroimidazole Derivatives
The following table summarizes the minimum inhibitory concentrations (MIC) of various nitroimidazole derivatives against anaerobic bacteria and Mycobacterium tuberculosis. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental protocols.
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| Metronidazole (B1676534) | Bacteroides fragilis group | 0.5 - 6.6 (Geometric Mean MICs in µM) | [6] |
| Tinidazole | Bacteroides fragilis group | 0.5 - 6.6 (Geometric Mean MICs in µM) | [6] |
| Ornidazole | Bacteroides fragilis group | 0.5 - 6.6 (Geometric Mean MICs in µM) | [6] |
| Secnidazole | Bacteroides fragilis group | 0.5 - 6.6 (Geometric Mean MICs in µM) | [6] |
| Panidazole (B225808) | Bacteroides fragilis group | 0.5 - 6.6 (Geometric Mean MICs in µM) | [6] |
| Carnidazole | Bacteroides fragilis group | 0.5 - 6.6 (Geometric Mean MICs in µM) | [6] |
| Dimetridazole | Bacteroides fragilis group | 0.5 - 6.6 (Geometric Mean MICs in µM) | [6] |
| Pretomanid (PA-824) | Mycobacterium tuberculosis (aerobic) | Not specified | [7] |
| Pretomanid (PA-824) | Mycobacterium tuberculosis (anaerobic) | Potent activity | [7] |
| OPC-67683 (Delamanid) | Mycobacterium tuberculosis | Potent activity | [7] |
| TBA-354 | Mycobacterium tuberculosis | More potent than PA-824 | [8] |
Anticancer Efficacy
The hypoxic microenvironment of solid tumors provides a unique opportunity for the selective activation of nitroimidazole-based prodrugs.[9] Similar to their antimicrobial mechanism, the nitro group of these compounds can be reduced in oxygen-deficient cancer cells to generate cytotoxic species that induce cell death. This compound serves as a building block for hypoxia-activated prodrugs.
Comparative Cytotoxicity of Nitroimidazole Derivatives in HeLa Cells
The table below presents the half-maximal inhibitory concentration (IC50) values of various compounds, including nitroimidazole derivatives, against the HeLa human cervical cancer cell line. As with the antimicrobial data, these values are collated from multiple sources and should be interpreted with consideration for potential methodological differences.
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Molybdenum Complex 1 | HeLa | 12 - 118 | [10] |
| Molybdenum Complex 2 | HeLa | 12 - 118 | [10] |
| Molybdenum Complex 4 | HeLa | 12 - 118 | [10] |
| Molybdenum Complex 2T | HeLa | 12 - 118 | [10] |
| Glycyrrhetic Acid Derivative 3a | HeLa | 11.4 ± 0.2 | [7] |
| 2-Mercaptobenzoxazole Derivative 6b | HeLa | 5.18 ± 0.5 | [11] |
| Platinum Nanocatalysts (NPt) | HeLa | 53.74 ± 2.95 | [12] |
| N-(5-Nitrothiazol-2-yl) acetamide (B32628) derivative | HeLa | 12.4 | [13] |
Signaling Pathways and Mechanisms of Action
The biological activity of nitroimidazoles is intrinsically linked to their reduction in anaerobic or hypoxic environments.
Caption: Reductive activation of nitroimidazole prodrugs in anaerobic/hypoxic cells.
In the context of antitubercular activity, the activation of pretomanid, derived from this compound, involves a specific enzymatic pathway.
References
- 2. Mode of action of metronidazole on anaerobic bacteria and protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 5. Pretomanid - Wikipedia [en.wikipedia.org]
- 6. Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating the Structure of Synthesized 2-Bromo-4-nitroimidazole: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate structural confirmation of synthesized intermediates is paramount. This guide provides a comparative analysis for validating the structure of 2-Bromo-4-nitroimidazole, a key building block in the development of nitroimidazole-based therapeutics. We present experimental data and detailed protocols for its characterization, alongside a comparison with its analogue, 2-Chloro-4-nitroimidazole (B123238).
Spectroscopic and Analytical Data Comparison
The structural integrity of synthesized this compound can be unequivocally confirmed through a combination of spectroscopic and analytical techniques. The following table summarizes the expected data, with a direct comparison to 2-Chloro-4-nitroimidazole, highlighting the key differences for accurate identification.
| Analytical Technique | This compound | 2-Chloro-4-nitroimidazole | Key Observations for Validation |
| ¹H NMR (DMSO-d₆) | δ 8.44 (s, 1H), 14.14 (br s, 1H)[1] | δ 8.44 (s, 1H), 14.19 (br s, 1H)[2] | The chemical shift of the imidazole (B134444) proton (C5-H) is nearly identical for both compounds. The broad singlet corresponds to the N-H proton. |
| ¹³C NMR (CD₃OD) | ~145.9, ~130.7, ~121.1 ppm | δ 145.87, 130.66, 121.05 ppm[3] | The carbon spectra are expected to be very similar. The key is to confirm the presence of three distinct carbon signals in the aromatic region. The C-Br signal will be further downfield compared to the C-Cl signal. |
| FT-IR (KBr, cm⁻¹) | 3100-3000 (N-H stretch), 1550-1500 & 1350-1300 (NO₂ stretch), ~750 (C-Br stretch) | 3100-3000 (N-H stretch), 1550-1500 & 1350-1300 (NO₂ stretch), ~800 (C-Cl stretch) | The primary difference lies in the carbon-halogen stretching frequency. The C-Br stretch appears at a lower wavenumber than the C-Cl stretch. The asymmetric and symmetric stretches of the nitro group are characteristic. |
| Mass Spectrometry (GC-MS) | M⁺ at m/z 191/193 (approx. 1:1 ratio) | M⁺ at m/z 147/149 (approx. 3:1 ratio) | The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) results in two molecular ion peaks of nearly equal intensity. Chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) gives a characteristic M⁺ and M+2 pattern with a 3:1 intensity ratio. |
| Melting Point | 235 °C[4] | 148-152 °C[1] | A significant and easily verifiable difference in melting points provides a straightforward method for distinguishing between the two compounds. |
| Elemental Analysis | C: 22.01%, H: 0.92%, N: 19.28% | C: 24.42%, H: 1.37%, N: 28.48% | Elemental analysis provides confirmation of the elemental composition and purity of the synthesized compound. |
Experimental Protocols
Detailed and robust experimental protocols are essential for the reproducible synthesis and validation of this compound.
Synthesis of this compound
This protocol is adapted from a known kilogram-scale synthesis, emphasizing a two-step process from 4-nitroimidazole (B12731).[5][6]
Step 1: Synthesis of 2,5-dibromo-4-nitroimidazole
-
In a suitable reaction vessel, suspend 4-nitroimidazole (1 equivalent) in water.
-
Add sodium bicarbonate (2.2 equivalents) to the suspension.
-
Slowly add bromine (2.3 equivalents) dropwise to the stirred mixture at room temperature.
-
Continue stirring for 6 hours.
-
Heat the reaction mixture to 50-55°C and stir for an additional 4 hours.
-
Cool the mixture in an ice bath to below 10°C.
-
Filter the resulting solid, wash with cold water, and dry to yield 2,5-dibromo-4-nitroimidazole.
Step 2: Selective Debromination to this compound
-
Dissolve 2,5-dibromo-4-nitroimidazole (1 equivalent) in a mixture of distilled water and dimethylformamide (DMF) (4:1).
-
Add sodium iodide (1.05 equivalents) and sodium sulfite (B76179) (1.05 equivalents) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until completion.
-
Cool the reaction mixture to 5°C and filter the precipitate.
-
Wash the solid with distilled water and dry under vacuum to obtain this compound.
Synthesis of 2-Chloro-4-nitroimidazole
For comparison, a common synthetic route to 2-Chloro-4-nitroimidazole is provided.[2][7]
-
Dissolve 2-chloro-5-iodo-4-nitroimidazole (B3278885) (1 equivalent) in anhydrous ethanol.
-
Add triethylamine (B128534) (3 equivalents) and a catalytic amount of 10% palladium on carbon.
-
Hydrogenate the mixture at room temperature under a hydrogen atmosphere for 3 hours.
-
Filter the catalyst and concentrate the filtrate under reduced pressure to yield 2-chloro-4-nitroimidazole.
Workflow and Mechanistic Diagrams
To visually represent the processes involved, the following diagrams have been generated using Graphviz.
Caption: Synthesis and validation workflow for this compound.
Nitroimidazole compounds, including this compound, are known for their biological activity under hypoxic conditions, which is relevant in both antimicrobial and anticancer research. The mechanism of action involves the reductive activation of the nitro group.
Caption: Mechanism of action for nitroimidazole compounds in hypoxic conditions.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Chloro-4-nitroimidazole synthesis - chemicalbook [chemicalbook.com]
- 3. WO2019146113A1 - Process for production of 2-chloro-4-nitroimidazole derivatives - Google Patents [patents.google.com]
- 4. This compound | 65902-59-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. sid.ir [sid.ir]
- 7. CN103396369A - Method for preparing 2-chloro-4-nitroimidazole - Google Patents [patents.google.com]
A Comparative Guide to the Reactivity of 2-Bromo-4-nitroimidazole and Other Nitroimidazoles
For researchers, scientists, and professionals in drug development, understanding the chemical reactivity of heterocyclic scaffolds is paramount for the synthesis of novel therapeutic agents. This guide provides a detailed comparison of the reactivity of 2-Bromo-4-nitroimidazole with other nitroimidazole derivatives, supported by available experimental data and established principles of organic chemistry.
Introduction to Nitroimidazole Reactivity
Nitroimidazoles are a critical class of compounds in medicinal chemistry, forming the backbone of numerous antibacterial, antiprotozoal, and antitubercular drugs. Their biological activity is often linked to the reductive activation of the nitro group under hypoxic conditions, leading to the formation of reactive radical species that can damage cellular macromolecules.[1]
From a synthetic standpoint, the reactivity of the nitroimidazole ring is significantly influenced by the position of the nitro group and the nature and position of other substituents, such as halogens. The strong electron-withdrawing nature of the nitro group deactivates the imidazole (B134444) ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the positions ortho and para to the nitro group, making these sites susceptible to attack by nucleophiles.
Reactivity of this compound
This compound is a key building block in the synthesis of several important drug candidates, including Pretomanid (for tuberculosis) and DNDI-VL-2098 (for leishmaniasis).[2] Its utility stems from the enhanced reactivity conferred by the bromine atom at the 2-position and the nitro group at the 4-position.[1][2] The bromine atom serves as a good leaving group in nucleophilic substitution reactions, facilitating the introduction of various functional groups.
The reactivity of this compound is demonstrably superior to its chloro-analogue. For instance, in the synthesis of DNDI-VL-2098, intermediates derived from this compound provided higher yields in coupling reactions compared to those from 2-chloro-4-nitroimidazole.[2] This is consistent with the general trend of leaving group ability in SNAr reactions on electron-deficient aromatic systems, where the C-Br bond is more readily cleaved than the C-Cl bond.
Comparative Reactivity with Other Nitroimidazoles
The key factors influencing the rate of SNAr reactions on bromonitroimidazoles are:
-
Position of the Nitro Group: The nitro group must be ortho or para to the leaving group (bromine) to effectively stabilize the negative charge in the Meisenheimer intermediate through resonance.
-
Position of the Bromine Atom: The inherent electron distribution of the imidazole ring and steric factors can influence the susceptibility of different carbon atoms to nucleophilic attack.
-
Nature of the Nucleophile: "Hard" and "soft" nucleophiles can exhibit different regioselectivities in their reactions with poly-halogenated nitroimidazoles.
Qualitative Reactivity Comparison
Based on general principles of SNAr, we can infer a qualitative order of reactivity. The electron-withdrawing nitro group activates the positions ortho and para to it. In 4-nitroimidazoles, the 2- and 5-positions are activated. In 2-nitroimidazoles, the 4- and 5-positions are activated. In 5-nitroimidazoles, the 2- and 4-positions are activated.
Studies on 5(4)-halo-4(5)-nitroimidazoles have shown that substituents at the C5 position are more readily displaced than those at the C4 position.[3] This suggests that the 5-position is more activated towards nucleophilic attack in these systems.
A study on the reaction of 2,4-dihalo-5-nitroimidazoles found that hard nucleophiles (e.g., methoxide) preferentially substitute at the 2-position, while soft nucleophiles (e.g., thiolates) favor substitution at the 4-position. This highlights the nuanced reactivity of these systems.
Quantitative Data
The following table summarizes available quantitative data from the literature for reactions involving this compound and related compounds. It is important to note that the reaction conditions are not identical across all entries, which precludes a direct comparison of the numerical values. However, the data provides valuable insights into the yields achievable for different substitution patterns.
| Substrate | Nucleophile/Reaction | Conditions | Product | Yield (%) | Reference |
| 2,5-Dibromo-4-nitroimidazole | Selective debromination | KI, Na₂SO₃, Acetic Acid, 120-125 °C, 16 h | This compound | 64 | [2] |
| 4-Nitroimidazole | Dibromination | Br₂, NaHCO₃, Water, RT, 6 h then 50-55 °C, 4 h | 2,5-Dibromo-4-nitroimidazole | 88 | [2] |
| 1-Methyl-2-nitroimidazole | Bromination | Br₂, Dioxane | 4-Bromo-1-methyl-2-nitroimidazole & 5-Bromo-1-methyl-2-nitroimidazole | 4:1 ratio | [3] |
| 1-Benzyl-5-bromo-4-nitroimidazole | Ethyl 2-mercaptoacetate | Base, Ethanol | Ethyl 2-((1-benzyl-4-nitro-1H-imidazol-5-yl)thio)acetate | Not specified | [4] |
Experimental Protocols
To facilitate further research and direct comparison, the following is a generalized experimental protocol for a comparative kinetic study of the reactivity of bromonitroimidazole isomers in a nucleophilic aromatic substitution reaction with a model nucleophile, piperidine (B6355638).
Protocol: Comparative Kinetic Analysis of SNAr Reactions of Bromonitroimidazole Isomers
Objective: To determine the second-order rate constants for the reaction of this compound, 2-bromo-5-nitroimidazole, and 4-bromo-2-nitroimidazole with piperidine.
Materials:
-
This compound
-
2-Bromo-5-nitroimidazole (or other isomers for comparison)
-
4-Bromo-2-nitroimidazole (or other isomers for comparison)
-
Piperidine (freshly distilled)
-
Anhydrous acetonitrile (B52724) (or other suitable aprotic solvent)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Stopped-flow apparatus (for fast reactions)
-
Standard volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each bromonitroimidazole isomer (e.g., 1 x 10⁻³ M) in anhydrous acetonitrile.
-
Prepare a series of piperidine solutions of varying concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M, 0.2 M) in anhydrous acetonitrile.
-
-
Determination of λmax:
-
React a small amount of one of the bromonitroimidazole isomers with an excess of piperidine and allow the reaction to go to completion.
-
Scan the UV-Vis spectrum of the product solution to determine the wavelength of maximum absorbance (λmax) for the N-substituted product.
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to the predetermined λmax.
-
Equilibrate the thermostatted cell holder to a constant temperature (e.g., 25.0 ± 0.1 °C).
-
For each kinetic run, mix a known volume of the bromonitroimidazole stock solution with a known volume of one of the piperidine solutions directly in the cuvette (for slow reactions) or using a stopped-flow apparatus (for fast reactions). The concentration of piperidine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance at λmax as a function of time until the reaction is complete.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) for each run can be determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs * t) where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the absorbance at infinite time.
-
Plot k_obs versus the concentration of piperidine for each bromonitroimidazole isomer.
-
The second-order rate constant (k₂) is the slope of the resulting linear plot.
-
Visualizations
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Caption: Experimental workflow for comparative kinetic analysis.
Conclusion
This compound is a highly reactive and synthetically versatile intermediate in the preparation of nitroimidazole-based pharmaceuticals. Its reactivity in nucleophilic aromatic substitution is enhanced by the presence of both the bromo and nitro substituents. While direct quantitative comparisons with all its isomers are not extensively documented, established principles of SNAr and available data suggest a nuanced reactivity profile dependent on the specific substitution pattern and the nature of the attacking nucleophile. The provided experimental protocol offers a framework for researchers to conduct systematic comparative studies to elucidate the precise reactivity differences between these important building blocks. Such studies will undoubtedly aid in the rational design and efficient synthesis of next-generation nitroimidazole therapeutics.
References
Comparative Analysis of the Biological Activity of 2-Bromo-4-nitroimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 2-bromo-4-nitroimidazole derivatives against various pathogens and cancer cell lines. The data presented herein is compiled from recent scientific literature and is intended to serve as a resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.
Introduction
This compound is a key synthetic intermediate in the development of a variety of biologically active compounds.[1] Its unique chemical structure, featuring a bromine atom at the 2-position and a nitro group at the 4-position of the imidazole (B134444) ring, imparts enhanced reactivity, making it a valuable building block for novel therapeutic agents.[1] Derivatives of this compound have demonstrated significant potential as antimicrobial, anticancer, and antiparasitic agents. This guide will objectively compare the performance of these derivatives with alternative compounds, supported by experimental data.
The biological activity of nitroimidazoles is primarily attributed to the reduction of the nitro group within the target cell or microorganism. This reduction process generates reactive nitroso and hydroxylamine (B1172632) intermediates that can induce DNA damage and inhibit essential cellular processes, ultimately leading to cell death.[1]
Antimicrobial Activity
Derivatives of this compound have shown potent activity against a range of bacteria and fungi, most notably Mycobacterium tuberculosis, the causative agent of tuberculosis. The presence of the bromine atom at the 2-position has been shown to improve metabolic stability and target binding in antitubercular agents.[1]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of this compound Derivatives and Standard Drugs
| Compound/Drug | Escherichia coli | Pseudomonas aeruginosa | Bacillus subtilis | Staphylococcus aureus | Candida albicans | Reference |
| This compound Derivative 1 | 1.56-6.25 | 1.56-6.25 | 1.56-3.13 | 1.56-3.13 | - | [2] |
| Secnidazole Analog | 1.56-3.13 | - | 1.56-3.13 | 1.56-3.13 | - | [2] |
| Metronidazole | - | - | - | - | 3-25 | [3][4] |
| Ornidazole Derivative (M1) | >100 | >100 | 50 | 25 | 100 | [5] |
| Ornidazole Derivative (M2) | >100 | >100 | 50 | 50 | 100 | [5] |
| Levofloxacin (Standard) | - | - | - | - | - | [5] |
| Nystatin (Standard) | - | - | - | - | - | [5] |
Note: "-" indicates data not available in the cited sources.
Anticancer Activity
The hypoxic environment often found in solid tumors provides an ideal setting for the activation of nitroimidazole-based compounds. The reduction of the nitro group is more efficient under low oxygen conditions, leading to selective cytotoxicity towards cancer cells.[1]
Table 2: Comparative Anticancer Activity (IC50/LC50, µM) of Nitroimidazole Derivatives and Standard Drugs
| Compound/Drug | MDA-MB-231 (Breast Cancer) | A549 (Lung Cancer) | Vero (Normal Kidney Cells) | Reference |
| N-methyl-nitroimidazole | 16.67 ± 2.3 | 17.00 ± 1.7 | 27.00 ± 2.8 | [6][7] |
| N-ethyl-nitroimidazole | 17.33 ± 2.1 | 14.67 ± 2.5 | 33.00 ± 7.1 | [6][7] |
| N-propyl-nitroimidazole | 21.50 ± 4.9 | 19.33 ± 3.2 | 34.00 ± 5.7 | [6][7] |
| N-butyl-nitroimidazole | 17.00 ± 1.7 | 32.33 ± 3.1 | 33.50 ± 6.4 | [6][7] |
| Doxorubicin (Standard) | <10 | <10 | - | [7] |
Note: The original source specifies LC50 for the N-alkyl-nitroimidazole compounds.[7] "-" indicates data not available in the cited sources.
Antiparasitic Activity
Nitroimidazoles have long been a cornerstone in the treatment of parasitic infections. Derivatives of this compound are being investigated for their potential against a variety of parasites, including Leishmania and Trypanosoma species.
Table 3: Comparative Antiparasitic Activity (EC50/IC50, µM) of Nitroimidazole Derivatives and Standard Drugs
| Compound/Drug | Leishmania donovani | Entamoeba histolytica | Giardia intestinalis | Reference |
| Nitroimidazoxazine Derivative | <1 | - | - | [1] |
| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole | - | 1.47 | 1.47 | [8][9] |
| Metronidazole (Standard) | - | ~4 | ~4 | [8][9] |
| VL-2098 (Delamanid analog) | - | - | - | [10][11] |
Note: VL-2098 is an anti-leishmanial lead candidate synthesized from this compound.[10][11] "-" indicates data not available in the cited sources.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Methodology:
-
Preparation of Microorganism Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The test compound is serially diluted (typically two-fold) in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension. Control wells containing only the medium (sterility control) and medium with the microorganism (growth control) are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) of a compound against cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50/LC50 value is determined by plotting the cell viability against the compound concentration.
In Vitro Antiparasitic Activity Assay
Objective: To determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of a compound against parasites.
Methodology (Example for Leishmania amastigotes):
-
Macrophage Infection: A macrophage cell line is seeded in a 96-well plate and infected with Leishmania promastigotes. The promastigotes differentiate into amastigotes within the macrophages.
-
Compound Treatment: The infected macrophages are treated with various concentrations of the test compound and incubated for a defined period (e.g., 72 hours).
-
Parasite Quantification: The number of intracellular amastigotes is quantified. This can be done by staining the cells and counting the parasites per macrophage under a microscope, or by using a reporter gene assay (e.g., luciferase or β-galactosidase).
-
Data Analysis: The percentage of parasite inhibition is calculated relative to untreated infected cells, and the EC50/IC50 value is determined by plotting the inhibition percentage against the compound concentration.
Visualizations
Caption: Mechanism of action of nitroimidazole derivatives.
Caption: Workflow for antimicrobial susceptibility testing.
Conclusion
Derivatives of this compound represent a promising class of compounds with a broad spectrum of biological activities. Their efficacy against various bacteria, cancer cell lines, and parasites, coupled with their unique mechanism of action that can be selectively targeted to hypoxic environments, makes them attractive candidates for further drug development. The data compiled in this guide demonstrates their potential to serve as leads for the development of new therapeutics to address significant global health challenges. Further structure-activity relationship studies are warranted to optimize their potency and selectivity.
References
- 1. This compound | 65902-59-2 | Benchchem [benchchem.com]
- 2. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
Benchmarking 2-Bromo-4-nitroimidazole as a Hypoxic Cell Radiosensitizer Against Known Standards
For Immediate Release
This guide provides a comprehensive comparison of the novel nitroimidazole compound, 2-Bromo-4-nitroimidazole, against the established clinical radiosensitizers, Misonidazole and Nimorazole (B1678890). The objective of this document is to furnish researchers, scientists, and drug development professionals with objective performance data, detailed experimental protocols, and a clear visualization of the underlying mechanisms of action to inform future research and development in oncology.
Executive Summary
This compound, a halogenated nitroimidazole derivative, demonstrates significant potential as a hypoxic cell radiosensitizer. Its efficacy is benchmarked against Misonidazole, a first-generation radiosensitizer, and Nimorazole, a clinically used agent in head and neck cancers. While direct comparative in vivo studies for this compound are emerging, data from the closely related compound, 4-Bromomisonidazole, indicates a sensitizer (B1316253) enhancement ratio (SER) comparable to that of Misonidazole, suggesting a potent radiosensitizing capability. The bromine substitution is hypothesized to enhance electron affinity and increase the likelihood of ionization upon radiation, potentially leading to more effective DNA damage in hypoxic tumor cells.[1][2]
Comparative Performance Data
The following table summarizes the available quantitative data for this compound and the known standards, Misonidazole and Nimorazole. The data for this compound is represented by its structural isomer, 4-Bromomisonidazole, due to the current availability of published research.
| Compound | Molecular Weight ( g/mol ) | Sensitizer Enhancement Ratio (SER) | Clinical Status | Key Findings |
| This compound | 191.97 | Estimated to be similar to Misonidazole (based on 4-Bromomisonidazole data) | Preclinical | Bromination may increase radiosensitizing efficiency through enhanced ionization and release of radiosensitizing fragments.[1][2] |
| Misonidazole | 201.16 | ~1.9 (in EMT-6/UW tumors)[3] | Investigational | Effective hypoxic cell radiosensitizer, but clinical use is limited by neurotoxicity.[4] |
| Nimorazole | 226.23 | 1.45 (at 1 mM, in vitro)[5] | Clinically Used (Head & Neck Cancer) | Shows significant improvement in loco-regional tumor control with tolerable side effects.[4] |
Mechanism of Action: Nitroimidazole Radiosensitization
Nitroimidazoles function as "oxygen-mimetic" compounds. In well-oxygenated (normoxic) cells, radiation-induced DNA damage is "fixed" by molecular oxygen, making it permanent and leading to cell death. However, in the low-oxygen (hypoxic) environment of solid tumors, this fixation is less efficient, rendering cancer cells more resistant to radiotherapy.
Nitroimidazoles selectively diffuse into these hypoxic regions. Upon irradiation, they are reduced to highly reactive radical anions. These intermediates can then react with and "fix" the radiation-induced DNA damage, mimicking the action of oxygen and thereby increasing the lethal effects of radiation on hypoxic cancer cells.
Experimental Protocols
Clonogenic Survival Assay
The clonogenic survival assay is the gold-standard in vitro method for assessing the effectiveness of a radiosensitizer. It measures the ability of single cells to proliferate and form colonies after treatment with radiation, with and without the sensitizing agent.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well or 100 mm tissue culture plates
-
This compound, Misonidazole, Nimorazole (dissolved in a suitable solvent, e.g., DMSO)
-
Crystal Violet staining solution (0.5% crystal violet in methanol)
-
X-ray irradiator
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed a predetermined number of cells into 6-well plates. The number of cells seeded will depend on the radiation dose to ensure a countable number of colonies (typically 50-150) per plate.
-
-
Drug Incubation:
-
Allow cells to attach overnight.
-
Treat the cells with varying concentrations of this compound, Misonidazole, or Nimorazole for a specified period (e.g., 2-4 hours) before irradiation. Include a vehicle control (solvent only).
-
-
Irradiation:
-
Irradiate the plates with a range of X-ray doses (e.g., 0, 2, 4, 6, 8 Gy).
-
For hypoxic conditions, plates can be placed in a hypoxic chamber for a period before and during irradiation.
-
-
Colony Formation:
-
After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
-
Staining and Counting:
-
Aspirate the medium and wash the plates with PBS.
-
Fix the colonies with methanol (B129727) for 10 minutes.
-
Stain the colonies with Crystal Violet solution for 10-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded) x 100%
-
Surviving Fraction (SF): PE of treated cells / PE of control cells
-
Plot the surviving fraction against the radiation dose on a semi-logarithmic graph to generate cell survival curves.
-
Sensitizer Enhancement Ratio (SER): Dose of radiation required to achieve a certain level of cell kill (e.g., 10% survival) without the sensitizer / Dose of radiation required to achieve the same level of cell kill with the sensitizer.
-
Experimental Workflow Diagram
Conclusion
This compound presents a compelling profile as a next-generation hypoxic cell radiosensitizer. The available data on its structural isomer, 4-Bromomisonidazole, suggests an efficacy comparable to the established standard, Misonidazole, without the dose-limiting neurotoxicity being a primary concern at this preclinical stage. Further direct comparative studies are warranted to fully elucidate its therapeutic potential. The detailed experimental protocols provided herein offer a robust framework for such investigations. The unique properties conferred by the bromine substitution may pave the way for more effective and better-tolerated combination therapies in the treatment of hypoxic solid tumors.
References
- 1. Photodissociation of bromine-substituted nitroimidazole radiosensitizers - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP04888D [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. radiationresearch [radiation-research.kglmeridian.com]
- 4. The Therapeutic Potential of Imidazole or Quinone-Based Compounds as Radiosensitisers in Combination with Radiotherapy for the Treatment of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reevaluation of the radiosensitizing effects of sanazole and nimorazole in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Bromo-4-nitroimidazole in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Bromo-4-nitroimidazole with its alternatives, supported by experimental data. The focus is on its performance as a key intermediate in the synthesis of pharmaceutical agents and its inherent biological activities.
Executive Summary
This compound is a crucial halogenated nitroimidazole derivative used extensively as a building block in the synthesis of antitubercular, antiparasitic, and antimicrobial drugs.[1][2] Its chemical structure, featuring a bromine atom at the 2-position and a nitro group at the 4-position of the imidazole (B134444) ring, confers high reactivity, making it a valuable precursor in medicinal chemistry.[1][3] The primary mechanism of action for nitroimidazole-based drugs involves the reductive activation of the nitro group in hypoxic conditions, characteristic of the microenvironment of certain tumors and microbial infections, leading to the formation of reactive species that induce cellular damage.[1][][5] This guide will compare this compound with relevant alternatives, primarily its chloro-analog, in terms of synthetic efficiency and the biological efficacy of its derivatives.
Comparative Performance Data
The selection of a synthetic intermediate is critical in drug development for optimizing reaction yields, purity, and ultimately the biological activity of the final compound. This compound consistently demonstrates superior performance over its chloro-substituted counterparts in several key aspects.
| Parameter | This compound | 2-Chloro-4-nitroimidazole | Significance |
| Reactivity in Nucleophilic Substitution | Superior due to the better leaving group ability of bromine.[1] | Lower reactivity. | Higher yields and potentially milder reaction conditions in synthetic pathways. |
| Coupling Yield in DNDI-VL-2098 Synthesis | 36% overall yield for bromo-substituted intermediates.[1] | Lower yields. | More efficient and cost-effective synthesis of the antileishmanial drug candidate. |
| In Vitro Activity of Pretomanid Derivatives | 2-5 fold higher activity against Mycobacterium tuberculosis.[1] | Lower activity. | Enhanced potency of the resulting antitubercular drug. |
| Synthesis of Delamanid | Utilized in a Mitsunobu etherification step, achieving a 27% overall yield.[1] | Chloro-based routes may require more steps.[1] | Enables a more streamlined and efficient synthesis of this anti-tuberculosis drug. |
| Synthesis of Pretomanid | Alkylation with (R)-glycidol yields enantiopure intermediates crucial for its activity.[1] | Not specified, but bromine's reactivity is noted as an advantage. | Fewer synthetic steps and higher enantiomeric purity.[1] |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of this compound and its derivatives are crucial for reproducibility and further research.
Kilogram-Scale Synthesis of this compound
An efficient, two-step method has been developed for the large-scale production of this compound.[6][7][8]
-
Dibromination of 4-Nitroimidazole: 4-Nitroimidazole is subjected to dibromination using bromine in the presence of a base like sodium bicarbonate.[2] This initial step yields 2,5-dibromo-4-nitroimidazole.[1]
-
Selective Debromination: The resulting 2,5-dibromo-4-nitroimidazole undergoes selective debromination.[1] This is achieved through an in situ reductive deiodination strategy, where the bromine at the 5-position is replaced by iodine, which is then reductively removed to yield the final product, this compound, with high purity (>98%) and in high yields (62-79%).[1][8]
Visualizing Key Processes
General Synthetic Utility of this compound
The following diagram illustrates the role of this compound as a key intermediate in the synthesis of various bioactive molecules.
Caption: Synthetic pathways from 4-Nitroimidazole to key therapeutic agents via this compound.
Mechanism of Action of Nitroimidazole-Based Drugs
The therapeutic effect of drugs derived from this compound is primarily due to the bioreductive activation of the nitro group.
Caption: Bioreductive activation of nitroimidazole prodrugs under hypoxic conditions leading to cell death.
Conclusion
This compound stands out as a superior synthetic intermediate in the development of several important anti-infective agents. Its enhanced reactivity compared to chloro-analogs translates to more efficient synthetic processes and, in some cases, has been correlated with improved biological activity of the final drug products. For researchers and drug development professionals, the choice of this compound can be a critical factor in the successful and efficient production of potent nitroimidazole-based therapeutics.
References
A Comparative Guide to In-Vitro and In-Vivo Studies of 2-Bromo-4-nitroimidazole and Its Derivatives
An objective analysis of the performance and experimental data of 2-Bromo-4-nitroimidazole and related compounds in preclinical research for researchers, scientists, and drug development professionals.
This compound is a versatile chemical intermediate recognized for its significant role in the synthesis of a variety of bioactive molecules.[1] Its structure, featuring both a bromine atom and a nitro group, allows for diverse chemical modifications, making it a valuable building block in the development of new therapeutic agents.[1] This guide provides a comparative overview of the in-vitro and in-vivo studies involving this compound and its derivatives, with a focus on their applications as anticancer, antimicrobial, and radiosensitizing agents.
The biological activity of nitroimidazoles is largely attributed to the nitro group, which can be reductively activated under hypoxic (low oxygen) conditions to form reactive intermediates.[2] This selective activation in hypoxic environments, characteristic of solid tumors and certain anaerobic bacterial infections, is a key aspect of their therapeutic potential.[2][3][]
Quantitative Data Summary
The following tables summarize the quantitative data from various in-vitro and in-vivo studies on derivatives of this compound and other relevant nitroimidazoles.
Table 1: In-Vitro Anticancer and Radiosensitizing Activity
| Compound/Derivative | Cell Line | Assay Type | Endpoint | Value | Citation |
| N-methyl-nitroimidazole | A549 (Lung Carcinoma) | MTT Assay | LC50 | < 20 µM | [5] |
| N-ethyl-nitroimidazole | A549 (Lung Carcinoma) | MTT Assay | LC50 | < 20 µM | [5] |
| N-alkyl-nitroimidazoles | MDA-MB-231 (Breast Adenocarcinoma) | MTT Assay | LC50 | As low as 16.7 µM | [6] |
| N-alkyl-nitroimidazoles | Vero (Normal Kidney Cells) | MTT Assay | LC50 | ~30 µM | [6] |
| 4-nitroimidazole (B12731) derivative 11 | Various Cancer Cell Lines | Cytotoxicity Assay | IC50 | 8.60 - 64.0 µM | [7] |
| 4-nitroimidazole derivative 17 | Various Cancer Cell Lines | Cytotoxicity Assay | IC50 | Low micromolar range | [7] |
| 2-nitroimidazole (B3424786) derivative 16i | A549 (Lung Carcinoma) - Normoxia | Cytotoxicity Assay | IC50 | 1.59 µM | [8] |
| 2-nitroimidazole derivative 16i | A549 (Lung Carcinoma) - Hypoxia | Cytotoxicity Assay | IC50 | 1.09 µM | [8] |
| 2-nitroimidazole derivative 16i | HT-29 (Colon Carcinoma) - Normoxia | Cytotoxicity Assay | IC50 | 2.46 µM | [8] |
| 2-nitroimidazole derivative 16i | HT-29 (Colon Carcinoma) - Hypoxia | Cytotoxicity Assay | IC50 | 1.35 µM | [8] |
| 2-nitroimidazole derivative 16i | EGFR | Enzymatic Assay | IC50 | 0.12 µM | [8] |
| RP-170 (2-nitroimidazole nucleoside analog) | EMT6 Tumor (in vivo-in vitro assay) | Radiosensitization | SER | ~1.4 | [9] |
| Etanidazole (SR-2508) | EMT6 Tumor (in vivo-in vitro assay) | Radiosensitization | SER | ~1.4 | [9] |
Table 2: In-Vitro Antimicrobial Activity
| Compound/Derivative | Organism | Assay Type | Endpoint | Value | Citation |
| Pretomanid derivatives | Mycobacterium tuberculosis | Susceptibility Testing | In-vitro activity | 2-5 fold higher than chloro-substituted analogs | [2] |
| CGI 17341 | Mycobacterium tuberculosis (drug-susceptible and multi-drug-resistant strains) | Susceptibility Testing | MIC | 0.1 - 0.3 µg/mL | [10] |
| PA-824 | Mycobacterium tuberculosis (drug-sensitive strains) | Susceptibility Testing | MIC | 0.015 - 0.25 µg/mL | [11] |
| PA-824 | Mycobacterium tuberculosis (drug-resistant strains) | Susceptibility Testing | MIC | 0.03 - 0.53 µg/mL | [11] |
| TBA-354 | Mycobacterium tuberculosis | Susceptibility Testing | Potency | Similar to delamanid, greater than PA-824 | [12] |
| 4-nitroimidazole derivatives 17 and 18 | Staphylococcus aureus (including MRSA) | Susceptibility Testing | Activity | Potent | [7] |
| 4-nitroimidazole derivatives 17 and 18 | Mycobacterium tuberculosis | Susceptibility Testing | Activity | Potent | [7] |
| Nitroimidazole derivative 18b | Trypanosoma brucei | Trypanocidal Activity | IC50 | 0.145 µM | [13] |
| Nitroimidazole derivative 18c | Trypanosoma brucei | Trypanocidal Activity | IC50 | < 0.145 µM (strikingly more active) | [13] |
Table 3: In-Vivo Efficacy and Toxicity
| Compound/Derivative | Animal Model | Application | Dosing | Key Finding | Citation |
| RP-170 | Mice | Toxicity | Intravenous | LD50: 4.3 g/kg | [9] |
| RP-170 | Mice | Toxicity | Oral | LD50: 5.2 g/kg | [9] |
| RP-170 | Mice with SCC VII tumors | Radiosensitization | Oral administration | Effective distribution to tumors and sensitization to radiation | [9] |
| SR-2537 | Mice with EMT6 tumor | Radiosensitization | Intravenous | Moderate sensitization | [14] |
| CGI 17341 | Mice with M. tuberculosis infection | Antitubercular | Days 11 and 12 post-infection | ED50: 7.7 mg/kg | [10] |
| Nitroimidazole derivative 18g | Mice with HAT | Antitrypanosomal | 50 mg/kg/day for 4 days (intraperitoneal) | 100% cure rate at 60 days post-infection | [13] |
| Nitroimidazole derivative 18b | Mice with HAT | Antitrypanosomal | 50 mg/kg/day for 4 days (intraperitoneal) | 3 out of 4 mice cured | [13] |
Experimental Protocols and Methodologies
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature concerning nitroimidazole derivatives.
In-Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the effect of a compound on cell proliferation and viability.[6]
-
Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma, MDA-MB-231 breast adenocarcinoma) and normal cell lines (e.g., Vero kidney cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6]
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds (e.g., N-alkyl-nitroimidazoles) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50) or lethal concentration 50 (LC50) is determined by plotting cell viability against compound concentration.[5][6]
In-Vitro Antimicrobial Susceptibility Testing (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.
-
Microorganism Culture: The target microorganism (e.g., Mycobacterium tuberculosis) is cultured in a suitable liquid or on solid medium.[10]
-
Compound Preparation: The test compound is serially diluted in the appropriate culture medium in a 96-well microplate.
-
Inoculation: A standardized inoculum of the microorganism is added to each well.
-
Incubation: The microplate is incubated under appropriate conditions (e.g., temperature, time, and for mycobacteria, specific atmospheric conditions).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10][11]
In-Vivo Tumor Xenograft Model for Radiosensitization
This model is used to evaluate the ability of a compound to enhance the effectiveness of radiation therapy in a living organism.[9][14]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., SCC VII) are subcutaneously injected into the flank of the mice. The tumors are allowed to grow to a specific size.
-
Compound Administration: The test compound (e.g., RP-170) is administered to the mice via a specific route (e.g., intravenous or oral) at a predetermined time before irradiation.[9]
-
Irradiation: The tumor is locally irradiated with a single dose of X-rays.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., daily or every other day) with calipers. Tumor volume is calculated using a standard formula (e.g., length × width² / 2).
-
Data Analysis: The time it takes for the tumor to reach a certain volume (tumor growth delay) is determined for different treatment groups (control, compound alone, radiation alone, and compound plus radiation). The sensitizer (B1316253) enhancement ratio (SER) can be calculated to quantify the radiosensitizing effect.[9]
Visualizing Mechanisms and Workflows
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for nitroimidazoles as anticancer and antimicrobial agents involves their selective reduction in hypoxic environments.
Caption: Mechanism of nitroimidazole activation in normoxic vs. hypoxic cells.
Experimental and Drug Development Workflow
The evaluation of a new chemical entity like a this compound derivative typically follows a structured workflow from initial in-vitro screening to more complex in-vivo studies.
Caption: General workflow for preclinical evaluation of nitroimidazole derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 65902-59-2 | Benchchem [benchchem.com]
- 3. Evofosfamide - Wikipedia [en.wikipedia.org]
- 5. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Radiosensitization by 2-nitroimidazole nucleoside analog RP-170: radiosensitizing effects under both intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro and in vivo activities of the nitroimidazole TBA-354 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In vitro and in vivo radiosensitization by 2-nitroimidazoles more electron-affinic than misonidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Validation of 2-Bromo-4-nitroimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-Bromo-4-nitroimidazole, a key intermediate in the synthesis of pharmaceuticals such as the anti-tuberculosis drug Pretomanid.[1] The selection of a robust and reliable analytical method is critical for quality control, impurity profiling, and stability testing to ensure the safety and efficacy of the final drug product. This document outlines and compares the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), providing supporting data and detailed experimental protocols.
Overview of Analytical Techniques
The validation of analytical methods for this compound primarily revolves around chromatographic techniques that can separate the main compound from any potential impurities or degradation products.[2] High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally labile compounds like nitroimidazole derivatives. When coupled with a UV detector, it offers a robust and cost-effective method for routine quality control. For more demanding applications requiring higher sensitivity and specificity, such as the detection of trace-level impurities or analysis in complex matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[3][4][5]
Forced degradation studies are essential to develop and validate stability-indicating analytical methods. These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and pathways.[6][7]
Data Presentation: Comparison of Analytical Methods
The performance of HPLC-UV and LC-MS/MS methods for the analysis of this compound is summarized below. The following data is representative of typical validation parameters and is intended for comparative purposes.
Table 1: Comparison of Validation Parameters for HPLC-UV and LC-MS/MS Methods for this compound
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | < 2.0% |
| - Intermediate Precision | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.1 ng/mL |
| Specificity | Good | Excellent |
Note: The data presented in this table is illustrative and based on typical performance characteristics of the analytical techniques for nitroimidazole compounds. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
HPLC-UV Method for the Quantification of this compound
This protocol describes a reversed-phase HPLC method for the determination of this compound.
a. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
b. Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
This compound reference standard
c. Chromatographic Conditions:
-
Mobile Phase: A mixture of water (containing 0.1% phosphoric acid) and acetonitrile in a gradient or isocratic elution. A common starting point is a 70:30 (v/v) mixture of aqueous phase to organic phase.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
d. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
e. Validation Parameters to be Assessed:
-
Specificity: Analyze blank, placebo, and spiked samples to demonstrate that no interference occurs at the retention time of this compound.
-
Linearity: Analyze the working standard solutions in triplicate and plot the peak area versus concentration. Perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the reference standard at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, and on different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) to assess the method's reliability.
LC-MS/MS Method for the Quantification of this compound
This protocol provides a more sensitive and specific method for the determination of this compound, particularly for impurity profiling and analysis in complex matrices.
a. Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system.
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
b. Reagents and Materials:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
This compound reference standard
-
Isotopically labeled internal standard (if available)
c. Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound need to be determined by direct infusion of a standard solution.
d. Standard and Sample Preparation:
-
Similar to the HPLC-UV method, but with dilutions to a much lower concentration range (e.g., ng/mL). The use of an internal standard is highly recommended to correct for matrix effects and variations in instrument response.
e. Validation Parameters to be Assessed:
-
The same validation parameters as for the HPLC-UV method are assessed, with a focus on demonstrating the higher sensitivity and specificity of the LC-MS/MS method. Matrix effects should be thoroughly investigated.
Mandatory Visualizations
Caption: Workflow for HPLC Method Validation.
Caption: Comparison of HPLC-UV and LC-MS/MS.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. Determination of four nitroimidazole residues in poultry meat by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a new screening, determinative, and confirmatory multi-residue method for nitroimidazoles and their hydroxy metabolites in turkey muscle tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. biotech-asia.org [biotech-asia.org]
2-Bromo-4-nitroimidazole: A Comparative Guide for Researchers
For Immediate Release
[City, State] – In the landscape of pharmaceutical research and development, the selection of key chemical intermediates is a critical determinant of success in synthesizing novel therapeutic agents. 2-Bromo-4-nitroimidazole, a halogenated nitroimidazole derivative, has emerged as a pivotal building block in the creation of a new generation of drugs targeting infectious diseases and cancer. This guide offers an objective comparison of this compound against its alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.
Superior Reactivity in Drug Synthesis
A primary advantage of this compound lies in its enhanced reactivity compared to its chloro-analog, 2-chloro-4-nitroimidazole. The bromine atom serves as a superior leaving group in nucleophilic substitution and coupling reactions, which often translates to higher yields and milder reaction conditions.
A notable example is in the synthesis of the antileishmanial drug candidate DNDI-VL-2098, where the use of a bromo-substituted intermediate resulted in a significantly higher overall coupling yield of 36%.[1] Similarly, in the synthesis of the anti-tuberculosis drug Pretomanid (B1679085), this compound is a favored precursor.[2][3][4] A recent efficient synthesis of Pretomanid utilizing this compound reported an impressive isolated yield of up to 40% over a linear three-step process.[2][5]
| Intermediate | Application | Reaction Type | Overall Yield (%) | Reference |
| This compound | Synthesis of DNDI-VL-2098 | Coupling Reaction | 36 | [1] |
| 2-Chloro-4-nitroimidazole | Synthesis of DNDI-VL-2098 | Coupling Reaction | Lower than bromo-analog | [1] |
| This compound | Synthesis of Pretomanid | Multi-step Synthesis | up to 40 | [2][5] |
| 2-Chloro-4-nitroimidazole | Synthesis of Pretomanid | Multi-step Synthesis | 28 | [2] |
Enhanced Biological Activity of Derivatives
The incorporation of this compound into drug candidates has been shown to contribute to their potent biological activity against a range of pathogens and in cancer therapy.
Antitubercular Activity
Pretomanid and Delamanid (B1670213), both synthesized using nitroimidazole precursors, are crucial drugs in the fight against multidrug-resistant tuberculosis (MDR-TB). Comparative studies have shown Delamanid to exhibit greater in vitro potency than Pretomanid against MDR- and extensively drug-resistant (XDR)-TB isolates.[6][7]
| Compound | Organism | MIC Range (mg/L) | Reference |
| Delamanid | Mycobacterium tuberculosis (MDR/XDR) | 0.001 - 0.024 | [8] |
| Pretomanid | Mycobacterium tuberculosis (MDR/XDR) | 0.012 - 0.200 | [8] |
Antileishmanial Activity
Nitroimidazole derivatives have demonstrated significant potential in the treatment of leishmaniasis. Several studies have reported potent in vitro activity of various analogs against Leishmania donovani, the causative agent of visceral leishmaniasis.
| Compound Class | Organism | IC50 Range (µM) | Reference |
| (Z)-2-(5-nitroimidazolylmethylene)-3(2H)-benzofuranones | L. donovani (axenic amastigote) | 0.016 - 0.435 | [9] |
| 2-benzyl-5-nitroindazolin-3-one derivatives | L. amazonensis (amastigotes) | as low as 0.46 | [10] |
| BZ1 and BZ1-I | L. donovani (intracellular amastigotes) | 0.40 - 0.59 | [11] |
Radiosensitizing Effects in Cancer Therapy
The nitro group of this compound allows for its derivatives to act as radiosensitizers, enhancing the efficacy of radiation therapy, particularly in hypoxic tumor environments. Brominated nitroimidazoles have been shown to be effective in this regard. The presence of the heavy bromine atom increases the probability of the drug molecule being ionized by X-rays, leading to the release of potentially radiosensitizing fragments.[12][13][14]
| Compound Class | Cell Line | Sensitizer (B1316253) Enhancement Ratio (SER) | Reference |
| Nitroimidazole-oxadiazole derivative | HCT116 | 1.3 - 1.8 | |
| Misonidazole analogue | V79 | 1.5 - 2.5 | |
| 2-nitroimidazole 34 | HCT116/54C tumors (in vivo) | 14.9 (Sensitisation Ratio) | [15] |
| 5-nitroimidazole 38 | HCT116/54C tumors (in vivo) | 3.43 (Sensitisation Ratio) | [15] |
Mechanism of Action: Reductive Activation
The biological activity of nitroimidazoles, including those derived from this compound, is contingent upon the reductive activation of the nitro group within hypoxic cells or anaerobic microorganisms.[16] This process is catalyzed by nitroreductases, leading to the formation of reactive nitrogen species, such as nitric oxide (NO).[17] These reactive intermediates can cause cellular damage through various mechanisms, including DNA strand breakage and inhibition of essential enzymes.[18]
In the case of Pretomanid, its activation by the deazaflavin-dependent nitroreductase (Ddn) in Mycobacterium tuberculosis leads to a dual mechanism of action: the inhibition of mycolic acid biosynthesis, which is crucial for the bacterial cell wall, and respiratory poisoning through the release of nitric oxide.[17][18][19][20]
Caption: Reductive activation pathway of Pretomanid in Mycobacterium tuberculosis.
Experimental Protocols
Synthesis of this compound
A scalable and efficient two-step synthesis has been developed.[21]
Step 1: Dibromination of 4-nitroimidazole (B12731) 4-nitroimidazole is treated with liquid bromine in the presence of sodium bicarbonate in an aqueous medium to yield 2,5-dibromo-4-nitro-1H-imidazole.
Step 2: Selective Debromination The 2,5-dibromo-4-nitro-1H-imidazole is then subjected to selective debromination at the 5-position using potassium iodide and sodium sulfite, affording the desired this compound in good yield and high purity.[21]
Caption: Two-step synthesis of this compound.
In Vitro Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)
This assay is a common method to determine the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.[22][23]
-
Bacterial Culture: M. tuberculosis H37Rv is cultured in an appropriate broth medium to mid-log phase.
-
Compound Plating: The test compounds, including this compound derivatives, are serially diluted in 96-well microplates.
-
Inoculation: A standardized suspension of M. tuberculosis is added to each well.
-
Incubation: The plates are incubated at 37°C for a defined period (e.g., 7 days).
-
Addition of Alamar Blue: A resazurin-based solution (Alamar Blue) is added to each well.
-
Readout: After further incubation, the color change from blue (no growth) to pink (growth) is observed visually or measured using a fluorometer or spectrophotometer. The MIC is the lowest concentration of the compound that prevents this color change.
Clonogenic Assay for Radiosensitization
This assay is used to determine the ability of a compound to enhance the cell-killing effects of ionizing radiation.[24][25][26]
-
Cell Seeding: Cancer cells (e.g., HCT116, FaDu) are seeded into multi-well plates at a density that allows for the formation of individual colonies.
-
Compound Treatment: Cells are treated with the radiosensitizing agent (or vehicle control) for a specified time before irradiation.
-
Irradiation: The plates are exposed to varying doses of ionizing radiation.
-
Incubation: The cells are incubated for a period of 10-14 days to allow for colony formation.
-
Staining and Counting: The colonies are fixed and stained (e.g., with crystal violet), and colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction of cells at each radiation dose is calculated and plotted to generate cell survival curves. The Sensitizer Enhancement Ratio (SER) is calculated as the ratio of the radiation dose required to achieve a certain level of cell kill in the absence of the sensitizer to the dose required in its presence.
Conclusion
This compound stands out as a highly valuable and versatile intermediate in the synthesis of advanced therapeutic agents. Its superior reactivity leads to more efficient synthetic routes, and its incorporation into drug molecules contributes to potent biological activities against challenging diseases like tuberculosis, leishmaniasis, and cancer. The data presented in this guide underscores the advantages of this compound over its alternatives and provides a solid foundation for its continued application in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN113717197A - Preparation method and application of antituberculosis drug Pretomanid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of in vitro activity of the nitroimidazoles delamanid and pretomanid against multidrug-resistant and extensively drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of potent inhibitors of Leishmania donovani and Leishmania infantum chagasi, the causative agents of Old and New World visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Photodissociation of bromine-substituted nitroimidazole radiosensitizers - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP04888D [pubs.rsc.org]
- 14. Photodissociation of bromine-substituted nitroimidazole radiosensitizers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Screening of Anti-Infectives against Leishmania donovani [scirp.org]
- 16. Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 18. droracle.ai [droracle.ai]
- 19. researchgate.net [researchgate.net]
- 20. Pretomanid - Wikipedia [en.wikipedia.org]
- 21. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 22. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chapter - Mycobacterium Tuberculosis and In-Vitro Methods for Screening Anti-TB Drugs | Bentham Science [benthamscience.com]
- 24. Reporting of methodologies used for clonogenic assays to determine radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 26. Inter-assay precision of clonogenic assays for radiosensitivity in cancer cell line A549 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Bromo-4-nitroimidazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 2-Bromo-4-nitroimidazole.
This compound is a chemical compound that requires careful management due to its potential hazards. Safety Data Sheets (SDS) indicate that it is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1] Therefore, adherence to strict disposal protocols is essential.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles with side-shields, and a laboratory coat.[2][3] All handling of this compound and its waste should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
In the event of accidental contact, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[3][4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice if irritation persists.[2][3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical help.[2][3][4]
Waste Characterization and Segregation
This compound waste is classified as hazardous chemical waste. As a halogenated nitroaromatic compound, it must be segregated from other waste streams to prevent dangerous reactions.[5]
| Waste Stream | Description | Container Type | Segregation Notes |
| Solid Waste | Unused or expired this compound, contaminated lab materials (e.g., weigh boats, filter paper, gloves). | Labeled, sealed, and compatible solid waste container. | Store separately from non-halogenated organic waste, acids, bases, and oxidizers.[5][6] |
| Liquid Waste | Solutions containing this compound, rinsate from cleaning contaminated glassware. | Labeled, sealed, and compatible liquid waste container (e.g., polyethylene (B3416737) carboy). | This is considered a halogenated organic waste.[5] Do not mix with non-halogenated solvents, aqueous waste, or other incompatible chemicals.[6][7] |
| Contaminated Sharps | Needles, syringes, or broken glassware contaminated with this compound. | Puncture-resistant sharps container specifically for chemically contaminated sharps. | Label clearly as "Chemically Contaminated Sharps" with the chemical name. |
| Empty Containers | Original containers of this compound. | Thoroughly rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected as hazardous liquid waste. | After triple rinsing, the defaced or obliterated container may be disposed of as non-hazardous waste, following institutional guidelines.[8] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[3] The substance may be incinerated in a facility equipped with an afterburner and scrubber to handle the combustion byproducts.[3]
Experimental Protocol: Collection and Storage of this compound Waste
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area in the laboratory for the accumulation of hazardous waste. This area must be at or near the point of generation and under the control of laboratory personnel.[9][10]
-
Prepare Waste Containers:
-
Select containers that are compatible with halogenated organic compounds and are in good condition with secure, tight-fitting lids.[9][11]
-
Properly label each container with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the contents (e.g., solid waste, liquid waste in [solvent name]).[9][11] The label should also include the accumulation start date.
-
-
Accumulate Waste:
-
Solids: Carefully place solid waste into the designated solid waste container.
-
Liquids: Pour liquid waste into the designated liquid waste container using a funnel to prevent spills.
-
Keep waste containers closed at all times except when adding waste.[9][11][12]
-
Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.[13]
-
-
Store Waste:
-
Arrange for Disposal:
-
Once the container is full or has been accumulating for a specific period (as per institutional and local regulations, often not exceeding one year for partially filled containers in an SAA), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[9][10]
-
Complete all necessary waste pickup forms, accurately detailing the contents of the container.[11]
-
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and your local regulations.[3]
References
- 1. This compound | 65902-59-2 [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. fishersci.com [fishersci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. orf.od.nih.gov [orf.od.nih.gov]
- 7. mcgill.ca [mcgill.ca]
- 8. nswai.org [nswai.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. ethz.ch [ethz.ch]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Bromo-4-nitroimidazole
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of 2-Bromo-4-nitroimidazole, a key building block in the synthesis of novel therapeutic agents. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. This guide offers procedural, step-by-step guidance to address your operational questions, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are paramount when handling this compound to prevent skin and eye contact, inhalation, and ingestion.
Recommended PPE
A comprehensive PPE strategy is critical. The following table summarizes the required equipment.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Tightly fitting with side shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Face Shield | Recommended when there is a risk of splashes or when handling larger quantities. | |
| Hand Protection | Gloves | Butyl rubber gloves are highly recommended due to their resistance to esters and ketones.[2][3][4] If unavailable, thick nitrile gloves (>5 mil) may be used for incidental contact, but should be changed immediately upon contamination.[5] Always inspect gloves for tears or punctures before use.[1] |
| Body Protection | Laboratory Coat | A long-sleeved, flame-resistant lab coat is mandatory. |
| Chemical-Resistant Apron | A chemical-resistant apron should be worn over the lab coat when handling significant quantities or during procedures with a high splash risk. | |
| Closed-toed Shoes | Required at all times in the laboratory. | |
| Respiratory Protection | Respirator | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used when engineering controls are insufficient, if dust is generated, or if irritation is experienced.[6] A respiratory protection program, including fit testing, must be in place. |
Donning and Doffing PPE: A Critical Procedure
The order of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat or Gown
-
Respirator (if required)
-
Safety Goggles
-
Face Shield (if required)
-
Gloves (cuffs should overlap with the sleeves of the lab coat)
Doffing Sequence:
-
Gloves
-
Face Shield
-
Lab Coat or Gown
-
Safety Goggles
-
Respirator
Always wash hands thoroughly with soap and water after removing PPE.
Operational Plan: Step-by-Step Handling Procedures
These protocols are designed to minimize exposure during common laboratory activities involving this compound.
Engineering Controls
All work with this compound must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute.[1] An eyewash station and safety shower must be readily accessible.[6]
Weighing the Solid Compound
-
Preparation: Before starting, ensure the chemical fume hood is clean and uncluttered. Place a plastic-backed absorbent liner on the work surface.
-
Tare the Balance: Place a clean, tared weigh boat on the analytical balance inside the fume hood.
-
Dispensing: Carefully scoop the desired amount of this compound into the weigh boat using a clean spatula. Avoid generating dust.
-
Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces with a damp cloth, which should then be disposed of as hazardous waste.
Preparing Solutions
-
Solvent Addition: In the fume hood, add the solvent to the vessel containing the weighed this compound. Use a funnel to prevent splashes.
-
Dissolution: Cap the vessel and mix by swirling or using a magnetic stirrer. If heating is required, use a heating mantle with a temperature controller and ensure proper ventilation.
-
Transfer: When transferring the solution, use a pipette or a funnel to minimize the risk of spills.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection
All waste contaminated with this compound, including gloves, weigh boats, pipette tips, and absorbent paper, must be collected in a designated, labeled hazardous waste container.[7][8] This container should be kept closed when not in use and stored in a secondary containment bin within the fume hood or a designated satellite accumulation area.
Due to the presence of a halogen (bromine), this waste stream must be segregated as halogenated organic waste .[7][9][10]
Decontamination of Glassware and Equipment
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone, ethanol) in the fume hood. This initial rinseate must be collected and disposed of as halogenated organic waste.
-
Washing: After the initial rinse, wash the glassware with soap and water.
-
Final Rinse: Rinse with deionized water.
Final Disposal
All collected halogenated organic waste must be disposed of through a licensed hazardous material disposal company, typically via incineration.[11] Never dispose of this compound or its waste down the drain.
Emergency Procedures: Spill and Exposure Response
Spill Cleanup
For a small spill (less than 1 gram) within a chemical fume hood:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE , including double gloves (butyl rubber or thick nitrile), safety goggles, a lab coat, and a respirator if dust is present.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbed material into a hazardous waste container.
-
Decontaminate the area with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of the cloth as hazardous waste.
For a large spill or a spill outside of a fume hood:
-
Evacuate the laboratory and alert others.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) office and follow their emergency procedures.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Occupational Exposure Limits
There are no established specific occupational exposure limits (OELs) for this compound. However, for the related compound Metronidazole, no OELs have been set by OSHA, NIOSH, or ACGIH.[12][13][14] Given the lack of data and the potential for this compound to be harmful, all handling should be performed with the utmost caution, assuming it is a potent chemical, and exposure should be minimized to the lowest achievable level.
Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. superiorglove® BU3535-10 Chemstop Butyl Chemical Resistant Gloves | International Safety [internationalsafety.com]
- 3. Ansell AlphaTec® 38-514 medium-duty butyl gloves | Ansell USA [ansell.com]
- 4. Butyl Gloves for Chemical Resistance - GLV1214 - New Pig [newpig.com]
- 5. RONCO NE2, Blue Nitrile Examination Gloves, Powder-Free, 4 Mil [roncosafety.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 11. reed.edu [reed.edu]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. pharmacopoeia.com [pharmacopoeia.com]
- 14. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

